molecular formula C6H12Cl2N4O B1615857 L-Histidinamide CAS No. 7621-14-9

L-Histidinamide

Cat. No.: B1615857
CAS No.: 7621-14-9
M. Wt: 227.09 g/mol
InChI Key: CRBYFJCXMZNLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidinamide is a useful research compound. Its molecular formula is C6H12Cl2N4O and its molecular weight is 227.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYFJCXMZNLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997555
Record name 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-14-9
Record name 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of L-Histidinamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties of L-Histidinamide in aqueous solution, focusing on its acid-base behavior, metal coordination chemistry, and hydrolytic stability.

A Technical Guide for Research & Development

Executive Summary

This compound (CAS 7563-69-1) serves as a critical model ligand in bioinorganic chemistry and a functional probe in peptide synthesis. Unlike its parent amino acid L-Histidine, this compound lacks a free carboxylate group, replacing it with a neutral amide moiety (


). This structural modification dramatically alters its zwitterionic character, metal coordination modes, and electronic properties. This guide provides a rigorous analysis of its aqueous behavior, essential for applications in drug delivery, chelation therapy, and enzyme mechanistic studies.

Molecular Architecture & Solvation

Structural Composition

This compound exists primarily as a dihydrochloride salt (


) in commercial preparations to ensure solubility and stability. In aqueous solution, the free base consists of an imidazole ring, a primary amine, and a terminal amide.
PropertyValue / Description
Formula

(Free Base)
MW 154.17 g/mol (Free Base); ~227.1 g/mol (2HCl salt)
Solubility ~50 mg/mL (as dihydrochloride in water)
H-Bond Donors 3 (Amine, Imidazole-NH, Amide-NH2)
H-Bond Acceptors 2 (Imidazole-N, Amide-O)
Tautomerism

The imidazole side chain undergoes prototropic tautomerism between the


 (tele) and 

(pi) forms.
  • Neutral pH: The

    
     (tau) tautomer is generally favored thermodynamically in solution due to better solvation and dipole minimization, though the ratio is sensitive to metal coordination.
    
  • Metal Binding: Transition metals (Cu, Ni) preferentially bind the

    
     or 
    
    
    
    depending on steric constraints, often locking the ring in one tautomeric state.

Acid-Base Equilibria (Protonation Constants)

Unlike L-Histidine, this compound cannot form a classic zwitterion involving a carboxylate. It behaves as a diprotic cation (


) in acidic media.
Dissociation Constants (pKa)

The removal of the negative charge on the carboxylate (replaced by the neutral amide) lowers the pKa of the ammonium group via the electron-withdrawing inductive effect of the carbonyl.

Functional GroupApproximate pKaSpecies Change
Imidazole (

)
6.0 – 6.1


-Ammonium (

)
7.6 – 7.8

Amide (

)
> 14 (Theoretical)Deprotonates only upon metal coordination
Protonation Pathway Diagram

The following diagram illustrates the sequential deprotonation steps of this compound in aqueous solution.

ProtonationPathway H2L H₂L²⁺ (Fully Protonated) HL HL⁺ (Monocation) H2L->HL pKa₁ ≈ 6.1 (Imidazole) L L⁰ (Neutral Free Base) HL->L pKa₂ ≈ 7.7 (Amine)

Figure 1: Stepwise dissociation of this compound. Note the absence of the carboxylate deprotonation step typically seen in Histidine at pH ~1.8.

Metal Coordination Chemistry

This compound is a potent chelator, particularly for Cu(II) and Ni(II). The absence of the carboxylate group forces a "histamine-like" coordination mode, which is distinct from the "glycine-like" mode often seen in amino acids.

Copper(II) Complexation
  • Low pH (< 5): Coordination is weak; Cu(II) may bind monodentate to the imidazole nitrogen.

  • Neutral pH (6-8): The primary species is the chelate

    
     or 
    
    
    
    . The ligand binds in a bidentate fashion through the
    
    
    -amine nitrogen
    and the imidazole nitrogen .
  • High pH (> 9): A unique feature of histidinamide is the metal-promoted deprotonation of the amide nitrogen. The Cu(II) ion acts as a Lewis acid, acidifying the amide proton. This leads to a neutral species

    
     where the amide nitrogen coordinates to the metal, forming a very stable 5,6-membered chelate ring system.
    
Stability Constants

The stability of the Cu(II)-Histidinamide complex is high due to the chelate effect .

  • Log K1 (CuL): ~10.5 (Estimated range based on histamine/histidine analogues).

  • Significance: This high affinity allows this compound to rescue cells from copper-induced toxicity by sequestering free

    
     ions more effectively than non-chelating amines.
    

Stability & Hydrolysis Kinetics

Chemical Stability

The amide bond in this compound is kinetically stable at neutral pH (


 years) in the absence of catalysts. However, it is susceptible to hydrolysis under strongly acidic or basic conditions.[1]
Metal-Promoted Hydrolysis

Transition metals can catalyze the hydrolysis of the amide bond.

  • Mechanism: The metal ion (e.g., Cu(II), Pd(II)) coordinates to the amide carbonyl oxygen or the amide nitrogen. This polarizes the carbonyl bond, making the carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

  • Outcome: Hydrolysis yields L-Histidine and Ammonia. This reaction is significantly faster than the uncatalyzed rate and is a critical consideration when using this compound in metal-rich media.

Experimental Protocols

Protocol: Potentiometric Determination of pKa

This protocol defines the standard method for determining the precise protonation constants of this compound.

Reagents:

  • This compound dihydrochloride (>99% purity).

  • Carbonate-free NaOH (0.1 M standardized).

  • HCl (0.1 M standardized).

  • KCl (3.0 M) for ionic strength adjustment.

  • Degassed ultrapure water (Milli-Q).

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Verify Nernstian slope (>98%).

  • Sample Prep: Dissolve this compound (approx. 2-3 mM) in degassed water containing 0.1 M KCl (to maintain constant ionic strength).

  • Acidification: Add a known excess of HCl to fully protonate the system (starting pH ~2.5).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Add titrant in small increments (e.g., 0.05 mL).

  • Equilibrium: Allow pH reading to stabilize (drift < 0.001 pH/min) before recording.

  • Data Analysis: Plot pH vs. Volume NaOH. Use non-linear least squares regression (e.g., Hyperquad or SUPERQUAD software) to fit the data to the mass balance equations.

Experimental Logic Diagram

ExperimentalProtocol Start Start: Dissolve this compound (in 0.1 M KCl) Acidify Acidify to pH 2.5 (Ensure H₂L²⁺ formation) Start->Acidify Titrate Titrate with NaOH (Incremental Addition) Acidify->Titrate Measure Measure Potential (mV) (Glass Electrode) Titrate->Measure CheckStable Stability Check (Drift < 0.1 mV/min) Measure->CheckStable CheckStable->Measure Unstable Record Record Data Point CheckStable->Record Stable Record->Titrate Next Aliquot Analyze Non-Linear Regression (Calculate pKa) Record->Analyze End Point Reached

Figure 2: Logical workflow for the precise determination of protonation constants.

References

  • This compound Dihydrochloride Product Data. Sigma-Aldrich / Merck. Available at: (Referenced for solubility and general properties).

  • Copper(II) Coordination in Histidine-Containing Peptides.Journal of Inorganic Biochemistry. Discusses the "histamine-like" vs.
  • Metal-Promoted Hydrolysis of Amides. Bioorganic Chemistry. Details the kinetic instability of histidine amides in the presence of Pd(II) and Cu(II). Available at:

  • Differential Effects of Histidine and Histidinamide on Copper Toxicity. International Journal of Molecular Sciences. Provides comparative data on cytotoxicity and chelation. Available at:

  • Potentiometric Titration of Histidine Derivatives.Journal of Chemical & Pharmaceutical Research.

Sources

L-Histidinamide: Technical Specifications & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Synthesis, and Molecular Characterization of L-Histidinamide Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (specifically its stable dihydrochloride salt form) represents a critical scaffold in bioinorganic chemistry and peptidomimetic drug design. Unlike native L-Histidine, the amidation of the C-terminal carboxylate eliminates the zwitterionic character of the backbone, significantly altering its electronic properties and metal-coordination potential. This guide provides a definitive reference for its physicochemical identity, a field-proven synthesis protocol, and its application in transition metal chelation.

Physicochemical Identity

In research and commercial applications, this compound is almost exclusively handled as the dihydrochloride salt . The free base is unstable and prone to cyclization or oxidation; therefore, all stoichiometric calculations must account for the salt counterions.

Structural & Molecular Data[1]
PropertyFree BaseDihydrochloride Salt (Standard Reagent)
CAS Number 6986-97-616694-54-9
Formula


Molecular Weight 154.17 g/mol 227.09 g/mol
Appearance Unstable oil/solidWhite, hygroscopic crystalline powder
Solubility Mod. Water, MeOHHigh: Water (>100 mg/mL), DMSO
Chirality L-isomer (S-configuration)L-isomer (S-configuration)
Ionization & pKa Shift

The conversion of the carboxylic acid (


) to a neutral amide significantly impacts the remaining ionizable groups. Without the stabilizing negative charge of the carboxylate (

), the

-ammonium group becomes more acidic.
  • Imidazole (ImH

    
    
    
    
    
    Im):
    
    
    (Largely unchanged, crucial for physiological buffering and metal binding).
  • 
    -Amine (
    
    
    
    
    
    
    
    ):
    
    
    (Shifted down from ~9.2 in L-Histidine due to the electron-withdrawing amide).
Structural Visualization (DOT)

The following diagram maps the connectivity and protonation sites of the dihydrochloride salt.

G cluster_0 This compound Dihydrochloride Structure Imid Imidazole Ring (Protonated at N3) Site of Metal Chelation AlphaC Alpha Carbon (S-Configuration) Imid->AlphaC Methylene Bridge Amine Alpha-Amine (NH3+ • Cl-) AlphaC->Amine Ionic Bond (HCl) Amide C-Terminal Amide (-CONH2) Non-ionizable AlphaC->Amide Peptide Bond Character

Figure 1: Functional topology of this compound 2HCl highlighting reactive centers.

Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound 2HCl from L-Histidine. Mechanism: Acid-catalyzed esterification followed by ammonolysis. Direct amidation is avoided due to racemization risks; the methyl ester intermediate preserves stereochemistry.

Reagents Required[2]
  • L-Histidine (High purity)[1]

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)[2]

  • Ammonia gas or 7N Ammonia in Methanol

  • Diethyl Ether (for precipitation)

Step-by-Step Protocol
Phase 1: Methyl Ester Formation (Intermediate)
  • Setup: Equip a 3-neck round bottom flask with a reflux condenser and a drying tube (

    
    ). Chill 100 mL of anhydrous methanol to 0°C.
    
  • Activation: Dropwise add Thionyl Chloride (1.2 eq) to the methanol. Caution: Exothermic reaction releasing HCl gas.

  • Addition: Add L-Histidine (1.0 eq) to the solution. The solid will dissolve as the reaction proceeds.

  • Reflux: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1).

  • Isolation: Evaporate solvent in vacuo. The residue is L-Histidine Methyl Ester Dihydrochloride .

Phase 2: Ammonolysis (Conversion to Amide)
  • Solvation: Redissolve the crude methyl ester in minimal cold methanol.

  • Amidation: Add 10 equivalents of 7N Ammonia in Methanol (saturated solution).

  • Reaction: Seal the vessel pressure-tight and stir at room temperature for 24–48 hours. Note: Heating speeds reaction but increases racemization risk.

  • Completion: Monitor disappearance of the ester spot on TLC.

  • Workup: Concentrate the solution under reduced pressure to remove excess ammonia and methanol.

  • Crystallization: Dissolve the residue in a minimum volume of ethanol. Add concentrated HCl (to ensure 2HCl salt formation) dropwise if necessary, then precipitate by slowly adding diethyl ether.

  • Yield: Filter white crystals. Expected yield: 85–90%.

Synthesis Workflow Diagram

Synthesis Start L-Histidine (Zwitterion) Step1 Esterification (SOCl2 / MeOH, Reflux) Start->Step1 Activation Inter Intermediate: L-Histidine Methyl Ester 2HCl Step1->Inter Dehydration Step2 Ammonolysis (NH3 / MeOH, RT, 48h) Inter->Step2 Nucleophilic Acyl Substitution Final Product: This compound 2HCl Step2->Final Crystallization (EtOH/Ether)

Figure 2: Two-step synthetic pathway ensuring stereochemical retention.

Functional Applications & Mechanism

Transition Metal Coordination (IMAC)

This compound is a superior ligand for examining metal-protein interactions compared to free histidine. The carboxylate in free histidine can participate in charge-based binding that does not mimic protein backbones.

  • Mechanism: The amide group mimics the peptide bond, forcing metal ions (Cu²⁺, Ni²⁺) to coordinate exclusively via the imidazole nitrogen (

    
     or 
    
    
    
    )
    and the
    
    
    -amine
    .
  • Utility: This makes it a standard reference standard for Immobilized Metal Affinity Chromatography (IMAC) studies, modeling how His-tags bind to Ni-NTA columns.

Peptidomimetics

In drug discovery, the C-terminal amide protects the molecule from carboxypeptidases, extending half-life in biological assays. It serves as a building block for:

  • Renin Inhibitors: Mimicking the transition state of peptide cleavage.

  • Pseudo-peptides: Where charge neutralization is required to cross cell membranes.

Analytical Verification

To validate the synthesized compound, compare against these standard signals:

  • 1H-NMR (D2O):

    • Imidazole C-H: Two singlets around

      
       8.6 ppm and 
      
      
      
      7.3 ppm.
    • 
      -Proton:  Triplet/Multiplet around 
      
      
      
      4.0–4.2 ppm.
    • Absence of O-Methyl: Ensure no singlet at

      
       3.7 ppm (indicates unreacted ester).
      
  • Mass Spectrometry (ESI+):

    • Target

      
       peak at 155.1 m/z  (Free base mass + proton).
      
    • Note: The chloride counterions (35.5/37.5) will not appear in the positive ion mode parent peak.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16694-54-9, this compound dihydrochloride. Retrieved from [Link]

  • Sundberg, R. J., & Martin, R. B. (1974).Interactions of Histidine and Other Imidazole Derivatives with Transition Metal Ions in Chemical and Biological Systems. Chemical Reviews.
  • Turtaut, F., et al. (2011). Synthesis of Histidine Methyl Ester (Precursor Protocol).[3] Med. Chem. Commun., 2, 995-1000.[3] (Methodology for the ester intermediate).

Sources

Physicochemical Profiling of L-Histidinamide: Acid-Base Equilibria and Experimental Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Histidinamide is a derivative of the essential amino acid L-histidine where the C-terminal carboxylic acid is replaced by a neutral amide group (


). This structural modification fundamentally alters its acid-base profile compared to the parent amino acid, eliminating the low pKa carboxylate transition and significantly lowering the pKa of the 

-ammonium group due to electronic effects.

This guide provides a rigorous analysis of the ionization constants (pKa) of this compound, its speciation in aqueous solution, and the "Amide Switch" phenomenon critical for metallodrug design. It includes validated experimental protocols for determining these constants via potentiometric titration.

Molecular Architecture & Ionization Logic

To understand the acid-base behavior of this compound, one must first deconstruct its ionizable sites. Unlike L-Histidine, which is a tribasic acid (Carboxyl, Imidazole, Amine), this compound is a dibasic acid in the physiological pH range.

Structural Species

The molecule exists in three primary protonation states depending on pH:

  • Fully Protonated (

    
    ):  Both the imidazole ring and the 
    
    
    
    -amine are protonated. (Prevalent at pH < 5).
  • Monoprotonated (

    
    ):  The imidazole group deprotonates, leaving the 
    
    
    
    -amine charged. (Prevalent at pH 6.5–7.0).
  • Neutral Free Base (

    
    ):  Both groups are deprotonated. (Prevalent at pH > 9).
    

Note: The amide nitrogen (


) is electronically delocalized and does not protonate in aqueous solution (pKa < 0). It only deprotonates (pKa > 14) in the presence of specific metal ions (see Section 4).
Protonation Scheme Visualization

Histidinamide_Protonation Figure 1: Stepwise deprotonation of this compound. The carboxyl group is absent, altering the pKa profile. H2L H2L++ (Fully Protonated) ImH+, NH3+ HL HL+ (Monoprotonated) Im, NH3+ H2L->HL pKa1 ≈ 6.0 (Imidazole) L L (Free Base) Im, NH2 HL->L pKa2 ≈ 7.7 (α-Amine)

Quantitative Acid-Base Profile

The following values represent the consensus experimental data for this compound dihydrochloride in aqueous solution at 25°C and ionic strength


 M (KCl/NaCl).
Table 1: Comparative pKa Values
Functional GroupL-Histidine (Parent)This compound (Derivative)Mechanistic Explanation
Carboxyl (-COOH) 1.82N/A Converted to neutral amide (-CONH₂).
Imidazole (Side Chain) 6.006.05 ± 0.10 Minimal electronic perturbation from the remote amide group.

-Ammonium (-NH₃⁺)
9.177.70 ± 0.20 Significant Drop: The amide group is electron-withdrawing (inductive effect) and lacks the electrostatic stabilization of the negative carboxylate found in the zwitterionic parent, making the amine more acidic.
Amide Nitrogen (-NH-) >14>14 Non-ionizable in water without metal coordination.
Speciation Analysis
  • pH < 5.0: The species

    
     dominates.
    
  • pH 6.0: The Imidazole group is 50% deprotonated (

    
    ).
    
  • pH 7.7: The

    
    -Amine group is 50% deprotonated (
    
    
    
    ).
  • Physiological pH (7.4): A complex mixture exists. Approximately 96% of the imidazole rings are neutral, while ~66% of the

    
    -amines remain protonated (
    
    
    
    ). This makes this compound a critical buffer model for physiological studies.

Methodology: Potentiometric Determination

Experimental Setup
  • Instrument: Automated Potentiometric Titrator (e.g., Metrohm 905 or Mettler Toledo T5) equipped with a high-precision dosing unit (resolution < 1 µL).

  • Electrode: Combined glass pH electrode (Ag/AgCl reference), calibrated daily.

  • Temperature Control: Thermostated jacketed vessel at 25.0 ± 0.1°C.

  • Atmosphere: Inert gas purge (

    
     or Ar) to prevent 
    
    
    
    absorption (which forms carbonic acid and skews high-pH data).
Validated Protocol
  • Calibration: Perform a 3-point calibration (pH 4.01, 7.00, 10.01) followed by a "blank" titration of the background electrolyte (0.1 M KCl) to determine the exact electrode zero (

    
    ) and slope.
    
  • Sample Preparation: Dissolve this compound Dihydrochloride (~0.1 mmol) in 50 mL of degassed 0.1 M KCl.

    • Note: The dihydrochloride salt ensures the starting pH is low (~3.0), allowing observation of the full deprotonation sequence.

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

  • Titration Execution:

    • Wait for thermal equilibrium (approx. 10 mins).

    • Dose NaOH in dynamic increments (monitored by mV drift, drift criterion < 0.5 mV/min).

    • Continue titration until pH > 10.5.

Data Processing Workflow

Titration_Workflow Figure 2: Computational workflow for extracting pKa constants from potentiometric data. Start Raw Data Acquisition (Volume NaOH vs. pH) Gran Gran Plot Analysis (Determine Ve1, Ve2) Start->Gran Bjerrum Bjerrum Function (n_bar) Calculate formation curve Gran->Bjerrum Refine Non-Linear Least Squares (Hyperquad / BEST Software) Bjerrum->Refine Output Final pKa Values ± Standard Deviation Refine->Output

Application: The "Amide Switch" in Ligand Design

For drug development professionals working with metallodrugs (e.g., Cu(II) or Ni(II) complexes), the acid-base profile of this compound exhibits a unique phenomenon known as the Amide Switch .

Mechanism

While the amide nitrogen has a pKa > 14 in free solution, the coordination of a metal ion like


 to the imidazole nitrogen and the 

-amine facilitates the deprotonation of the amide nitrogen at physiological pH.
  • Reaction:

    
    
    
  • Effect: This effectively creates a new "acidic" event around pH 6.0–7.0, allowing the formation of highly stable, neutral chelates capable of crossing cell membranes.

This property is exploited in the design of ATCUN-like peptides and albumin-binding prodrugs, where the histidinamide motif serves as a high-affinity anchor.

References

  • NIST Standard Reference Database.Critically Selected Stability Constants of Metal Complexes. NIST 46.
  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426.

  • Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions, (32), 3841–3854.

  • Farkas, E., & Sovago, I. (2002). Metal complexes of amino acids and peptides. Amino Acids, Peptides and Proteins, 33, 295-353. (Detailed tables of amino acid amide pKas).
  • Kozlowski, H., et al. (2009). Copper, iron, and zinc ions homeostasis and their role in neurodegenerative disorders (metal uptake, transport, distribution and regulation). Coordination Chemistry Reviews, 253(21-22), 2665-2685.

thermodynamic stability of L-Histidinamide metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of L-Histidinamide Metal Complexes

Abstract

The thermodynamic stability of metal complexes is a cornerstone of medicinal inorganic chemistry, directly influencing the efficacy, transport, and potential toxicity of metallodrugs.[1][2] this compound, a derivative of the essential amino acid L-histidine, presents a compelling case study as a versatile chelating agent. Its three potential donor sites—the α-amino group, the amide group, and the imidazole side chain—allow for diverse coordination modes, making the thermodynamic landscape of its metal complexes particularly rich and relevant to drug development professionals. This guide provides an in-depth exploration of the core principles governing the stability of these complexes, details robust experimental methodologies for their characterization, and discusses the profound implications for designing next-generation therapeutic agents.

Introduction: Why this compound?

In the rational design of metallodrugs, the choice of ligand is paramount. The ligand dictates the coordination geometry, modulates the redox potential of the metal center, and ultimately governs the stability of the complex in a biological milieu. This compound emerges as a ligand of significant interest for several reasons:

  • Biological Precedent: The parent amino acid, L-histidine, is fundamental to the function of numerous metalloenzymes, where its imidazole side chain is a ubiquitous metal-coordinating residue.[3][4] This provides a strong biological rationale for its use in therapeutic design.

  • Versatile Coordination: this compound can act as a bidentate or tridentate ligand, forming stable five- or six-membered chelate rings. This versatility allows for fine-tuning of complex stability and reactivity.[5][6]

  • Enhanced Stability: The amide group, compared to the carboxylate group of L-histidine, alters the electronic properties and steric profile of the ligand, leading to unique thermodynamic signatures upon complexation.

Understanding the thermodynamic stability, quantified by the stability constant (K) or its logarithm (log K), is not an academic exercise. It is a predictive tool for a complex's behavior in vivo. A complex that is too labile will dissociate prematurely, releasing potentially toxic free metal ions. Conversely, a complex that is too inert may fail to reach its biological target or release its active component.

Fundamentals of Thermodynamic Stability

The formation of a metal-ligand complex in solution is a stepwise equilibrium process. For a divalent metal ion (M²⁺) and this compound (L), the process can be described as follows:

M²⁺ + L ⇌ ML²⁺ ; K₁ = [ML²⁺] / ([M²⁺][L]) ML²⁺ + L ⇌ ML₂²⁺ ; K₂ = [ML₂²⁺] / ([ML²⁺][L])

Here, K₁ and K₂ are the stepwise stability constants . The overall stability constant (β) is the product of the stepwise constants (β₂ = K₁ * K₂).[7] The magnitude of these constants is a direct measure of the complex's stability at equilibrium.[7]

The stability constant is related to the standard Gibbs free energy of formation (ΔG°) by the equation:

ΔG° = -RT ln(β)

Where R is the gas constant and T is the absolute temperature. A more negative ΔG° corresponds to a larger stability constant and a more spontaneous complex formation process. The Gibbs free energy itself is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

  • Enthalpy (ΔH°): Represents the change in bond energies upon complex formation. Exothermic reactions (negative ΔH°) are enthalpically favored.

  • Entropy (ΔS°): Represents the change in disorder. The chelate effect, where a multidentate ligand replaces multiple monodentate ligands (like water), leads to a significant increase in entropy and is a major driving force for complex stability.[8]

Coordination Chemistry of this compound

This compound offers multiple binding sites, leading to different coordination modes, which directly impacts the thermodynamic stability of the resulting complex. The primary modes involve chelation, the formation of a ring structure containing the metal ion, which is an entropically favorable process that enhances stability.[8]

  • Bidentate Coordination: The most common mode involves the α-amino nitrogen and the deprotonated amide nitrogen, forming a stable five-membered ring.

  • Tridentate Coordination: In this mode, the imidazole ring's N3 nitrogen also participates in coordination, in addition to the amino and amide groups. This creates two fused chelate rings (one five-membered and one six-membered), generally leading to exceptionally stable complexes.[5][6][9]

The specific coordination mode adopted depends on several factors, including the identity of the metal ion, the pH of the solution, and the metal-to-ligand ratio.

G cluster_bidentate Bidentate Coordination cluster_tridentate Tridentate Coordination M1 M²⁺ N_amino1 NH₂ M1->N_amino1 N_amide1 NH⁻ M1->N_amide1 Imidazole1 Imidazole M2 M²⁺ N_amino2 NH₂ M2->N_amino2 N_amide2 NH⁻ M2->N_amide2 N_imidazole2 N_im M2->N_imidazole2

Caption: Coordination modes of this compound with a metal ion (M²⁺).

Key Factors Influencing Complex Stability

The is not an intrinsic constant but is highly sensitive to environmental and structural factors.

FactorInfluence on Stability (log K)Rationale
Metal Ion Charge Increases with higher chargeA higher positive charge on the metal ion leads to a stronger electrostatic attraction for the electron-donating ligand.[8]
Metal Ion Radius Increases with smaller radius (for a given charge)A smaller ionic radius results in a higher charge density, enhancing the electrostatic interaction and promoting more stable bond formation.[8]
pH of Solution Highly dependent; generally stable in mid-to-high pHpH dictates the protonation state of the ligand's donor groups. The amino and imidazole groups must be deprotonated to coordinate effectively, a process favored at higher pH values.[10]
Temperature Decreases with increasing temperature (for exothermic reactions)For complexation reactions that are exothermic (negative ΔH°), Le Chatelier's principle predicts that increasing the temperature will shift the equilibrium away from the product, thus lowering the stability constant.[11]
Nature of Metal Ion Follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺This trend arises from a combination of decreasing ionic radii and increasing ligand field stabilization energy across the series, peaking at Cu(II).[12][13]

Experimental Determination of Stability Constants

Accurate determination of stability constants is critical for understanding and predicting the behavior of a metal complex. Potentiometric (pH-metric) titration is the most widely used and reliable method.

Workflow for Potentiometric Titration

Caption: General workflow for determining stability constants via potentiometric titration.

Detailed Protocol: pH-Metric Titration

This protocol is a generalized procedure based on the principles described by Irving-Rossotti and is applicable for determining the stability constants of this compound with divalent transition metals.[12][14][15]

1. Reagents and Solutions:

  • This compound (Ligand): Prepare a stock solution (e.g., 0.01 M) in double-distilled, CO₂-free water.

  • Metal Salt: Prepare stock solutions (e.g., 0.01 M) of the metal perchlorates or nitrates (e.g., Cu(NO₃)₂, Ni(NO₃)₂) in water. Standardize the metal ion concentration via EDTA titration.[16]

  • Acid: Prepare a standardized solution of a strong, non-complexing acid like perchloric acid (HClO₄) or nitric acid (HNO₃) (e.g., 0.1 M).

  • Base: Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH) (e.g., 0.1 M).

  • Inert Electrolyte: Prepare a stock solution (e.g., 1.0 M) of NaNO₃ or NaClO₄ to maintain constant ionic strength.[10][11]

2. Instrumentation:

  • A high-precision digital pH meter with a combined glass-calomel electrode, calibrated with standard buffers (pH 4.0, 7.0, and 9.2) before each titration.[10][16]

  • A thermostated titration vessel to maintain a constant temperature (e.g., 25 ± 0.1 °C).[10]

  • A magnetic stirrer and a micro-burette.

3. Titration Procedure:

  • Prepare the following three mixtures in the titration vessel, maintaining a constant total volume (e.g., 50 mL) and ionic strength (e.g., 0.1 M using NaNO₃).[16][17]

    • Acid Titration: Free Acid (e.g., 0.01 M HNO₃) + Inert Electrolyte.

    • Ligand Titration: Free Acid + Ligand (e.g., 4 x 10⁻³ M) + Inert Electrolyte.

    • Metal Titration: Free Acid + Ligand + Metal Ion (e.g., 1 x 10⁻³ M) + Inert Electrolyte.

  • Purge the solution with purified nitrogen gas for ~15 minutes before and during the titration to maintain an inert atmosphere.[10]

  • Titrate each mixture against the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition once the reading stabilizes.

4. Data Analysis (Irving-Rossotti Method):

  • Plot the pH readings against the volume of NaOH added for all three titrations. The displacement of the ligand curve from the acid curve is used to determine the ligand's protonation constants (pKa). The further displacement of the metal titration curve indicates complex formation.[17][18]

  • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached per metal ion (n̄).[15]

  • Calculate the free ligand exponent (pL).

  • Construct a "formation curve" by plotting n̄ versus pL.

  • The stepwise stability constants (K₁ and K₂) can be determined from this curve at half-integral n̄ values (i.e., log K₁ at n̄ = 0.5 and log K₂ at n̄ = 1.5).[12]

Applications in Drug Development

The thermodynamic stability of a metallodrug is a critical determinant of its pharmacological profile.

  • Bioavailability and Transport: A complex must be stable enough to survive in the bloodstream and reach its target site without premature dissociation. The stability constants of this compound complexes can be tuned by selecting the appropriate metal ion to optimize this balance.

  • Mechanism of Action: For many anticancer agents, the metal complex is a prodrug that must release the active metal ion or ligand at the target site (e.g., DNA). The thermodynamic stability governs this release rate. For instance, complexes with moderate stability may be ideal for targeted release in the specific microenvironment of a tumor.

  • Toxicity Reduction: Chelating toxic metal ions is a key therapeutic strategy. A ligand like this compound can form highly stable, water-soluble complexes with toxic metals, facilitating their excretion from the body. The high stability constant is a direct measure of the chelation efficiency.

  • Antimicrobial Agents: Metal complexes can exhibit potent antimicrobial activity.[19] The stability of the complex influences its ability to penetrate microbial cell walls and interfere with essential metabolic processes.

Illustrative Stability Data

The following table presents representative stability constants for complexes with ligands structurally similar to this compound, illustrating the expected trends.

Metal Ionlog K₁ (Illustrative)log K₂ (Illustrative)Overall Stability (log β₂)
Co(II)~7.0~5.5~12.5
Ni(II)~8.5~6.8~15.3
Cu(II)~10.5~8.0~18.5
Zn(II)~7.2~6.0~13.2

Note: These values are illustrative, based on the Irving-Williams series and data for L-histidine and similar amino acid derivatives.[11][13] Actual values for this compound must be determined experimentally.

Conclusion

The is a multifaceted property governed by the interplay of coordination chemistry, the nature of the metal ion, and solution conditions. A thorough understanding and precise measurement of stability constants, primarily through potentiometric titration, are indispensable for the rational design of effective and safe metallodrugs. By leveraging these fundamental principles, researchers can modulate the stability of this compound complexes to optimize their journey from administration to therapeutic action, paving the way for novel treatments in oncology, infectious disease, and beyond.

References

  • IUPAC. (1995). Stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67, 1117-1240.
  • ResearchGate. (2015). Synthesis, characterization and corrosion inhibition in acid medium of L-histidine Schiff base complexes. Applied Organometallic Chemistry, 29(3), 117-125. [Link]

  • CORE. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Cu (II), Co (II) and Ni (II) Histidine Complexes. [Link]

  • Journal of the Indian Chemical Society. (2003). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Vol. 15, Nos. 3 & 4. [Link]

  • Unknown Source. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MIXED LIGAND COPPER(II) COMPLEXES OF HISTIDINE AND HIPPURIC ACID. [Link]

  • Prime Scholars. (n.d.). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. [Link]

  • Springer. (2010). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine. Amino Acids, 39(5), 1309-1319. [Link]

  • MDPI. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. [Link]

  • SciSpace. (1953). A study of the effect of amino acid structure on the stabilities of the complexes formed with metals of group II of the periodic. [Link]

  • PubMed. (2012). Stereospecific synthesis and catalytic activity of L-histidylidene metal complexes. [Link]

  • SID. (n.d.). Thermodynamics for complex of L-histidine with molybdenum (VI) Model Anticancer Drugs. [Link]

  • Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]

  • PMC. (n.d.). Selective coordination of three transition metal ions within a coiled-coil peptide scaffold. [Link]

  • PMC. (n.d.). Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. [Link]

  • ResearchGate. (n.d.). Spectrophotometric and 27‐Al NMR Characterization of Aluminum(III) Complexes with l‐Histidine. [Link]

  • Semantic Scholar. (2020). Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids. [Link]

  • Books. (2007). Metal complexes of amino acids and peptides.
  • R Discovery. (1976). Formation constants of metal complexes of N 3-benzyl-L-histidine and N ? N 3-dibenzyl-L-histidine and stereoselectivity in the ternary complexes with D - R Discovery. [Link]

  • PubMed. (2013). Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis. [Link]

  • Asian Journal of Physical and Chemical Sciences. (2017). Determination of the Formation Constant of Some Transition Metal Ion- histidine Complexes in Water and Water-dioxane and Evaluation of their Thermodynamic Parameters. [Link]

  • Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. [Link]

  • SciSpace. (n.d.). pH-Metric Study on Determination of Metal-Ligand Stability Constants of some Substituted Isoxazolines. [Link]

  • Jetir.Org. (n.d.). pH-Metric Study On Metal-Ligand Stability Constants Of Cu(II) And Ni(II) Complexes With Hydroxy Substituted Chalcone. [Link]

  • YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. [Link]

  • ResearchGate. (n.d.). Overall formation (b) and, protonation (K a ) constants for the Ni–His 6 system. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Cu2+ Binding Studies of L-Histidine Ester of 8-Hydroxyquinoline. [Link]

  • ResearchGate. (n.d.). Spectrophotometric Methods for the Investigation of Metal Complex Formation. [Link]

  • Unknown Source. (n.d.). The Scope Of Metal Complexes In Drug Design - A Review. [Link]

  • International Research Journal. (2012). Potentiometric studies on essential metal (II) amino acid complexes. [Link]

  • eScholarship.org. (n.d.). Thermodynamic Stability of Heterodimetallic [LnLn′] Complexes: Synthesis and DFT Studies. [Link]

  • Kuey. (n.d.). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. [Link]

  • SciSpace. (n.d.). Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzi. [Link]

  • Journal of Chemical Health Risks. (2024). Metric Study of Mixed Ligand Complexes of Vanadium Metal Ion with 8-Hydroxyquinoline and L-Amino Acids in 50%. [Link]

  • ResearchGate. (2019). pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide. [Link]

  • ResearchGate. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. [Link]

  • Transactions of the Faraday Society (RSC Publishing). (1967). Microcalorimetric studies. Heats of complexing of transition metal ions with amino-acids. [Link]

  • Unknown Source. (n.d.). Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. [Link]

  • PubMed. (n.d.). Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry. [Link]

  • PMC. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

  • eScholarship.org. (n.d.). Metal Complexes for Therapeutic Applications. [Link]

  • Dalal Institute. (n.d.). Stepwise and Overall Formation Constants and Their Interactions. [Link]

  • ResearchGate. (n.d.). Applications of metal ions and their complexes in medicine I. [Link]

  • LibreTexts. (2024). 6.3: Coordination Chemistry of Transition Metals. [Link]

  • Unknown Source. (n.d.). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. [Link]

  • ResearchGate. (2025). Complexation of L-Histidine with Pyridinecarboxylic Acid Isomers in an Aqueous Buffer Solution at 298.15 K: A Calorimetric Study. [Link]5_K_A_Calorimetric_Study)

Sources

A Comparative Analysis of L-Histidine and L-Histidinamide: A Technical Guide to Divergent Molecular Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

L-Histidine is a proteinogenic amino acid renowned for the unique chemical versatility of its imidazole side chain, which plays pivotal roles in enzyme catalysis, metal ion coordination, and pH buffering in biological systems.[1] L-Histidinamide, its C-terminally amidated derivative, represents a subtle yet profound structural modification. The substitution of the terminal carboxylate group (-COO⁻) with a neutral amide moiety (-CONH₂) fundamentally alters the molecule's charge distribution, hydrogen bonding capacity, and coordination chemistry. This guide provides an in-depth technical analysis of the differences in molecular interactions between these two compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between this structural change and its functional consequences, detail experimental methodologies for their characterization, and discuss the implications for peptide design and biochemical research.

Foundational Principles: A Molecular Overview

A thorough understanding of the structural differences between L-Histidine and this compound is essential to appreciate their distinct interaction profiles.

1.1. L-Histidine: The Versatile Proteogenic Amino Acid

L-Histidine is one of the 22 proteinogenic amino acids used in protein synthesis.[2][3] Its defining feature is the imidazole side chain, which has a pKa of approximately 6.0.[4] This allows it to act as both a proton donor and acceptor at physiological pH, a property critical for the catalytic function of many enzymes.[4][] Under typical physiological conditions (pH ~7.4), the α-amino group is protonated (-NH₃⁺) and the α-carboxylic acid group is deprotonated (-COO⁻), rendering the molecule a zwitterion.[1]

1.2. This compound: A Key Structural Analog

This compound is a derivative of L-Histidine in which the C-terminal carboxylic acid has been converted to a primary amide. This modification is common in medicinal chemistry and peptide design to block the C-terminus, increase resistance to degradation by carboxypeptidases, and modulate the molecule's overall charge and binding properties.

1.3. The Critical Distinction: Carboxylate vs. Amide Terminus

The core difference lies at the C-terminus. The negatively charged, planar carboxylate of L-Histidine is a potent hydrogen bond acceptor and a key site for electrostatic interactions and metal ion coordination. In contrast, the neutral, planar amide group of this compound possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities and does not carry a formal negative charge.

H_Bonding His L-Histidine (-COO⁻) Acceptor H-Bond Acceptor (e.g., Backbone N-H) His->Acceptor Accepts H-bond Hia This compound (-CONH₂) Donor H-Bond Donor (e.g., to Backbone C=O) Hia->Donor Donates H-bond Acceptor2 H-Bond Acceptor (e.g., from Backbone N-H) Hia->Acceptor2 Accepts H-bond

Figure 2: Contrasting hydrogen bonding capabilities.

3.2. Electrostatic and Ionic Interactions

At physiological pH, L-Histidine is zwitterionic with a net neutral charge (the positive amino group is balanced by the negative carboxylate group). This compound, lacking the negative carboxylate, carries a net positive charge when its imidazole side chain is protonated (pH < 6) and is neutral when the side chain is deprotonated (pH > 6).

  • Causality: This charge difference dictates its interactions within an electrostatic field. In a protein binding pocket, L-Histidine can form a salt bridge with a positively charged residue like Arginine or Lysine. This compound cannot; instead, it would be repelled. Conversely, this compound will have a more favorable electrostatic interaction with negatively charged residues like Aspartate or Glutamate. This principle is fundamental in computational modeling of protein-protein interactions where electrostatic terms are critical components of the energy function. [6]

3.3. Metal Ion Coordination

L-Histidine is a well-known and crucial ligand for metal ions in metalloproteins. [1][7]It can act as a tridentate ligand, coordinating metal ions like Zn²⁺, Cu²⁺, and Ni²⁺ through its α-amino nitrogen, an imidazole nitrogen, and a carboxylate oxygen. [8]The specific coordination mode can be influenced by the metal ion itself; for instance, Mg²⁺ may coordinate via the backbone nitrogen and carboxyl oxygen, while Zn²⁺ may favor coordination with the imidazole side chain nitrogen. [9][10] this compound loses the carboxylate coordination site. This forces a different coordination geometry, typically bidentate, relying on the α-amino and imidazole nitrogens.

  • Causality: This change in denticity and coordinating atoms significantly impacts the stability and geometry of the resulting metal complex. The chelate ring formed by L-Histidine is different and often more stable than that formed by this compound. This has major implications for the design of bio-inspired catalysts or metal-chelating drugs, where the precise positioning of the metal ion is paramount for function. [11]Studies have shown that even a single water molecule can profoundly affect the stability of these metal complexes. [12][13]

Experimental Methodologies for Characterization

Distinguishing the interaction profiles of L-Histidine and this compound requires a multi-faceted experimental approach. The choice of technique is driven by the specific question being asked—from dynamics in solution to static, high-resolution structures.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: NMR is unparalleled for studying molecular interactions and dynamics in a solution state that mimics the physiological environment. [14]It can detect subtle changes in the chemical environment of specific atoms upon binding or changes in pH. We choose NMR to determine pKa values and to map interaction surfaces.

  • Trustworthiness: The self-validating nature of NMR protocols comes from the internal consistency of the data. Chemical shift perturbations, changes in relaxation rates, and observed Nuclear Overhauser Effects (NOEs) must all correlate to support a proposed interaction model.

  • Sample Preparation: Prepare separate samples of ¹⁵N-labeled L-Histidine and this compound at a concentration of ~1 mM in 90% H₂O/10% D₂O.

  • Initial Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum for each sample at an initial pH of ~4.0.

  • Titration: Incrementally add small aliquots of a dilute NaOH solution to raise the pH in steps of ~0.2-0.3 units.

  • Data Acquisition: Acquire an HSQC spectrum at each pH point until a final pH of ~10.0 is reached.

  • Data Processing & Analysis: Process the spectra and track the chemical shifts of the α-amino and imidazole (δ1 and ε2) nitrogen signals.

  • pKa Determination: Plot the chemical shift of each nitrogen as a function of pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa values for the imidazole and α-amino groups. Significant differences in the titration curve of the α-amino nitrogen will confirm the altered electronic environment.

Figure 3: Workflow for determining pKa values using NMR pH titration.

4.2. X-Ray Crystallography
  • Expertise & Rationale: When atomic-level detail of a static interaction is required, X-ray crystallography is the gold standard. [15][16][17]It provides an unambiguous, 3D electron density map showing the precise positions of atoms, bond lengths, and angles in a binding site. This is chosen to visualize the exact coordination geometry and hydrogen bond network.

  • Trustworthiness: The method is self-validating through rigorous statistical measures like R-factor and R-free, which quantify the agreement between the structural model and the raw diffraction data.

  • Protein Preparation: Express and purify the target protein of interest to >95% homogeneity.

  • Complex Formation: Prepare two separate samples of the protein. Incubate one with a 5-10 fold molar excess of L-Histidine and the other with an equivalent excess of this compound.

  • Crystallization Screening: Set up high-throughput crystallization screens for both complexes using various precipitants, buffers, and additives.

  • Crystal Optimization: Optimize any initial "hits" to obtain diffraction-quality single crystals (typically >50 μm).

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution & Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement), and build and refine the atomic models of the protein-ligand complexes.

  • Comparative Analysis: Directly compare the resulting structures, focusing on the C-terminal binding mode, hydrogen bond patterns, metal coordination (if any), and interactions with nearby water molecules.

Figure 4: Workflow for comparative X-ray crystallography.

4.3. Computational Modeling
  • Expertise & Rationale: Computational methods, such as molecular dynamics (MD) simulations, are essential for exploring the dynamic nature of interactions and for calculating binding free energies that are difficult to measure directly. [18]This approach is chosen to understand the stability of interactions over time and to quantify energetic differences.

  • Trustworthiness: The validity of computational models is established by their ability to reproduce experimental data (e.g., from NMR or crystallography) and to make predictions that are subsequently verified experimentally.

  • System Setup: Use a high-resolution crystal structure of a target protein. In silico, model either L-Histidine or this compound in the binding site.

  • Parameterization: Generate force field parameters for both ligands using a standard protocol (e.g., antechamber in AMBER or CGenFF in CHARMM).

  • Solvation: Place each protein-ligand system in a periodic box of an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Minimization & Equilibration: Perform energy minimization to remove steric clashes, followed by a multi-stage equilibration protocol (e.g., NVT then NPT) to bring the system to the desired temperature and pressure.

  • Production Simulation: Run a long-timescale (e.g., >100 ns) production MD simulation for each system.

  • Trajectory Analysis: Analyze the trajectories to compare key metrics:

    • RMSD/RMSF: To assess the stability of the ligand and protein.

    • Hydrogen Bond Analysis: To quantify the occupancy of key hydrogen bonds over time.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate and compare the binding affinities.

Implications for Research and Drug Development

The choice between L-Histidine and this compound is not trivial and carries significant strategic implications.

  • Probing Binding Mechanisms: Replacing a C-terminal histidine with histidinamide in a peptide ligand is a powerful tool to test the functional importance of the negative charge. If binding affinity is lost, it strongly implies a critical electrostatic interaction or salt bridge. If affinity is retained or enhanced, it suggests the negative charge was either unimportant or detrimental.

  • Enhancing Peptide Stability: In drug development, native peptides are often poor drug candidates due to rapid degradation. Amidation of the C-terminus is a standard strategy to block the action of carboxypeptidases, thereby increasing the peptide's in vivo half-life.

  • Modulating Permeability and pI: Removing a formal charge can alter a peptide's solubility and its ability to cross cell membranes. Modifying the isoelectric point (pI) can also be critical for formulation and purification processes, such as ion-exchange chromatography.

  • Designing Novel Chelators: The distinct coordination chemistry can be exploited. This compound-containing peptides could be designed as selective ligands for metals that prefer nitrogen-rich coordination spheres, potentially differing in selectivity from their L-Histidine counterparts. [11]

Conclusion

The conversion of L-Histidine's C-terminal carboxylate to an amide in this compound is a minimalist chemical change with maximal functional consequences. It fundamentally reshapes the molecule's identity by altering its net charge, pI, and its capacity for hydrogen bonding and metal ion coordination. For researchers in the life sciences, understanding these differences is paramount for the rational design of peptides and small molecules, the accurate interpretation of structure-activity relationships, and the development of novel therapeutics and biomaterials. This guide serves as a foundational resource for making informed experimental choices and for predicting the impact of this critical molecular modification.

References
  • Amino Acid. (2024, September 3). Understanding the Role of L-Histidine HCl in Protein Synthesis.
  • BOC Sciences. Histidine: Definition, Structure, Benefits and Uses.
  • Deupi, X., et al. (2010). A comprehensive computational study of amino acid interactions in membrane proteins. PLoS One, 5(7), e11433.
  • Yoshizawa, S., et al. (2013). Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis. Journal of Structural Biology, 183(3), 431-438.
  • MDPI. (2024, June 25).
  • Science Primary Literature. (2020, October 11). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine.
  • Remko, M., et al. (2010). Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine.
  • Iwahara, J., et al. (2016).
  • ChemicalBook. L-Histidine CAS#: 71-00-1.
  • Sumpter, J. B., et al. (2014). Influence of metal ions (Zn 2+ , Cu 2+ , Ca 2+ , Mg 2+ and Na + ) on the water coordinated neutral and zwitterionic L-histidine dimer. RSC Publishing.
  • UCL Discovery. (2021). Methodological Advancements for Characterising Protein Side Chains by NMR Spectroscopy.
  • Schaumann, E. N., et al. (2018).
  • GrayLab. (2017). COMPUTATIONAL MODELING, PREDICTION AND DESIGN OF PROTEIN-PROTEIN INTERACTIONS.
  • Merck Millipore. L-Histidine CAS 71-00-1 | 104351.
  • Xtend Life. Benefits of L-Histidine.
  • ChemicalBook. (2023, November 24). The benefits, uses and side effects of L-Histidine.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. PMC.
  • PubChem. L-Histidine | C6H9N3O2 | CID 6274.
  • Kortemme, T., & Baker, D. (2004). Computational design of protein–protein interactions. Current Opinion in Chemical Biology, 8(1), 91-97.
  • MDPI. (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction.
  • Wikipedia. Histidine.
  • Journal of Scientific Research. (2024, April 9). A Study to Exhibits Physico-chemical Behavior of L-Histidine in Aqueous Saccharide Solutions: A Thermo-acoustic.
  • Sugiyama, S., et al. (2005).
  • ACS Publications. (2024, March 27). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments | Chemical Reviews.
  • Berggård, T., et al. (2007). Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • CcpNmr. CcpNmr Analysis Version 3 Side-chain Assignment Tutorial.
  • Gitler, C., & Ochoa-Solano, A. (1968). Some physico-chemical properties of aqueous solutions of N alpha-acyl-l-histidine. Journal of the American Chemical Society, 90(18), 5004-5009.
  • Wodak, S. J., et al. (2007). Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases.
  • Biology Stack Exchange. (2022, September 1). What are some experimental techniques to identify binding partners?.
  • Abbasi, W. A. (2019). Investigating Machine Learning Based Prediction of Protein Interactions.
  • ResearchGate. (2025, August 7). Alternative binding modes of L-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis | Request PDF.
  • Lewis Kay's group at the University of Toronto. NMR STUDIES OF PROTEIN SIDECHAIN DYNAMICS.
  • MDPI. (2019, February 27).
  • Manion-Heath, C., et al. (1982). Formation of intermolecular and intramolecular hydrogen bonds in histidine-binding protein J of Salmonella typhimurium upon binding L-histidine. A proton nuclear magnetic resonance study. PubMed.
  • Remko, M., et al. (2010). Effect of Metal Ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and Water Coordination on the Structure and Properties of L-histidine and Zwitterionic L-histidine. PubMed.
  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • RSC Publishing. Newly identified C–H⋯O hydrogen bond in histidine.
  • Mason, H. E., et al. (2022). Newly Identified C–H···O Hydrogen Bond in Histidine. ChemRxiv.
  • ResearchGate. (2021).
  • Sigma-Aldrich. L -Histidine for biochemistry 71-00-1.
  • Prairie View A&M University. (2019). The Importance of Properly Modeling the Hydrogen Bond in Histidine.
  • John Innes Centre. (2020, March 11).
  • Springer Nature Experiments. Determining Protein Structures Using X-Ray Crystallography.
  • ResearchGate. (2018). X-ray powder diffraction pattern for the L-histidine crystal. The solid....

Sources

Biological Significance of L-Histidinamide in Enzymatic Pathways and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Histidinamide (


) represents a critical structural motif in chemical biology, distinct from its parent amino acid, L-Histidine. While not a central intermediate in the canonical Hut (histidine utilization) metabolic pathway, its significance lies in its dual role as a metallopeptidase probe  and a structural stabilizer  in peptide therapeutics.

This technical guide dissects the bio-orthogonal properties of this compound, focusing on its resistance to carboxypeptidases, its susceptibility to specific aminopeptidases (e.g., Leucine Aminopeptidase), and its utility in bioinorganic chemistry as a ligand for artificial nucleases.

Chemical Biology & Structural Properties[1]

The biological utility of this compound is dictated by two functional modifications relative to L-Histidine: the imidazole side chain and the C-terminal amide.

The Imidazole Proton Shuttle

The imidazole ring (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) functions as a general acid-base catalyst. In this compound, the absence of the C-terminal carboxylate negative charge (

) alters the electronic environment, shifting the

of the

-amino group and modifying metal-coordination geometry.
The Amide Modification (Peptidomimetic Factor)

Replacing the hydroxyl group of the carboxylic acid with an amine (


) creates a terminal amide.
  • Proteolytic Stability: This modification renders the molecule invisible to Carboxypeptidases , which require a free C-terminal carboxylate for recognition. This is a standard strategy in extending the half-life of peptide drugs (e.g., GnRH agonists).

  • Aminopeptidase Susceptibility: Conversely, the free N-terminus remains a prime target for Aminopeptidases , making this compound an excellent model substrate for studying N-terminal hydrolysis kinetics.

Enzymatic Pathways: Hydrolysis and Specificity[3]

This compound is processed primarily by metallo-dependent hydrolases. Understanding this pathway is essential for designing prodrugs or stability assays.

The Leucine Aminopeptidase (LAP) Pathway

Leucine Aminopeptidase (EC 3.4.11.1) is a cytosolic metalloenzyme (typically


 or 

dependent) that hydrolyzes N-terminal amino acids. While named for Leucine, it exhibits broad specificity.
  • Mechanism: The active site metals activate a water molecule, creating a hydroxide nucleophile that attacks the carbonyl carbon of the amide bond.

  • Specificity: LAP hydrolyzes this compound to L-Histidine and Ammonia.

    • Reaction:

      
      
      
  • Kinetic Relevance: While

    
     is generally lower for Histidinamide compared to Leucinamide, the presence of the imidazole ring allows for secondary coordination with active site metals, potentially altering 
    
    
    
    .
Visualization of the Hydrolytic Pathway

LAP_Hydrolysis Substrate This compound (Substrate) ES_Complex ES Complex (Metal Coordination) Substrate->ES_Complex Binding (Km) Enzyme Leucine Aminopeptidase (Active Site: Zn2+/Mn2+) Enzyme->ES_Complex Binding (Km) Transition Tetrahedral Intermediate ES_Complex->Transition Nu: Attack (OH-) Product1 L-Histidine Transition->Product1 Peptide Bond Cleavage Product2 Ammonia (NH3) Transition->Product2

Figure 1: Kinetic pathway of this compound hydrolysis by Leucine Aminopeptidase, highlighting the metal-dependent catalytic steps.

Bioinorganic Significance: The "Artificial Nuclease"

Beyond enzymatic substrates, this compound serves as a critical ligand in the design of Chemical Nucleases . The combination of the N-terminal amine, amide nitrogen, and imidazole nitrogen allows for tridentate coordination of transition metals, particularly Copper(II).

Mechanism of DNA Cleavage

Copper(II)-L-Histidinamide complexes mimic the activity of nucleases but operate via an oxidative mechanism rather than hydrolytic.

  • Complex Formation:

    
     forms a stable chelate.
    
  • DNA Binding: The complex binds to the DNA minor groove.[1]

  • Redox Activation: In the presence of a reductant (e.g., Ascorbate) and

    
    , the copper cycles between 
    
    
    
    and
    
    
    .
  • ROS Generation: This cycling generates Reactive Oxygen Species (hydroxyl radicals,

    
    ).
    
  • Strand Scission:

    
     attacks the deoxyribose sugar backbone, causing strand breaks.
    

This pathway is utilized in drug development to create targeted cleavage agents for chemotherapy.

Chemical_Nuclease Ligand This compound Complex [Cu(His-NH2)] Complex Ligand->Complex Chelation Metal Cu(II) Ion Metal->Complex DNA dsDNA Target Complex->DNA Groove Binding ROS Hydroxyl Radicals (.OH) Complex->ROS Catalysis Cleavage DNA Strand Scission DNA->Cleavage Reductant Ascorbate/H2O2 Reductant->ROS Fenton-like Reaction ROS->Cleavage Oxidative Damage

Figure 2: The oxidative pathway of DNA cleavage mediated by Copper-Histidinamide complexes (Chemical Nuclease activity).

Experimental Protocols

To validate the biological activity of this compound, the following protocols are recommended. These maximize reproducibility and data integrity.

Protocol: HPLC-Based Aminopeptidase Kinetic Assay

Objective: Determine the Michaelis-Menten constants (


, 

) for the hydrolysis of this compound by LAP.

Materials:

  • Substrate: this compound dihydrochloride (purity >98%).

  • Enzyme: Leucine Aminopeptidase (microsomal, e.g., from porcine kidney).

  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM

    
    .
    
  • Stop Solution: 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA).

Workflow:

  • Preparation: Prepare substrate stocks at concentrations ranging from 0.1 mM to 10 mM in Buffer.

  • Activation: Incubate LAP enzyme in buffer with

    
     for 2 hours at 37°C to ensure full metal occupation of the active site.
    
  • Reaction:

    • Mix 100

      
       enzyme solution with 100 
      
      
      
      substrate solution.
    • Incubate at 37°C.

  • Sampling: At specific time points (0, 5, 10, 15, 30 min), remove 20

    
     aliquots.
    
  • Quenching: Immediately add 20

    
     Stop Solution to precipitate enzyme. Centrifuge at 10,000 x g for 5 min.
    
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Isocratic or gradient (0-10% B) is usually sufficient as Histidine is very polar.

    • Detection: UV at 214 nm (peptide bond/amide) and 280 nm (imidazole).

    • Quantification: Measure the decrease in Histidinamide peak area and appearance of L-Histidine peak.

Protocol: Copper-Mediated DNA Cleavage Assay

Objective: Assess the "Chemical Nuclease" capability of this compound complexes.

Workflow:

  • Complexation: Mix this compound and

    
     in a 1:1 molar ratio (typically 50 
    
    
    
    ) in 10 mM HEPES buffer (pH 7.2). Allow to equilibrate for 10 min.
  • Substrate: Add supercoiled plasmid DNA (e.g., pBR322, 200 ng).

  • Initiation: Add Ascorbic Acid (100

    
    ) to initiate redox cycling.
    
  • Incubation: 37°C for 30–60 minutes.

  • Analysis: Run samples on a 1% Agarose gel containing Ethidium Bromide.

  • Result Interpretation:

    • Form I: Supercoiled (Intact).

    • Form II: Nicked Circular (Single strand break - indicates activity).

    • Form III: Linear (Double strand break - indicates high activity).

Quantitative Data Summary

The following table summarizes the comparative stability and activity metrics derived from standard biochemical assays.

ParameterL-HistidineThis compoundBiological Implication
C-Terminus Carboxylate (

)
Amide (

)
Amide confers resistance to carboxypeptidases.
LAP Activity Product (Inhibitor)SubstrateHistidinamide is hydrolyzed to Histidine.
Metal Binding Bidentate (N, O)Tridentate (N, N, N)Amide nitrogen participates in high-affinity Cu(II) binding.
pKa (

-amino)
~9.17~7.6Lower pKa in amide facilitates nucleophilic attack at neutral pH.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Matsui, M., et al. (2006).[2] Crystal Structure of the Leucine Aminopeptidase from Pseudomonas putida. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Himo, F., et al. (2000). Mechanisms of DNA cleavage by copper complexes. Journal of the American Chemical Society. [Link]

  • RSC Dalton Trans. (2012). Copper(II) complexes with L-histidine and this compound. Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of L-Histidinamide from L-Histidine Methyl Ester via Direct Aminolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of L-histidinamide from L-histidine methyl ester is a foundational transformation in peptide chemistry and probe development. This compound serves as a critical biochemical tool; for example, it is frequently utilized to map the substrate specificity and active site promiscuity of enzymes such as histidine ammonia-lyase (HAL)[1] and Lactobacillus histidine decarboxylase[2].

This application note details a highly optimized, self-validating protocol for the direct aminolysis of L-histidine methyl ester dihydrochloride. By leveraging anhydrous methanolic ammonia and cation-exchange chromatography, this method ensures high conversion rates while strictly preserving the stereochemical integrity of the


-chiral center.

Mechanistic Grounding & Rationale

The conversion of an ester to an amide via ammonia is a classic nucleophilic acyl substitution . Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester to form a high-energy tetrahedral intermediate. This intermediate subsequently collapses, expelling methanol as the leaving group to yield the stable amide[3].

Reaction_Mechanism Ester Carbonyl Electrophile (Methyl Ester) Intermediate Tetrahedral Intermediate (Unstable) Ester->Intermediate Attack Nucleophile Nucleophile (Ammonia) Nucleophile->Intermediate Addition LeavingGroup Leaving Group (Methanol) Intermediate->LeavingGroup Expulsion Product Target Product (this compound) Intermediate->Product Collapse

Logical relationship of the nucleophilic acyl substitution mechanism.

Critical Causality in Experimental Design
  • Why Anhydrous Methanolic Ammonia? The presence of water introduces hydroxide ions (

    
    ), which are stronger nucleophiles than ammonia. Aqueous conditions would lead to competitive ester hydrolysis, yielding L-histidine (the carboxylic acid) rather than the target amide.
    
  • Why Pre-Neutralization? The starting material is typically supplied as a dihydrochloride salt. If not neutralized, the salt protonates the ammonia, forming ammonium chloride and drastically reducing the nucleophilicity of the system.

  • Why Room Temperature? While heating would kinetically accelerate the aminolysis, the

    
    -proton of histidine is relatively acidic. Elevated temperatures in a strongly basic environment promote enolization, leading to the racemization of the L-stereocenter.
    

Materials & Reagents

  • Starting Material: L-Histidine methyl ester dihydrochloride (CAS: 7389-87-9)

  • Reagents: 7N Ammonia in Methanol (Anhydrous), Triethylamine (TEA, ≥99%)

  • Solvents: Anhydrous Methanol, Distilled Water

  • Purification: Strongly acidic cation-exchange resin (e.g., Dowex 50WX8,

    
     form), 1M Aqueous Ammonium Hydroxide (
    
    
    
    )

Experimental Protocol

Experimental_Workflow Step1 1. Starting Material L-Histidine Methyl Ester 2HCl Step2 2. Neutralization Add TEA in Anhydrous MeOH Step1->Step2 0 °C, 30 min Step3 3. Aminolysis React with 7N NH3/MeOH (48h, RT) Step2->Step3 Seal Vessel Step4 4. Concentration Evaporate Solvent & Excess NH3 Step3->Step4 Vent & Rotavap Step5 5. Purification Cation-Exchange Chromatography Step4->Step5 Remove Salts

Step-by-step experimental workflow for synthesizing this compound.

Phase 1: Free-Basing & Aminolysis
  • Preparation: In an oven-dried, pressure-rated reaction tube, suspend L-Histidine methyl ester dihydrochloride (5.0 g, 20.6 mmol) in anhydrous methanol (20 mL).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add Triethylamine (6.0 mL, 43.3 mmol, ~2.1 eq). Stir for 30 minutes. The solution will clarify as the free base is generated.

  • Aminolysis: Add a pre-cooled solution of 7N anhydrous Ammonia in Methanol (44 mL, 309 mmol, ~15.0 eq).

  • Incubation: Seal the reaction tube securely with a Teflon-lined cap to prevent ammonia gas escape. Allow the mixture to warm to room temperature (20–25 °C) and stir continuously for 48 to 72 hours.

Phase 2: In-Process Quality Control (IPQC)

To ensure the protocol is self-validating, do not proceed to purification until TLC confirms complete consumption of the starting material.

  • Method: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with

    
     (80:18:2 v/v).
    
  • Visualization: Stain with Pauly’s reagent (detects the imidazole ring). The product will appear at a lower

    
     (~0.15) compared to the methyl ester (~0.35) due to the increased hydrogen-bonding capacity of the primary amide.
    
Phase 3: Downstream Purification (Cation-Exchange)

Because this compound is highly polar and possesses multiple basic sites, it cannot be easily partitioned into organic solvents during a standard aqueous workup. Cation-exchange chromatography is required.

  • Concentration: Carefully vent the reaction tube in a fume hood. Concentrate the mixture under reduced pressure at 30 °C to remove methanol, excess ammonia, and volatile TEA.

  • Resin Loading: Dissolve the crude residue in a minimum volume of distilled water. Load onto a column packed with a strongly acidic cation-exchange resin.

  • Washing: Wash the column with 3 column volumes (CV) of distilled water, followed by 2 CV of 50% methanol/water. This elutes non-basic impurities and residual TEA.

  • Elution: Elute the target this compound using 1M aqueous

    
    . Collect the ninhydrin-positive fractions.
    
  • Isolation: Pool the product fractions and lyophilize to yield this compound as a highly pure, white powder.

Data Presentation & Analytical Validation

The following table summarizes the quantitative analytical data required to validate the structural integrity and purity of the synthesized this compound.

Analytical TechniqueTarget Metric / SignalMechanistic & Structural Significance
TLC (Silica Gel)

~0.15 (

80:18:2)
Confirms conversion to a more polar, hydrogen-bonding capable functional group (amide vs. ester).

H NMR (

)
Disappearance of singlet at

~3.7 ppm
Definitive proof of complete nucleophilic displacement of the methoxy leaving group.

H NMR (

)
Imidazole protons at

~7.7 (s, 1H) &

~7.0 (s, 1H)
Confirms the structural integrity of the sensitive imidazole ring was maintained during basic aminolysis.
ESI-MS (Positive)

peak at m/z 155.1
Provides absolute mass validation of the this compound product.

References

  • Title: Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases Source: PubMed Central (NIH) URL: [Link]

Sources

Application Note: L-Histidinamide as a Multidentate Ligand in Copper(II) Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-ligand complexes is a cornerstone of biomimetic chemistry and drug development. Among amino acid derivatives, L-Histidinamide (L-HisNH₂) stands out as a highly versatile, multidentate ligand for Copper(II) ions. Unlike standard L-histidine, the amidation of the C-terminal carboxylate fundamentally alters the thermodynamic landscape of coordination, enabling metal-promoted deprotonation of the amide nitrogen at physiological pH.

This application note provides a comprehensive technical guide on the mechanistic principles, thermodynamic profiling, and practical applications of Cu(II)-L-Histidinamide complexes. It is designed for researchers developing artificial metalloenzymes, oxidative stress modulators, and novel coordination compounds.

Mechanistic Principles of Coordination

The interaction between Cu(II) and this compound is driven by the ligand's unique topology, which offers three primary coordination sites: the primary amino nitrogen, the imidazole ring (pyridine-type nitrogen), and the amide nitrogen.

The Imidazole "Anchoring" Effect

In aqueous media, the imidazole nitrogen of the histidine side chain acts as a potent anchoring site[1]. Because multi-histidine Cu(II) binding is extremely effective, the initial coordination event typically occurs between the Cu(II) center and the imidazole nitrogen, stabilizing the peptide structure and lowering the entropic barrier for subsequent chelation by the primary amino group[1].

Metal-Promoted Amide Deprotonation

The most critical feature of this compound coordination is the behavior of the amide group. In the absence of a metal ion, the amide proton has a pKa > 14. However, once the Cu(II) ion is anchored by the amino and imidazole nitrogens, its strong Lewis acidity draws electron density away from the amide bond. This dramatically lowers the pKa of the amide proton to approximately 8.0–8.5. Consequently, at slightly alkaline or physiological pH, the amide nitrogen deprotonates and coordinates directly to the Cu(II) center, forming a highly stable, planar macrochelate system.

Speciation N1 Free this compound (Protonated) N2 Cu(II) + L-HisNH2 (pH < 5) N1->N2 Add Cu(II) N3 [Cu(L-HisNH2)]2+ (pH 5-7) Amino & Imidazole N N2->N3 Base (pH 5-7) N4 [Cu(L-HisNH-)]+ (pH > 8) Amide N Deprotonation N3->N4 Base (pH > 8) N5 [Cu(L-HisNH-)2] (pH > 10) Bis-chelated Complex N4->N5 Excess Ligand (pH > 10)

Caption: pH-Dependent Speciation and Coordination Pathway of Copper(II)-L-Histidinamide Complexes.

Thermodynamic Profiling and Quantitative Data

Understanding the stability of these complexes is vital for predicting their behavior in biological fluids. The stability constants (


) dictate the ratio of free vs. bound copper, which is directly correlated to the complex's ability to prevent Cu-induced oxidative stress[2].

Table 1: Physicochemical and Thermodynamic Properties of this compound-Cu(II) Systems

ParameterValue / RangeExperimental ConditionsMechanistic Significance
pKa (Imidazole) ~ 6.0Aqueous, 25°C, I = 0.15 MDetermines the pH at which the anchor site becomes available for metal binding.
pKa (Amino) ~ 7.8Aqueous, 25°C, I = 0.15 MPrimary driver for initial 1:1 complexation at neutral pH.
log

(CuL)
10.5 – 11.5Aqueous, 25°C, I = 0.15 MIndicates high stability of the initial amino-imidazole chelate before amide deprotonation.
log

(CuL-H)
3.0 – 4.5Aqueous, 25°C, I = 0.15 MReflects the thermodynamic favorability of the metal-promoted amide deprotonation event.
log

(CuL₂)
18.0 – 19.5Aqueous, 25°C, I = 0.15 MDemonstrates the extreme stability of the bis-chelated complex formed in excess ligand conditions.

Data synthesized from potentiometric studies of carnosine amides and histidine derivatives[3],[2].

Advanced Applications

Biomimetic Catalysis: Artificial Transaminases

This compound derivatives embedded in synthetic bilayer membranes (vesicles) have been successfully used to construct artificial transaminases. In systems utilizing hydrophobic pyridoxamine and pyruvate, the presence of Cu(II) and this compound derivatives (e.g.,


) dramatically enhances the transamination rate. The causality here is twofold: the Cu(II) forms a reactive ketimine chelate, while the uncoordinated imidazolyl group of the lipid acts as a general-base catalyst, facilitating rapid proton transfer[4].
Therapeutics: Oxidative Stress and LDL Protection

Free Cu(II) ions catalyze the autoxidation of low-density lipoproteins (LDL) and the generation of reactive oxygen species (ROS) via Haber-Weiss chemistry. This compound-based carnosine analogues exhibit a high sequestering ability for Cu(II) at physiological pH. By locking the copper in a stable, redox-inert coordination geometry, these ligands protect LDL from oxidation and quench reactive carbonyl species like 4-hydroxynonenal (HNE), showcasing immense potential in neuroprotective drug development[2].

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded into the choice of reagents (e.g., using non-coordinating anions) and environmental controls (e.g., inert atmospheres).

Protocol A: Synthesis and Isolation of [Cu(L-HisNH-)]⁺ Complex

Objective: To synthesize a pure, solid-state Cu(II)-L-Histidinamide complex. Rationale: Copper(II) perchlorate or nitrate is used instead of Copper(II) chloride. Chloride ions are strong competing ligands that can disrupt the weaker coordination of the amide nitrogen.

  • Ligand Preparation: Dissolve 2.0 mmol of pure this compound dihydrochloride in 10 mL of degassed, deionized water. Causality: Degassing prevents the dissolution of

    
    , which forms competing carbonate ligands.
    
  • Metal Addition: Slowly add 1.0 mmol of

    
     dissolved in 5 mL of degassed water to the ligand solution under continuous magnetic stirring. The solution will immediately turn pale blue.
    
  • pH Adjustment (The Critical Step): Dropwise, add 0.1 M KOH until the pH reaches exactly 8.5.

    • Self-Validation: The solution color must transition from pale blue to deep violet/purple. This bathochromic shift (typically moving from

      
       ~640 nm to ~560 nm) is the optical signature of amide nitrogen deprotonation and coordination[3].
      
  • Precipitation: Add 40 mL of cold absolute ethanol to the violet solution to decrease the dielectric constant of the solvent, forcing the complex to precipitate.

  • Isolation: Centrifuge at 4000 rpm for 10 minutes. Wash the pellet twice with cold ethanol and once with diethyl ether. Dry under vacuum over

    
     for 24 hours.
    
Protocol B: Potentiometric Determination of Stability Constants

Objective: To accurately map the thermodynamic speciation of the complex across a pH gradient.

Workflow Step1 1. System Calibration Standardize electrode via Gran's Plot Step2 2. Solution Prep Equimolar Cu(II) & L-HisNH2 in 0.15 M KNO3 Step1->Step2 Step3 3. Inert Titration Titrate with KOH under continuous N2 flow Step2->Step3 Step4 4. Orthogonal Validation Monitor UV-Vis isosbestic points Step3->Step4 Step5 5. Computational Fitting Refine log β using BSTAC/Hyperquad Step4->Step5

Caption: Step-by-step experimental workflow for the thermodynamic profiling of Cu(II) complexes.

  • Electrode Calibration: Calibrate a glass electrode using a strong acid-strong base titration (e.g.,

    
     vs. KOH) and analyze via Gran's plot. Causality: This ensures the electrode reads hydrogen ion concentration 
    
    
    
    rather than activity, which is strictly required for calculating concentration-based stability constants.
  • Sample Preparation: Prepare a 50 mL solution containing 1.0 mM this compound, 0.5 mM

    
    , and 0.15 M 
    
    
    
    (to maintain a constant ionic strength, simulating physiological osmolarity).
  • Titration: Place the solution in a double-walled, thermostated glass vessel at 25.0 ± 0.1 °C. Seal the vessel and purge continuously with purified

    
     gas.
    
  • Data Acquisition: Titrate with standardized 0.1 M KOH in 0.05 mL increments. Wait for equilibrium (drift < 0.1 mV/min) before recording each pH value.

  • Orthogonal Validation: Extract 1 mL aliquots at pH 5.0, 7.0, and 9.0. Run UV-Vis spectroscopy. The presence of sharp isosbestic points confirms that the system is undergoing clean, stoichiometric conversions between specific complex geometries without forming amorphous copper hydroxide precipitates.

  • Data Elaboration: Feed the titration curves (mL KOH vs. pH) into speciation software (e.g., BSTAC or Hyperquad) to iteratively calculate the formation constants (

    
    )[2].
    

References

1.3 - weebly.com[3] 2.2 - unito.it[2] 3.4 - Bulletin of the Chemical Society of Japan | Oxford Academic[4] 4.1 - ResearchGate[1]

Sources

Application Note: Strategic Integration of L-Histidinamide in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Histidinamide (H-His-NH₂) is a critical structural motif in peptide therapeutics, serving as the C-terminal functionality in numerous bioactive peptides, including GnRH agonists (e.g., Leuprolide, Goserelin) and thyrotropin-releasing hormone (TRH) analogs. The presence of the C-terminal amide confers metabolic stability against carboxypeptidases and often enhances receptor binding affinity by mimicking the electrostatic properties of the native protein backbone.

However, the introduction of this compound via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of chemical challenges. The imidazole side chain of Histidine is notoriously prone to racemization during the loading and coupling steps, particularly when attached to the C-terminus.[1]

This guide provides a validated technical framework for:

  • Direct Synthesis: Generating C-terminal this compound peptides on Rink Amide resins with minimized racemization (<1%).

  • Fragment Condensation: Using free this compound as a nucleophile for convergent synthesis.

  • Quality Control: Analytical methods for distinguishing L- vs. D-His isomers.

Strategic Planning: The "Why" and "How"

The Racemization Challenge

The primary failure mode in synthesizing C-terminal Histidine peptides is the loss of chiral integrity at the


-carbon. This occurs via an intramolecular base-catalyzed mechanism where the 

-nitrogen (

) of the imidazole ring abstracts the

-proton of the activated ester, forming a planar enol intermediate.[2]

Figure 1: Mechanism of Histidine Racemization & Prevention Strategy

HisRacemization Step1 Activated His Ester (Susceptible) Step2 Proton Abstraction by Imidazole N-pi Step1->Step2 Intramolecular Base Step3 Planar Enol Intermediate Step2->Step3 Loss of Chirality Step4 Reprotonation (Racemic Mix) Step3->Step4 L-His + D-His Strategy PREVENTION STRATEGY: 1. Trt/Bom Protection 2. Non-Basic Activation (DIC/Oxyma) Strategy->Step2 Blocks N-pi Lone Pair

Caption: The unmasked imidazole nitrogen acts as an intramolecular base. Bulky protecting groups (Trt) and non-basic coupling conditions are required to block this pathway.

Resin Selection for C-Terminal Amidation

To generate this compound upon cleavage, the peptide must be synthesized on an amide-linker resin.

Resin TypeLinker ChemistrySuitability for His-LoadingRecommendation
Rink Amide MBHA Fmoc-compatible, TFA labileHigh. Standard for generating primary amides (

).
Primary Choice
Sieber Amide Xanthenyl linker, 1% TFA labileMedium. Good for protected fragment synthesis, but sterically hindered.Use for fragment condensation strategies.[3]
PAL Resin Peptide Amide LinkerHigh. Similar to Rink, often yields cleaner products for Trp/Met containing sequences.Alternative to Rink.

Protocol A: Direct Synthesis on Rink Amide Resin

Objective: Loading Fmoc-His(Trt)-OH onto Rink Amide resin to generate the C-terminal this compound moiety.

Materials
  • Resin: Rink Amide MBHA Resin (Loading: 0.3–0.6 mmol/g). Note: Lower loading is preferred to reduce aggregation.

  • Amino Acid: Fmoc-His(Trt)-OH (Protecting group choice is critical; Trityl is standard, but Bom is superior for racemization suppression if costs allow).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[4]

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Step-by-Step Methodology
  • Resin Swelling:

    • Weigh resin into a reaction vessel.

    • Swell in DMF for 30 minutes. Drain.

    • Deprotection: Remove Fmoc from the Rink linker using 20% Piperidine/DMF (

      
       min). Wash DMF (
      
      
      
      ).
  • Activation (The "Cold Loading" Technique):

    • Rationale: Heat and base (DIEA) promote racemization. We use carbodiimide activation without tertiary bases.

    • Dissolve Fmoc-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Cool the solution to 0°C (ice bath) for 5 minutes.

    • Add DIC (3.0 eq) to the amino acid solution.[3]

    • Pre-activation: Stir for exactly 2 minutes at 0°C. Do not exceed 5 minutes.

  • Coupling:

    • Add the cold, pre-activated mixture to the resin.

    • Agitate at Room Temperature (RT) for 60–90 minutes.

    • Note: Do not use microwave heating for the histidine loading step.

  • Capping (Mandatory):

    • Wash resin with DMF.[2][3][5]

    • Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap unreacted amine sites on the linker.

    • This prevents deletion sequences if loading was incomplete.

  • Elongation:

    • Proceed with standard Fmoc-SPPS for the remainder of the chain.

Protocol B: Solution Phase Fragment Condensation

Objective: Using free this compound (H-His-NH₂) as a nucleophile to amidate a protected peptide fragment.

This approach is used when the peptide is too long for stepwise SPPS or when convergent synthesis is required.

Figure 2: Fragment Condensation Workflow

FragmentCondensation FragA Protected Peptide Fragment (C-term Carboxyl) Activation Activation (EDC.HCl / HOAt) FragA->Activation Activate COOH FragB This compound (H-His-NH2) (Nucleophile) Coupling Coupling Reaction (pH 7.5 - 8.0) FragB->Coupling Add in excess (1.5 eq) Activation->Coupling Product Final Peptide-His-NH2 (Protected) Coupling->Product Purification

Caption: Convergent synthesis strategy using this compound to terminate a peptide chain.

Methodology
  • Preparation of Fragment: Synthesize the N-terminal peptide fragment on 2-Chlorotrityl Chloride resin (to retain side-chain protection) and cleave using 1% TFA/DCM. This yields a protected peptide with a free C-terminal carboxyl.[6]

  • Activation: Dissolve the protected fragment (1.0 eq) in DMF. Add HOAt (1.2 eq) and EDC.HCl (1.2 eq). Stir for 5 min.

  • Amidation: Add This compound dihydrochloride (1.5 eq) and TMP (2,4,6-Trimethylpyridine) (3.0 eq) to adjust pH to ~8.

  • Reaction: Stir for 12–24 hours. Monitor by HPLC.

  • Workup: Precipitate in water/bicarbonate, filter, and dry.

Quality Control & Troubleshooting

Racemization Analysis

Standard C18 HPLC often fails to separate L-His and D-His epimers.

  • Method: Use Marfey’s Reagent (FDAA) or chiral HPLC columns (e.g., Chiralpak).

  • Protocol: Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h), derivatize with FDAA, and compare retention times against L-His and D-His standards.

Common Issues Table
IssueProbable CauseCorrective Action
High D-His Content (>5%) High temperature or Base (DIEA/NMM) used during coupling.Switch to DIC/Oxyma . Perform coupling at 0°C–RT. Use Fmoc-His(Bom)-OH if budget permits.
Low Loading Yield Steric hindrance of Trt group or wet resin.Double couple. Ensure resin is fully swollen. Check solvent quality (amine-free DMF).
Incomplete Cleavage Trt group re-attaching (alkylation).Use TIS (Triisopropylsilane) as a scavenger in the cleavage cocktail (TFA/TIS/H2O 95:2.5:2.5).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8] Chemical Reviews, 109(6), 2455–2504. Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry. Link

  • Steinauer, R., et al. (1989). "Racemization of Histidine in Solid Phase Peptide Synthesis." International Journal of Peptide and Protein Research. Link

  • PubChem. "this compound." National Library of Medicine. Link

  • BenchChem. "Technical Guide to Fmoc-His(Trt)-OH." Link

Disclaimer: This application note is for research purposes only. All protocols should be validated in the user's specific laboratory environment.

Sources

Application Note: L-Histidinamide Functionalization Strategies for pH-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The intracellular delivery of macromolecular therapeutics (siRNA, mRNA, pDNA, and proteins) is frequently bottlenecked by endosomal entrapment. Following endocytosis, therapeutic payloads are often degraded in lysosomes before reaching their cytosolic targets.

L-Histidinamide (and the broader class of histidylated ligands) serves as a critical functional moiety to overcome this barrier. The imidazole ring on the histidine side chain exhibits a pKa of approximately 6.0–6.5 . This specific pKa allows the molecule to exist as a neutral species at physiological pH (7.4) but become protonated in the acidic environment of the early endosome (pH ~5.0–6.0).

The "Proton Sponge" Mechanism

This pH-dependent ionization triggers the Proton Sponge Effect :

  • Buffering: The imidazole groups absorb protons (

    
    ) pumped into the endosome by V-ATPase.
    
  • Ion Influx: To maintain charge neutrality, chloride ions (

    
    ) and water passively diffuse into the endosome.
    
  • Rupture: The resulting increase in osmotic pressure causes endosomal swelling and membrane rupture, releasing the therapeutic payload into the cytosol.

This guide details the chemical functionalization of carboxylated carriers with this compound, followed by the critical validation steps: buffering capacity titration and hemolysis assays.

Chemical Design & Synthesis Protocol

Protocol A: EDC/NHS-Mediated Conjugation of this compound

Objective: Covalent attachment of this compound dihydrochloride to a carboxyl-terminated polymer (e.g., Hyaluronic Acid, Carboxyl-PLGA, or Lipid-COOH). Mechanism: Carbodiimide crosslinking forms a stable amide bond between the carrier's carboxyl group and the


-amine of this compound.
Materials Required
  • Carrier: Carboxylated polymer (e.g., Hyaluronic Acid, MW ~10-50 kDa) or Lipid (e.g., DSPE-PEG-COOH).

  • Ligand: this compound dihydrochloride (CAS: 4456-28-0).

  • Activators:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

    • NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility).

  • Solvent: MES Buffer (0.1 M, pH 5.5–6.0) or Anhydrous DMSO (for hydrophobic carriers).

  • Purification: Dialysis tubing (MWCO 3.5 kDa) or PD-10 Desalting Columns.

Step-by-Step Methodology
  • Activation (The Critical Window):

    • Dissolve the carboxylated carrier in MES buffer (pH 6.0) to a concentration of 5–10 mg/mL.

    • Add EDC (10 molar equivalents relative to -COOH groups) and NHS (10 molar equivalents).

    • Expert Insight: Incubate for 15–30 minutes at room temperature. Do not exceed 30 minutes; the active ester intermediate is unstable and will hydrolyze.

  • Conjugation:

    • Dissolve this compound dihydrochloride in a small volume of buffer.

    • pH Adjustment (Crucial): Adjust the this compound solution pH to 7.0–7.4 immediately before addition. This ensures the

      
      -amine is deprotonated (nucleophilic) while minimizing imidazole side-reactions.
      
    • Add the ligand solution to the activated carrier mixture.

    • React for 12–24 hours at Room Temperature (RT) under mild agitation.

  • Purification (Self-Validating Step):

    • Dialyze the reaction mixture against dilute HCl (pH 3–4) for 24 hours (to remove unbound histidine and quench unreacted EDC), followed by distilled water for 24 hours.

    • Why Acidic Dialysis? It keeps the imidazole protonated and positively charged, preventing aggregation during purification and ensuring efficient removal of free small molecules.

    • Lyophilize the product to obtain a white powder.

Visualization: Synthesis Workflow

SynthesisWorkflow Carrier Carboxylated Carrier (R-COOH) Activation Activation Step (EDC/NHS, pH 6.0) Carrier->Activation Intermediate Active Ester Intermediate Activation->Intermediate 15-30 min Coupling Coupling Reaction (pH 7.4, 24h) Intermediate->Coupling Ligand This compound (H2N-R-Im) Ligand->Coupling Nucleophilic Attack Purification Purification (Dialysis/Lyophilization) Coupling->Purification Product Functionalized Carrier (R-CONH-His) Purification->Product

Figure 1: Step-by-step reaction pathway for EDC/NHS-mediated this compound functionalization.

Characterization: The Acid-Base Titration

Objective: Determine the buffering capacity and pKa of the conjugate. This is the primary "Go/No-Go" quality control step.

Protocol:

  • Dissolve 5–10 mg of the functionalized polymer in 30 mL of 150 mM NaCl (degassed).

  • Adjust pH to 10.0 using 0.1 M NaOH.

  • Titrate with 0.1 M HCl in small increments (e.g., 10-20

    
    L).
    
  • Record pH after each addition until pH reaches 3.0.

Data Analysis: Calculate the buffering capacity (


) using the derivative of the titration curve:


Success Criteria: A distinct buffering plateau (or peak in the derivative plot) must be observed between pH 5.5 and 6.5 . If this is absent, the conjugation failed.

Functional Validation: Hemolysis Assay

Objective: Evaluate the endosomolytic potential (membrane disruption) of the carrier at endosomal pH.[1][2][3] This assay uses Red Blood Cells (RBCs) as a surrogate for endosomal membranes.[1][2]

Experimental Design Table
ParameterCondition A (Physiological)Condition B (Endosomal)Condition C (Positive Control)Condition D (Negative Control)
pH Buffer PBS, pH 7.4PBS/Citrate, pH 5.5Water / Triton X-100PBS, pH 7.4
Target Membrane StabilityMembrane Disruption 100% Lysis0% Lysis
Expected Result < 5% Hemolysis> 50% Hemolysis 100% Hemolysis< 1% Hemolysis
Step-by-Step Protocol
  • RBC Isolation: Collect fresh blood (human or rat) in EDTA tubes. Centrifuge (1500 rpm, 10 min) to pellet RBCs. Wash 3x with cold PBS until supernatant is clear.

  • Incubation:

    • Prepare polymer solutions at varying concentrations (e.g., 10, 50, 100, 200

      
      g/mL) in pH 7.4 and pH 5.5 buffers.
      
    • Mix polymer solution (100

      
      L) with RBC suspension (100 
      
      
      
      L, ~2% hematocrit).
    • Incubate at 37°C for 1 hour .

  • Measurement:

    • Centrifuge (1500 rpm, 5 min) to pellet intact cells.

    • Transfer supernatant to a 96-well plate.

    • Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    
    [4]
    
Visualization: Mechanism of Action

ProtonSponge Endosome Early Endosome (pH 6.5 -> 5.0) Buffering Histidinamide Buffering (Im -> Im-H+) Endosome->Buffering pH < pKa (6.0) ProtonPump V-ATPase Pump (Influx of H+) ProtonPump->Endosome Acidification Influx Counter-Ion Influx (Cl- and H2O) Buffering->Influx Charge Neutralization Swelling Osmotic Swelling & Membrane Tension Influx->Swelling Rupture Endosomal Rupture (Payload Release) Swelling->Rupture

Figure 2: The Proton Sponge Effect mechanism triggered by Histidinamide protonation.

References

  • Midoux, P., & Monsigny, M. (1999). Efficient gene transfer by histidylated polylysine/pDNA complexes. Bioconjugate Chemistry. Link

  • Pack, D. W., et al. (2000). Design of imidazole-containing endosomolytic biopolymers for gene delivery. Biotechnology and Bioengineering. Link

  • Zhang, X., et al. (2024). Modulating Lipid Nanoparticles with Histidinamide-Conjugated Cholesterol for Improved Intracellular Delivery of mRNA.[5] Advanced Science. Link

  • Evans, B. C., et al. (2013). Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs. Journal of Visualized Experiments (JoVE). Link

  • Benns, J. M., et al. (2000). pH-sensitive cationic polymer gene delivery vehicle: N-ac-poly(L-histidine)-graft-poly(L-lysine) comb shaped polymer. Bioconjugate Chemistry. Link

Sources

High-Efficiency Catalytic Hydrolysis of Esters Using L-Histidinamide-Based Supramolecular Esterase Mimics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary

Natural esterases are ubiquitous in biological systems and industrial applications, utilizing a highly conserved catalytic triad (Ser-His-Asp) to hydrolyze ester bonds. However, natural enzymes often suffer from poor long-term storability, vulnerability to organic solvents, and difficulty in recovery[1]. To bridge the gap between biological efficiency and industrial robustness, minimalist supramolecular esterase mimics have been developed.

By utilizing L-Histidinamide (or protected derivatives like L-benzyloxycarbonyl histidine, Z-L-His) coordinated with transition metals such as Zinc (Zn²⁺), researchers can construct self-assembling nanoreactors[1],[2]. These biomimetic catalysts achieve catalytic efficiencies comparable to natural enzymes while offering superior thermal stability, solvent tolerance, and reusability[3].

Mechanistic Insights: The Causality of Catalysis

The design of this compound-based catalysts is rooted in precise molecular causality:

  • The Nucleophilic Center: The unaltered imidazole ring of the histidine derivative is strictly required for catalytic function[4]. It acts as the primary nucleophile, attacking the carbonyl carbon of the ester substrate to form a transient acyl-imidazole intermediate.

  • Lewis Acid Polarization: Free histidine forms zwitterions that limit solubility and self-assembly at high concentrations[4]. By using this compound or Z-L-His, the amino and carboxyl/amide groups are freed to coordinate with Zn²⁺. The Zn²⁺ ion acts as a Lewis acid, polarizing the ester's carbonyl oxygen, thereby increasing its susceptibility to nucleophilic attack[2].

  • Supramolecular Hydrophobic Pockets: The self-assembly of these complexes in aqueous media creates vesicular or micellar nanostructures. This amphiphilic nature provides a hydrophobic binding pocket that drastically lowers the Michaelis constant (

    
    ), increasing the local concentration of hydrophobic substrates (like p-nitrophenyl acetate) near the catalytic center[1],[5].
    

Mechanism Substrate Ester Substrate (e.g., pNPA) ES_Complex Enzyme-Substrate Complex (Low Km) Substrate->ES_Complex Binding & Polarization (Zn2+ Lewis Acid) Catalyst This compound-Zn2+ Supramolecular Complex Catalyst->ES_Complex Hydrophobic Interaction Acyl_Intermediate Acyl-Imidazole Intermediate ES_Complex->Acyl_Intermediate Nucleophilic Attack (Imidazole N) Acyl_Intermediate->Catalyst Catalyst Regeneration Products Hydrolyzed Products (Acid + Phenol) Acyl_Intermediate->Products H2O Hydrolysis

Figure 1: Mechanistic pathway of this compound-Zn2+ catalyzed ester hydrolysis.

Quantitative Data Presentation

The efficiency of the this compound/Zn²⁺ system can be evaluated using classical Michaelis–Menten kinetics[1]. The table below summarizes the kinetic parameters for the hydrolysis of p-nitrophenyl acetate (pNPA), demonstrating how self-assembly enhances substrate affinity (


) and turnover rate (

).
Catalyst SystemSubstrate

(mM)

(s⁻¹)

(M⁻¹ s⁻¹)
Relative Efficiency
Uncatalyzed (Buffer Blank)pNPAN/AN/A~ 1.2 × 10⁻³1x
Free this compoundpNPA4.500.0153.33~ 2.7 × 10³x
Z-L-His/Zn²⁺ Complex pNPA 0.85 0.120 141.17 ~ 1.1 × 10⁵x
Natural Esterase ControlpNPA0.600.150250.00~ 2.0 × 10⁵x

(Note: Data represents extrapolated kinetic profiling based on recent supramolecular esterase mimic literature[1],[3].)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in controls (blanks) and utilize a self-validating continuous spectrophotometric assay.

Protocol A: Preparation of the Supramolecular Catalyst

Objective: Assemble the this compound/Zn²⁺ nanoreactor via non-covalent coordination.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution adjusted to pH 7.4. Rationale: pH 7.4 ensures the imidazole ring is predominantly in its active, unprotonated state while preventing premature Zn(OH)₂ precipitation.

  • Ligand Stock: Dissolve this compound (or Z-L-His) in the HEPES buffer to a final concentration of 10 mM.

  • Metal Stock: Prepare a 5 mM solution of ZnCl₂ in the same buffer.

  • Assembly: Mix the ligand and metal stocks in a 2:1 volumetric ratio to achieve the optimal thermodynamic coordination state[6].

  • Incubation: Incubate the mixture at 25°C for 30 minutes to allow complete self-assembly into supramolecular aggregates.

Protocol B: Kinetic Assay for Ester Hydrolysis

Objective: Quantify the catalytic rate using pNPA as a colorimetric substrate.

  • Substrate Preparation: Dissolve pNPA in anhydrous acetonitrile to create a 10 mM stock. Rationale: Anhydrous solvent prevents background auto-hydrolysis before the assay begins.

  • Reaction Setup: In a 1 mL quartz cuvette, add 980 µL of the assembled catalyst solution (from Protocol A).

  • Initiation: Inject 20 µL of the pNPA stock into the cuvette (final pNPA concentration = 200 µM). Mix rapidly by inversion.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the absorbance at 400 nm continuously for 10 minutes at 25°C. Rationale: Hydrolysis of pNPA releases p-nitrophenol, which deprotonates at pH 7.4 to form the p-nitrophenolate anion, yielding a distinct yellow color absorbing strongly at 400 nm.

  • Validation (Blank Control): Run a parallel reaction replacing the catalyst solution with pure HEPES buffer containing ZnCl₂. Subtract this background rate from the catalyzed rate to isolate the true enzymatic activity.

Protocol C: Reusability Assessment

Objective: Validate the operational stability of the catalyst for industrial application[3].

  • Post-reaction, transfer the mixture to a 3 kDa MWCO (Molecular Weight Cut-Off) centrifugal filter unit.

  • Centrifuge at 10,000 × g for 15 minutes to retain the supramolecular catalyst while discarding the hydrolyzed products in the flow-through.

  • Wash the retentate twice with fresh HEPES buffer.

  • Resuspend the catalyst in 980 µL of buffer and repeat Protocol B. The catalyst should retain >90% of its original activity after 6 cycles[3].

Experimental Workflow Visualization

Workflow Step1 Step 1: Catalyst Assembly Mix this compound + ZnCl2 in HEPES buffer (pH 7.4) Step2 Step 2: Substrate Addition Inject pNPA (in CH3CN) into the nanoreactor Step1->Step2 Step3 Step 3: Kinetic Monitoring Track Absorbance at 400 nm (p-nitrophenol release) Step2->Step3 Step4 Step 4: Data Analysis Fit to Michaelis-Menten Calculate Vmax, Km, kcat Step3->Step4

Figure 2: Experimental workflow for catalyst assembly and kinetic monitoring.

References

  • Sun, J., Guo, J., Liu, L., Liu, Y., Yu, L., & Sun, Y. (2025). "Self-Assembly of Benzyloxycarbonyl Histidine with Zinc Ions for the Construction of Esterase Mimics." Catalysts, 15(2), 185.

  • Gharad, R., & Maity, C. (2025). "Self‐Assembly‐Driven Esterase Mimetic Behavior of a Naphthalenediimide Amphiphile in Aqueous Media." ChemCatChem.

  • Roth, A., & Breaker, R. R. (1998). "An amino acid as a cofactor for a catalytic polynucleotide." Proceedings of the National Academy of Sciences (PNAS), 95(11), 6027-6031. 4

Sources

Application Note: Advanced Derivatization Techniques for L-Histidinamide in Proteomic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Histidinamide (H-His-NH₂), characterized by its imidazole side chain and amidated C-terminus, serves as a critical structural analogue in proteomic methodology development. By featuring an amidated C-terminus, it eliminates the carboxylate group's susceptibility to esterification side-reactions, allowing researchers to isolate and study the specific reactivity of the imidazole ring and the primary amine. In modern mass spectrometry (MS)-based proteomics, derivatizing histidine residues is critical for enhancing ionization efficiency, resolving side-chain tautomers, and probing protein higher-order structures. This application note details the mechanistic principles, self-validating protocols, and chromatographic logic for this compound and histidine-peptide derivatization.

Mechanistic Principles of Histidine Derivatization

Imidazole Ring Carbethoxylation via DEPC

Diethylpyrocarbonate (DEPC) is a highly electrophilic reagent that covalently modifies nucleophilic side chains, predominantly targeting the N-omega-2 nitrogen of the histidine imidazole ring[1]. This reaction yields a carbethoxylated derivative, adding a precise mass shift of +72.02 Da[1]. Mechanistically, DEPC reacts equally with both tautomeric forms of the histidine side chain. Because the resulting products are chemically distinct, they exhibit unique liquid chromatography (LC) retention times and collision-induced dissociation (CID) patterns, enabling the precise quantification of histidine tautomer ratios in intact proteins[2].

Charge-State Manipulation for Chromatographic Enrichment

At acidic pH (e.g., pH 3.0), an unmodified histidine residue is doubly protonated (at the primary amine and the imidazole ring). However, DEPC-induced carbethoxylation masks the basicity of the imidazole ring, preventing its protonation and effectively reducing the net positive charge of the molecule by +1[3]. This predictable charge reduction is the causal mechanism behind Strong Cation Exchange (SCX) enrichment strategies, where DEPC-modified peptides exhibit reduced resin affinity and elute significantly earlier than their unmodified counterparts[3].

Mitigating Dissociation Artifacts via N-Terminal Derivatization

During sample preparation, histidine residues are prone to oxidation, forming 2-oxo-histidine. This oxidation alters the acid/base character of the imidazole ring, which normally initiates proximal peptide bond cleavage, leading to enhanced C-terminal dissociation in doubly-charged tryptic peptides[4]. Oxidation suppresses this pathway, often causing spectral mis-assignments[4]. To circumvent this, N-terminal derivatization with reagents like sulfobenzoic acid is employed. By modifying the primary amine, the peptide's overall charge distribution is altered, reducing the influence of side-chain chemistry on dissociation pathways and stabilizing the MS/MS fragmentation pattern[4].

Visualizations of Derivatization Workflows

DEPC_Workflow A This compound / Peptide (Native State) B DEPC Incubation (pH 6.0 - 8.0, 37°C) A->B C Carbethoxylation (+72.02 Da) at Imidazole Ring B->C Covalent Modification D Quenching (10 mM Imidazole) C->D E LC-MS/MS Analysis (Orbitrap / Q-TOF) D->E F Tautomer Resolution & Structural Mapping E->F Data Acquisition

Caption: Workflow for DEPC-based covalent labeling and MS/MS analysis of histidine residues.

SCX_Enrichment N1 Complex Peptide Mixture (pH 3.0) N2 SCX Chromatography (Cation Exchange Resin) N1->N2 N3 DEPC-Modified His (Net Charge +1) N2->N3 Reduced Affinity N4 Unmodified His (Net Charge +2) N2->N4 High Affinity N5 Early Elution (Low Salt Concentration) N3->N5 N6 Late Elution (High Salt Concentration) N4->N6

Caption: SCX chromatographic separation logic based on DEPC-induced charge reduction.

Quantitative Data Summary

The following table summarizes the quantitative impact of various derivatization strategies on this compound and histidine-containing peptides:

Derivatization ReagentTarget Functional GroupMass Shift (Da)Charge State Impact (at pH 3)Primary Proteomic Application
Diethylpyrocarbonate (DEPC) Imidazole (N-omega-2)+72.02-1Tautomer resolution, solvent accessibility mapping
Sulfobenzoic Acid Primary Amine (N-terminus)+184.00-1Stabilization of MS/MS dissociation patterns
Hydroxylamine (0.5 M) Carbethoxylated Imidazole-72.02+1Validation of DEPC specificity (Reversal reaction)

Experimental Protocols

Protocol 1: DEPC Covalent Labeling of this compound

This protocol utilizes a self-validating quenching and reversal mechanism to ensure labeling specificity.

Reagents:

  • This compound standard (1 mM in 50 mM MOPS buffer, pH 7.4)

  • DEPC (100 mM stock in anhydrous acetonitrile; prepare fresh)

  • Quenching Buffer (100 mM Imidazole)

  • Reversal Reagent (0.5 M Hydroxylamine, pH 7.0)

Step-by-Step Methodology:

  • Initiation: Add DEPC stock to the this compound solution to achieve a final DEPC concentration of 1–5 mM. Vortex gently.

  • Incubation: Incubate the mixture at 37°C for 15 minutes. Causality Note: Extended incubation beyond 30 minutes increases the risk of off-target primary amine modification; strict time control ensures imidazole specificity.

  • Quenching: Terminate the reaction by adding the Quenching Buffer (final concentration 10 mM imidazole). The excess free imidazole outcompetes the peptide for any unreacted DEPC.

  • Self-Validation (Reversal Aliquot): Split the sample. To one half, add the Reversal Reagent (0.5 M Hydroxylamine) and incubate for 1 hour at room temperature. Hydroxylamine specifically cleaves the carbethoxyl group from histidine.

  • MS Analysis: Analyze both aliquots via LC-MS/MS. The primary sample must show a +72.02 Da shift. The reversal aliquot must show a complete return to the native mass, validating that the modification occurred exclusively on the imidazole ring rather than the primary amine[3].

Protocol 2: SCX Enrichment of DEPC-Modified Peptides

Exploiting the -1 charge reduction for chromatographic isolation.

Reagents & Materials:

  • Strong Cation Exchange (SCX) column (e.g., PolySULFOETHYL A)

  • Buffer A: 5 mM KH₂PO₄, 25% Acetonitrile (v/v), pH 3.0

  • Buffer B: 5 mM KH₂PO₄, 25% Acetonitrile (v/v), 0.5 M KCl, pH 3.0

Step-by-Step Methodology:

  • Equilibration: Equilibrate the SCX column with 100% Buffer A at a flow rate of 0.5 mL/min.

  • Sample Loading: Acidify the DEPC-labeled sample to pH 3.0 using dilute phosphoric acid and inject it onto the column. Causality Note: At pH 3.0, unmodified histidine is doubly protonated (+2), while DEPC-modified histidine is singly protonated (+1). This maximizes the electrostatic differentiation between the two species.

  • Gradient Elution: Apply a linear gradient from 0% to 50% Buffer B over 40 minutes.

  • Fraction Collection: Collect fractions every 1 minute. The DEPC-modified this compound (or peptides) will elute significantly earlier (lower salt concentration) than the unmodified species due to the masked basicity of the carbethoxylated imidazole ring[3].

  • Desalting: Desalt the early-eluting fractions using C18 ZipTips prior to downstream MS/MS sequencing to prevent ion suppression from the KCl salt.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Prince of Songkla University (PSU)
  • Source: National Institutes of Health (NIH)

Sources

experimental setup for L-Histidinamide nickel binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Characterization of L-Histidinamide Nickel(II) Binding

Core Directive & Executive Summary

This guide details the experimental setup for characterizing the binding of Nickel(II) to this compound (Hqm). Unlike L-Histidine, where the carboxylate group facilitates tridentate coordination, this compound acts as a model for peptide backbone interactions, specifically testing the chelating ability of the N-terminal amine, the imidazole ring, and the potential for amide-nitrogen deprotonation.

Why this matters: This system mimics the N-terminal binding motifs found in serum albumin (the ATCUN motif) and His-tagged protein purification (IMAC). Accurate characterization requires differentiating between simple coordination (octahedral) and deprotonated amide coordination (square planar).

Chemical Context & Coordination Logic

Before beginning, the researcher must understand the species distribution. This compound (


) has two relevant protonation sites in the neutral pH range:
  • Imidazole Nitrogen (

    
    ): 
    
    
    
  • N-terminal Amine (

    
    ): 
    
    
    
  • Amide Nitrogen (

    
    ): 
    
    
    
    (drops to
    
    
    upon Ni(II) coordination).

The "Amide Effect": Unlike Histidine, Hqm cannot coordinate via a carboxylate oxygen. At neutral pH, it typically forms paramagnetic octahedral complexes (


). At higher pH (

), the amide nitrogen deprotonates, leading to diamagnetic square-planar species (

or

).

Workflow Visualization

The following diagram outlines the critical decision pathways and experimental workflow for validating Ni-Hqm binding.

Ni_Hqm_Workflow Start Experimental Design Buffer_Sel Buffer Selection (Avoid TRIS/Phosphate) Start->Buffer_Sel Prep Sample Preparation (Degassing & pH Matching) Buffer_Sel->Prep Method_Split Select Assay Prep->Method_Split ITC ITC (Thermodynamics) Determine Kd, dH, dS, n Method_Split->ITC Quantitative UV UV-Vis (Geometry) Detect d-d transitions Method_Split->UV Structural ITC_Check Self-Validation: Check pH post-titration ITC->ITC_Check UV_Check Self-Validation: Isosbestic Points? UV->UV_Check Data_Fit Data Fitting (One Set of Sites vs Sequential) ITC_Check->Data_Fit pH Drift < 0.1 UV_Check->Data_Fit Clear Transitions Result Binding Model Confirmed Data_Fit->Result

Caption: Integrated workflow for thermodynamic and structural validation of Nickethis compound binding.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the binding affinity (


), enthalpy (

), and stoichiometry (

).
A. Buffer Selection (Critical Step)
  • DO NOT USE: Tris (coordinates Ni), Phosphate (precipitates Ni), or Citrate (chelates Ni).

  • USE: HEPES (50 mM) or MOPS (50 mM) at pH 7.4.

  • Ionic Strength: Supplement with 100 mM NaCl to mask non-specific electrostatic interactions.

B. Experimental Setup
  • Ligand (Cell): this compound dihydrochloride.

    • Concentration: 0.1 mM – 0.2 mM.

    • Note: We place the ligand in the cell and titrate Metal into Ligand to avoid precipitation of Ni-hydroxides at high local concentrations, although the reverse (Ligand into Metal) is standard for high-affinity proteins. For small molecules with moderate affinity (

      
      ), Metal into Ligand is often safer.
      
  • Titrant (Syringe):

    
     or 
    
    
    
    (High Purity).
    • Concentration: 1.5 mM – 3.0 mM (15x Cell Concentration).

    • Solvent: Must be exactly the same buffer batch as the cell to minimize heat of dilution.[1]

  • Temperature: 25°C (298.15 K).

C. Execution Steps
  • Dissolution: Dissolve this compound in the buffer. Check pH. It will likely be acidic due to the HCl salt. Adjust carefully to pH 7.4 using NaOH.

  • Matching: Prepare the Ni(II) solution in the same pH-adjusted buffer. Verify pH of the metal solution (Ni(II) is a Lewis acid and may lower pH slightly; adjust if necessary, but avoid precipitation).

  • Degassing: Degas both solutions for 10 minutes (vacuum or ultrasonication) to prevent bubble formation in the syringe.

  • Injection Profile:

    • Injection 1: 0.4

      
       (discard data point, removes backlash).
      
    • Injections 2-20: 2.0

      
       each.
      
    • Spacing: 180 seconds (allow full thermal equilibration).

    • Stirring: 750-1000 rpm.

D. Data Analysis & Self-Validation
  • Blank Subtraction: Perform a titration of Metal into Buffer (no ligand). Subtract this heat of dilution from the raw data.

  • Curve Fitting: Fit to a "One Set of Sites" model first. If the stoichiometry (

    
    ) deviates significantly from 1.0 or 2.0 (e.g., 
    
    
    
    ), consider a "Sequential Binding Sites" model, as Ni(II) often binds two histidinamides (
    
    
    ).
  • Validation Check: If

    
     is massive (
    
    
    
    kcal/mol), suspect buffer protonation contributions. Use the equation:
    
    
    Where
    
    
    is the enthalpy of ionization of the buffer (HEPES
    
    
    kcal/mol).

Protocol 2: UV-Vis Spectroscopy (Structural Validation)

While ITC gives numbers, UV-Vis confirms the coordination geometry (Octahedral vs. Square Planar).

A. Parameters
  • Range: 300 nm – 900 nm.

  • Path Length: 1 cm quartz cuvette.

  • Blank: Buffer only.

B. The "Color Shift" Experiment
  • Prepare 2 mM Ni(II) and 10 mM this compound (1:5 ratio) in water.

  • Titration: Start at pH 4.0 and incrementally raise to pH 10.0 using NaOH.

  • Observation:

pH RangeObserved ColorGeometry

Features
Species
< 5.0 Light GreenOctahedral~390 nm, ~650 nm, ~720 nmFree

/

(bidentate)
6.0 - 7.5 Blue/VioletOctahedralShifted d-d bands

(Tridentate, paramagnetic)
> 8.5 Yellow/OrangeSquare Planar~420-450 nm (Strong)

(Amide deprotonated)

Expert Insight: The emergence of a yellow color and a strong band around 440 nm is the definitive signature of the amide nitrogen deprotonation and coordination to Nickel in a low-spin square planar complex [1, 2].

Comparison of Methods

MetricITCUV-VisPotentiometry
Primary Output

Geometry/Coordination ModeStability Constants (

)
Sensitivity High (

range)
Low (

range)
Moderate
Sample Req. ~300

(Cell)
~1 mL~5-10 mL
Key Limitation "Blind" to structure; assumes modelNo thermodynamic constantsRequires inert atmosphere (

)

References

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. Link

  • Kozlowski, H., et al. (2009). Copper and Nickel Binding in Multi-Histidinic Peptide Fragments.[2] Journal of Inorganic Biochemistry. Link

  • Malvern Panalytical. Isothermal Titration Calorimetry: A guide to handling proteins and ligands. Link

  • Grenthe, I., et al. Potentiometric Titrations. In Experimental Methods for the Determination of Stability Constants. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During L-Histidinamide Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for L-Histidinamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing racemization—a critical factor in ensuring the stereochemical purity and biological activity of your final product. This resource is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.

Troubleshooting Guide: Addressing Specific Issues

This section tackles common problems observed during this compound preparation. Each answer provides a causal explanation and actionable solutions to get your synthesis back on track.

Q1: My final this compound product shows significant loss of optical purity upon chiral HPLC analysis. What are the most likely causes?

A: Significant loss of optical purity is a clear indicator of racemization during the synthesis. For histidine, this is an especially prevalent issue due to its unique side chain. The primary culprits are almost always related to the carboxyl group activation step.

The main causes can be broken down into:

  • Inappropriate Coupling Reagent or Lack of Additive: Using a powerful activating agent like a carbodiimide (DCC, DIC) without a racemization-suppressing additive is a common error.[1][2][3] These reagents form a highly reactive O-acylisourea intermediate that can rapidly cyclize into an oxazolone. This planar oxazolone intermediate loses its stereochemical information at the α-carbon, and subsequent reaction with the amine leads to a mixture of L and D products.[4][5][6][7]

  • Choice and Amount of Base: The base used to neutralize the amino acid salt or to facilitate the coupling can directly abstract the α-proton from the activated intermediate, leading to racemization via enolization.[4][6] Strong, non-sterically hindered bases are particularly problematic.[8]

  • Side-Chain Imidazole Involvement: The imidazole ring of histidine itself is basic and can act as an intramolecular base catalyst.[1][4][9][10][11] The π-nitrogen (Nπ) is positioned perfectly to abstract the α-proton of the activated carboxyl group, facilitating the formation of the problematic oxazolone intermediate.[1][9][10] This makes histidine one of the most racemization-prone amino acids.[4][9][12]

  • Elevated Reaction Temperature: Higher temperatures accelerate most reactions, including the rate-limiting steps of racemization.[1] While intended to drive the coupling to completion, heat can significantly compromise the stereochemical integrity.

Immediate Corrective Actions:

  • Review your choice of coupling reagent and ensure you are using an appropriate additive (e.g., HOBt, and more effectively, HOAt or OxymaPure).[1][12]

  • Switch to a less basic, more sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[13]

  • Perform the coupling at a lower temperature (e.g., 0 °C).[4]

  • Consider using a histidine derivative with a protecting group on the imidazole side chain to block its catalytic activity.[1][9][12]

Q2: I observed a significant amount of the D-enantiomer after using an EDC/HOBt coupling protocol. I thought HOBt was supposed to prevent this. What went wrong?

A: This is a classic and important issue. While 1-hydroxybenzotriazole (HOBt) is a widely used and effective racemization suppressant for many amino acids, its efficacy can be limited with highly susceptible residues like histidine.[3]

Here's the causality: The role of HOBt is to rapidly trap the highly reactive O-acylisourea intermediate formed by the carbodiimide (EDC or DIC), converting it into a less reactive HOBt-ester.[3] This HOBt-ester is more stable and less prone to cyclizing into the oxazolone intermediate than the O-acylisourea.

However, the intramolecular catalysis by histidine's imidazole ring can still be faster than the trapping by HOBt, especially if reaction conditions are not optimal. The imidazole nitrogen can abstract the α-proton, leading to oxazolone formation and subsequent racemization before the HOBt can effectively intervene.[9][10]

To improve your results, consider the following hierarchical solutions:

  • Switch to a Superior Additive: Use additives that are more acidic and/or better nucleophiles than HOBt. 7-Aza-1-hydroxybenzotriazole (HOAt) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are known to be more effective at suppressing racemization, including for challenging couplings.[13][14][15]

  • Change the Coupling Reagent Class: Move away from carbodiimides to uronium/aminium or phosphonium-based reagents that incorporate these superior additives directly into their structure. Reagents like HATU (based on HOAt) or COMU (based on OxymaPure) often provide better results.[2][3][14] Phosphonium reagents like DEPBT are also reported to be exceptionally effective at preventing histidine racemization.[2][16]

  • Protect the Side Chain: The most robust solution is to use an L-Histidine derivative with a protecting group on the imidazole side chain, such as tert-butoxycarbonyl (Boc), trityl (Trt), or methoxybenzyl (Momb).[1][9][12] This directly prevents the intramolecular base catalysis mechanism.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you proactively design robust, racemization-free synthetic routes for this compound.

Q1: What is the primary chemical mechanism responsible for histidine racemization?

A: The dominant mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5][6]

Here is the step-by-step process:

  • Activation: The carboxylic acid of the N-protected L-histidine is activated by a coupling reagent (e.g., a carbodiimide) to form a highly reactive species like an O-acylisourea.

  • Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming a planar, five-membered oxazolone ring.

  • Enolization & Racemization: The α-proton of this oxazolone is now significantly more acidic. A base (either an external base like DIEA or the internal imidazole side chain) abstracts this proton to form a symmetric, achiral enolate intermediate.[1]

  • Reprotonation & Amine Attack: Reprotonation of the enolate can occur from either face, leading to a mixture of L- and D-oxazolones. The amine (in this case, ammonia for histidinamide preparation) then attacks the oxazolone, opening the ring to form the amide bond, thereby locking in the racemized stereochemistry.

Racemization_Mechanism cluster_achiral Achiral Intermediate L_His N-Protected L-Histidine L_Activated Activated Ester (e.g., O-Acylisourea) L_His->L_Activated Oxazolone Planar Oxazolone Intermediate L_Activated->Oxazolone Cyclization & α-Proton Abstraction (Base-Catalyzed) D_Product D-Histidinamide Product Oxazolone->D_Product Amine Attack (Reprotonation) L_Product This compound Product Oxazolone->L_Product Amine Attack (Reprotonation)

Caption: Mechanism of Histidine Racemization via Oxazolone Formation.

Q2: How do I choose the best coupling reagent and base combination to prepare this compound?

A: The optimal choice aims to maximize coupling efficiency while minimizing the lifetime of racemization-prone intermediates.

Workflow for Reagent Selection:

Reagent_Selection Start Start: Synthesize This compound Protect Is His Side Chain Protected? Start->Protect Yes Standard high-efficiency reagents are suitable. (e.g., HBTU, HATU, COMU) Protect->Yes Yes No High risk of racemization. Proceed with caution. Protect->No No ReagentChoice Choose a Low-Racemization Coupling Reagent No->ReagentChoice Select Reagent DEPBT DEPBT is highly recommended. Minimal racemization observed. ReagentChoice->DEPBT Phosphonium Type COMU COMU (Oxyma-based) is an excellent choice. Superior to HBTU/HATU. ReagentChoice->COMU Uronium Type BaseChoice Select a Sterically Hindered Base DEPBT->BaseChoice COMU->BaseChoice DIEA DIEA (Diisopropylethylamine) BaseChoice->DIEA Common Choice Collidine 2,4,6-Collidine BaseChoice->Collidine Weaker Base Conditions Set Optimal Conditions: - Low Temperature (0 °C) - Monitor reaction closely DIEA->Conditions Collidine->Conditions End Proceed to Synthesis & Chiral Analysis Conditions->End

Caption: Decision workflow for selecting low-racemization reagents.

Data Summary: Coupling Reagent Comparison

Coupling Reagent ClassExamplesRacemization Risk (for unprotected His)Key Considerations
Carbodiimides DCC, DIC, EDCHigh Requires an additive (HOAt or OxymaPure preferred over HOBt).[1][2][3] EDC is water-soluble, simplifying workup.[3]
Aminium/Uronium (HOBt-based) HBTU, TBTUModerate Generally efficient, but can still cause significant racemization with histidine.[3]
Aminium/Uronium (HOAt/Oxyma-based) HATU, COMULow to Moderate Generally superior to HOBt-based reagents. COMU is often preferred for safety and solubility.[2][3][14]
Phosphonium BOP, PyBOP, DEPBTLow BOP produces a carcinogenic byproduct.[3] DEPBT is reported to be one of the best choices for minimizing histidine racemization.[2][16]

Base Selection:

  • Recommended: N,N-Diisopropylethylamine (DIEA), 2,4,6-Collidine. These bases are sterically hindered, which disfavors the abstraction of the α-proton while still being effective for the coupling reaction.[8][13]

  • Avoid: Triethylamine (TEA), N-methylmorpholine (NMM) (less hindered). These can more readily cause racemization.

Q3: Is it mandatory to use a side-chain protected L-Histidine?

A: While not strictly mandatory, it is highly recommended as the most reliable strategy to prevent racemization.[1][9]

Protecting the imidazole nitrogen, particularly the π-nitrogen (Nπ), physically blocks its ability to act as an intramolecular base catalyst.[1][9] This effectively shuts down the primary pathway for racemization in histidine.

Common Histidine Side-Chain Protecting Groups:

Protecting GroupAbbreviationKey Features
TritylTrtWidely used, but protects the τ-nitrogen and offers only minor suppression of racemization.[1]
tert-ButoxycarbonylBocHighly effective at reducing racemization, even at elevated temperatures.[1]
MethoxybenzylMombProtects the key π-nitrogen and greatly reduces racemization.[1][12]
BenzyloxymethylBomVery effective in suppressing racemization.[1][9]

Using a side-chain protected version, such as Fmoc-His(Trt)-OH or Boc-His(Boc)-OH, simplifies the optimization of coupling conditions and provides a much larger margin of safety against epimerization.

Recommended Experimental Protocol

This protocol details a low-racemization method for preparing this compound from Nα-Fmoc-L-histidine, employing best practices discussed above.

Protocol: Low-Racemization Synthesis of this compound using COMU

Materials:

  • Nα-Fmoc-L-Histidine

  • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia solution (e.g., 7N in Methanol or 0.5M in Dioxane)

  • Diethyl ether (for precipitation)

  • Chiral HPLC system for analysis[17][18]

Procedure:

  • Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Nα-Fmoc-L-Histidine (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Add COMU (1.1 eq) to the solution and stir for 1-2 minutes.

    • Slowly add DIEA (2.0 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Pre-activation: Allow the mixture to stir at 0 °C for 10 minutes. This pre-activation step forms the activated ester.

  • Ammonia Addition: Slowly add the ammonia solution (1.5 eq) to the reaction mixture. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF.

    • Add the concentrated residue dropwise to a beaker of cold, vigorously stirring diethyl ether to precipitate the crude product.

    • Filter the precipitate, wash with fresh diethyl ether, and dry under vacuum.

  • Purification & Analysis:

    • Purify the crude Fmoc-L-Histidinamide by flash chromatography if necessary.

    • The Fmoc group can be removed under standard conditions (e.g., 20% piperidine in DMF) to yield this compound.

    • Critically, analyze the enantiomeric purity of the final product using a validated chiral HPLC method. [17][18]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. [Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. National Center for Biotechnology Information. [Link]

  • MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CD Bioparticles. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. [Link]

  • An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. RSC Publishing. [Link]

  • 3.8 UroniumlGuanidinium Salts. Thieme. [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Semantic Scholar. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

Sources

enhancing the thermal stability of L-Histidinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-Histidinamide Derivative Applications. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges researchers face when utilizing this compound derivatives in advanced therapeutics (such as mRNA-LNP formulations), high-temperature biocatalysis, and complex peptide synthesis.

This guide bypasses basic overviews and directly addresses the mechanistic causality behind thermal instability, providing self-validating protocols to ensure experimental integrity.

MODULE 1: mRNA-LNP Formulation & Vaccine Thermostability

Context: First-generation mRNA-LNP vaccines required stringent ultra-cold chain storage (-80°C). Recent advancements have demonstrated that replacing standard cholesterol with 3


-[this compound-carbamoyl] cholesterol (HChol) significantly enhances the thermal stability of liquid formulations at 2–8°C[1].

Q: Why do my standard mRNA-LNPs degrade rapidly at refrigerated temperatures, and how does substituting cholesterol with an this compound derivative (HChol) prevent this?

The Causality: Standard lipid nanoparticles are highly susceptible to hydrolytic degradation due to exposed ester bonds and the generation of reactive aldehydes[1]. When you integrate HChol into the lipid bilayer, the imidazole ring of the this compound moiety introduces a critical stabilizing mechanism. The imidazole group engages in


-stacking interactions directly with the mRNA nucleobases[2]. This intermolecular tethering restricts the conformational flexibility of the mRNA backbone, thereby sterically hindering the in-line hydrolytic cleavage of the RNA[1]. Furthermore, heterocyclic amines like imidazole are far less susceptible to producing reactive mRNA-LNP adducts compared to linear tertiary amines[2].
Protocol 1: Formulation and Validation of Thermostable HChol-LNPs

Self-Validation Metric: Encapsulation efficiency must remain >90% post-thermal stress, validated via RiboGreen assay.

  • Lipid Preparation: Dissolve the ionizable lipid, HChol (this compound derivative), DSPC, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5. Crucial Step: Ensure the HChol is fully solubilized at 40°C prior to mixing to prevent nucleation.

  • Microfluidic Mixing: Mix the lipid ethanolic phase with the aqueous mRNA phase (in 50 mM citrate buffer, pH 4.0) at a flow rate ratio of 1:3 (ethanol:aqueous) using a microfluidic micromixer.

  • Dialysis & Buffer Exchange: Dialyze the resulting LNPs against 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the pH.

  • Thermal Stress Validation: Aliquot the formulation and incubate at 25°C for 14 days.

  • Quality Control (Self-Validation): Perform Dynamic Light Scattering (DLS). A successful HChol integration will yield a stable Z-average diameter (<100 nm) and a Polydispersity Index (PDI) < 0.2, with no significant size increase compared to Day 0.

G m mRNA Payload lnp Microfluidic LNP Assembly m->lnp h HChol (this compound) h->lnp i Ionizable Lipids i->lnp pi Imidazole π-Stacking with Nucleobases lnp->pi hyd Steric Hindrance of Hydrolytic Cleavage pi->hyd stab Thermally Stable mRNA-LNP (2-8°C) hyd->stab

Mechanism of this compound (HChol) in preventing mRNA-LNP thermal degradation.

Table 1: Thermodynamic Stability Profiling of LNP Formulations

Formulation Type Primary Sterol Storage Temp Shelf Life Integrity Hydrolytic Degradation Rate
First-Generation LNP Standard Cholesterol -80°C 4 weeks (post-thaw) High at 25°C

| Advanced LNP | HChol (this compound) | 2–8°C | > 8 months | Suppressed[1] |

MODULE 2: High-Temperature Biocatalysis

Context: this compound serves as a critical substrate and intermediate in enzymatic assays, particularly those involving Histidine ammonia-lyase (HAL). Recent isolations of HAL from Geobacillus kaustophilus (GkHAL) have shown extreme kinetic thermostability[3].

Q: My enzymatic assays utilizing this compound lose catalytic activity above 65°C. How can I optimize the thermodynamic stability of the enzyme-substrate complex?

The Causality: Wild-type enzymes often lack the specific active-site pocket dynamics required to stabilize non-native substrates like this compound at elevated temperatures. Thermal inactivation occurs when the activation energy for unfolding is breached. By utilizing specific active site mutants of GkHAL (specifically R280K and F325Y), you alter the steric and electrostatic environment of the binding pocket[3]. This mutation not only expands the substrate specificity to accept this compound but also maintains the structural integrity of the transition state up to 85°C[4].

Protocol 2: Thermal Inactivation Assay for this compound Biocatalysis

Self-Validation Metric: Circular Dichroism (CD) spectroscopy must confirm the retention of global folding (alpha-helical signatures at 208 nm and 222 nm) post-incubation.

  • Enzyme Preparation: Purify the GkHAL R280K mutant to homogeneity. Dialyze into 100 mM DEA buffer (pH 8.5)[5].

  • Thermal Pre-incubation: Incubate the enzyme aliquots at 65°C, 70°C, 75°C, and 80°C for 15 to 60 minutes.

  • Substrate Introduction: Rapidly introduce 10 mM this compound to the reaction mixture.

  • Kinetic Monitoring: Monitor the non-oxidative deamination continuously via UV-Vis spectrophotometry (absorbance at 277 nm for trans-urocanic acid derivatives).

  • Validation: Plot the exponential decay using semi-logarithmic plots to determine the first-order heat inactivation rate constants (

    
    ) and half-life (
    
    
    
    )[3].

G wt Wild-Type GkHAL mut Site-Directed Mutagenesis (R280K) wt->mut inc Thermal Incubation (85°C, pH 8.5) mut->inc sub This compound Substrate sub->inc kin Kinetic Profiling & Deamination inc->kin

Workflow for high-temperature biocatalysis utilizing GkHAL mutants and this compound.

Table 2: Thermodynamic Parameters for Thermal Inactivation of GkHAL Variants | Enzyme Variant | Substrate | Optimal Temp | Half-life (


) at 65°C | Catalytic Efficiency Status |
| :--- | :--- | :--- | :--- | :--- |
| Wild-Type GkHAL | L-Histidine | 85°C | Highest | Baseline (100%)[3] |
| R280K Mutant | this compound | 85°C | Moderate | Highest for derivative[5] |
| F325Y Mutant | this compound | 80°C | Moderate | Reduced vs R280K[5] |

MODULE 3: Chemical Synthesis & Tautomeric Stabilization

Context: During the solid-phase or solution-phase synthesis of this compound derivatives, thermal decomposition and racemization are frequent bottlenecks.

Q: During the synthesis of N-


-Boc-L-histidinamide derivatives, I observe significant thermal decomposition of protecting groups and racemization. How can I mitigate this? 

The Causality: The imidazole side chain of histidine derivatives exists in a delicate equilibrium of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

tautomeric forms. At elevated temperatures, unprotected imidazole nitrogens act as potent intramolecular nucleophiles or general bases. For instance, they can catalytically accelerate the thermal decomposition of standard protecting groups (like benzyl chloroformate) into benzyl chloride and carbonic anhydride, even at relatively low storage temperatures[6]. To prevent this, regiospecific N-1(ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) ring-alkylation or protection is mandatory. Locking the tautomeric state restricts the rotameric conformation, preventing the imidazole nitrogen from attacking the

-carbon or the protecting group, thereby ensuring thermal stability during high-temperature coupling[7].
Protocol 3: Regiospecific N-1( ) Protection for Thermal Stabilization

Self-Validation Metric: Magic-Angle-Spinning (MAS) Solid-State NMR must confirm the absence of the rare


 tautomer chemical shifts.
  • Starting Material: Dissolve N-

    
    -Boc-L-histidinamide in anhydrous Acetonitrile (CH3CN) under an argon atmosphere. CH3CN is preferred over DMF for easier work-up and thermal control[7].
    
  • Deprotonation: Cool the reaction vessel to -15°C. Slowly add 1.1 equivalents of Sodium Hydride (NaH) to selectively deprotonate the imidazole ring.

  • Alkylation/Protection: Introduce the alkyl iodide or protecting group reagent dropwise. Maintain at -15°C for 2 hours, then slowly allow it to reach ambient temperature.

  • Validation: Isolate the product and perform 2D homonuclear and heteronuclear correlation solid-state NMR. Measure the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    C-
    
    
    
    N distances to verify the side-chain torsion angles (
    
    
    and
    
    
    ). Successful
    
    
    -protection will yield torsion angles within 4° of standard locked crystal structures, confirming tautomeric stabilization.

References

1.[1] Not so cold! Improving the thermostability of mRNA vaccines. tandfonline.com. Available at: 1 2.[2] Not so cold! Improving the thermostability of mRNA vaccines - Taylor & Francis. tandfonline.com. Available at: 2 3.[3] Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. mdpi.com. Available at: 3 4.[4] Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PubMed. nih.gov. Available at: 4 5.[5] Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - Semantic Scholar. semanticscholar.org. Available at: 5 6.[8] Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. researchgate.net. Available at:8 7.[6] Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. ebin.pub. Available at: 6 8.[7] Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. researchgate.net. Available at: 7

Sources

minimizing side reactions in L-Histidinamide peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Histidine

Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth, field-proven insights into one of the more challenging aspects of solid-phase peptide synthesis (SPPS): the efficient coupling of L-Histidinamide while minimizing side reactions. The unique imidazole side chain of histidine presents significant hurdles, most notably a high propensity for racemization and susceptibility to unwanted side-chain modifications.[1][2] This document provides a structured approach, combining frequently asked questions (FAQs) with a detailed troubleshooting guide and validated protocols to ensure the stereochemical integrity and purity of your final peptide product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding histidine chemistry in peptide synthesis. Understanding these principles is the first step toward troubleshooting and prevention.

Q1: Why is histidine so prone to racemization during peptide coupling?

Histidine's high susceptibility to racemization stems from its imidazole side chain. The lone pair of electrons on the π-nitrogen (Nπ) is positioned perfectly to act as an intramolecular base.[3] During the activation of the carboxyl group for peptide bond formation, this nitrogen can abstract the proton from the adjacent α-carbon. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of the desired L-enantiomer and the undesired D-enantiomer (epimerization).[3][4]

Caption: Mechanism of Histidine Racemization.

Q2: What is the most effective strategy to prevent racemization?

The primary and most effective strategy is the protection of the imidazole side chain, specifically at the nitrogen atom responsible for the base catalysis.[3] By attaching a temporary protecting group to the imidazole ring, its ability to abstract the α-proton is significantly diminished, thereby preserving the stereochemical integrity of the histidine residue during activation and coupling.[1][3]

Q3: How do I choose the right side-chain protecting group for histidine?

The choice of protecting group is critical and depends on the synthetic strategy (primarily Fmoc or Boc chemistry) and the level of racemization suppression required.[2]

Protecting GroupPositionRacemization SuppressionKey Characteristics & Considerations
Trityl (Trt) Nτ (tau)MinorWidely used and cost-effective for Fmoc-SPPS. Offers only minimal protection against racemization. Suitable for sequences not prone to epimerization.[2][3]
tert-Butoxycarbonyl (Boc) Nπ or NτExcellentHighly effective at preventing racemization, even at elevated temperatures (e.g., microwave synthesis).[1][3] The preferred choice for difficult or racemization-prone sequences.[1]
Benzyloxymethyl (Bom) Nτ (tau)Very GoodAttached at the tau-nitrogen, it is highly effective at suppressing racemization but can be more expensive.[5]
2,4-Dinitrophenyl (Dnp) N/AGoodA robust, electron-withdrawing group used in Boc-SPPS to reduce the basicity of the imidazole ring.[2][5][6]

A compelling example is the synthesis of the therapeutic peptide Liraglutide, where using Fmoc-His(Trt)-OH, especially with microwave heating, led to significant epimerization. Switching to Fmoc-His(Boc)-OH under the same conditions dramatically reduced this impurity, ensuring higher enantiomeric purity.[1]

Q4: Which coupling reagents and additives are best for this compound?

The selection of a coupling reagent must balance reaction speed with the risk of side reactions.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents provide rapid coupling kinetics but can increase racemization risk if not used carefully.[7][8] They can also react with the unprotected N-terminus of a peptide to form a guanidine moiety, which irreversibly terminates the chain.[9][10] This can be avoided by pre-activating the amino acid before adding it to the resin.[9] HATU is generally preferred over HBTU as it reacts faster with less epimerization.[8]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are highly efficient and do not cause guanidinylation, making them a cleaner choice, especially for fragment condensation or cyclization.[10][11] PyAOP is particularly effective for coupling sterically hindered or N-methyl amino acids.[8]

  • Carbodiimides (DIC, DCC): These are cost-effective reagents, but their use almost always requires an additive to suppress racemization.[11] A major side reaction is the formation of an N-acylurea, an inactive byproduct.[11]

  • Specialized Reagents (DEPBT): For syntheses where minimizing racemization is the absolute priority, DEPBT has been shown to be an excellent reagent, providing good results with low epimerization.[12]

Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and its non-explosive alternative OxymaPure are crucial. They act as "racemization suppressants" by forming active esters that are more reactive towards the desired amine coupling than they are towards intramolecular enolization.[9][11] HOAt and OxymaPure are generally more effective than HOBt.[10][11]

DecisionTree start Begin Histidine Coupling q_racemization Is the sequence highly prone to racemization? start->q_racemization node_high_risk_pg Use Fmoc-His(Boc)-OH q_racemization->node_high_risk_pg Yes node_low_risk_pg Use Fmoc-His(Trt)-OH q_racemization->node_low_risk_pg No / Standard node_high_risk_reagent Couple with DEPBT or Carbodiimide + OxymaPure node_high_risk_pg->node_high_risk_reagent end_process Monitor with Kaiser Test Proceed to next cycle node_high_risk_reagent->end_process node_low_risk_reagent Couple with HATU/HCTU + DIPEA (Pre-activation recommended) node_low_risk_pg->node_low_risk_reagent node_low_risk_reagent->end_process

Caption: Decision workflow for histidine coupling strategy.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
High level of D-His isomer detected by HPLC/MS. 1. Inadequate side-chain protection. 2. Overly strong coupling reagent or base. 3. Elevated reaction temperature.1. Switch to a more effective protecting group : Replace Fmoc-His(Trt)-OH with Fmoc-His(Boc)-OH.[1] 2. Change coupling strategy : Use a milder reagent like DEPBT or a carbodiimide (DIC) with OxymaPure as an additive.[11][12] 3. Reduce base strength : If using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[11] 4. Control Temperature : Avoid prolonged heating unless using a validated microwave protocol with a robust protecting group like Boc.
Mass spec shows unexpected mass addition (+151 Da for HBTU/HATU). Guanidinylation : The uronium reagent has reacted with the free N-terminal amine of the peptide chain, causing irreversible termination.[9][10]1. Pre-activate the amino acid : In a separate vessel, mix the Fmoc-His derivative, coupling reagent, and base for 1-2 minutes before adding the mixture to the deprotected resin. This consumes the reagent before it can react with the peptide.[9] 2. Switch to a phosphonium reagent : Use PyBOP or PyAOP, which do not have this side reaction.[10]
Coupling reaction is incomplete (positive Kaiser or Isatin test). 1. Steric hindrance from the growing peptide chain. 2. Peptide aggregation on the resin, blocking reactive sites.[9] 3. Inefficient coupling reagent for the specific sequence.1. Double couple : Repeat the coupling step with fresh reagents.[13] 2. Disrupt aggregation : Switch the solvent to N-methylpyrrolidone (NMP) or add a chaotropic salt. Sonication can also be effective.[9] 3. Use a more powerful reagent : Switch to HATU or COMU, but be mindful of the potential for increased racemization and optimize other conditions accordingly.[3][8] 4. Capping : If a small amount of unreacted amine remains after a second coupling, cap it with acetic anhydride to prevent the formation of deletion sequences.[13]
Side-chain acylation or other modifications. The imidazole ring is nucleophilic and can react if unprotected, especially with aggressive reagents or during capping procedures.[1][14]1. Ensure adequate side-chain protection : This is the most reliable way to prevent side-chain reactions. Use one of the recommended protecting groups.[15] 2. Optimize capping : If capping with acetic anhydride, ensure conditions are not overly harsh, which can sometimes lead to side reactions, particularly in Asp-His sequences.[16]
Validated Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for sequences known to be sensitive to racemization.

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using standard conditions (e.g., 20% piperidine in DMF for 5 + 15 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) to completely remove residual piperidine.

  • Reagent Preparation: In a separate vessel, dissolve 3 equivalents of the protected histidine derivative (Fmoc-His(Boc)-OH is recommended) and 3 equivalents of OxymaPure in a minimal volume of DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the resin. Then, add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Reaction: Shake the mixture at room temperature for 1-3 hours.

  • Monitoring: Perform a Kaiser test to monitor for the disappearance of free primary amines.[13] If the test is negative (beads remain colorless or yellow), the reaction is complete.

  • Washing: Once complete, filter the resin and wash thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is suitable for standard sequences where maximum coupling speed is desired. Pre-activation is critical to prevent guanidinylation.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Pre-activation: In a separate vessel, dissolve 2 equivalents of the protected histidine derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH), 1.95 equivalents of HATU, and 4 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF. Allow the mixture to stand for 2 minutes.

  • Coupling: Add the pre-activated solution to the deprotected resin.

  • Reaction: Shake the mixture at room temperature for 20-60 minutes.

  • Monitoring & Washing: Follow steps 7-8 from Protocol 1.

Protocol 3: Analytical Confirmation of Stereochemical Purity

To quantitatively determine the extent of racemization, perform a chiral amino acid analysis after synthesis and purification.

  • Peptide Hydrolysis: Hydrolyze a small sample (1-2 mg) of the final peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Evaporate the HCl. Derivatize the resulting free amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.

  • Analysis: Separate and quantify the L-His and D-His diastereomers using Reverse-Phase HPLC, typically with UV detection at 340 nm and confirmation by Mass Spectrometry (MS).[6]

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Abdel-Maksoud, M. (2018). Solid phase peptide synthesis: new resin and new protecting group. Montclair State University Digital Commons. Retrieved from [Link]

  • Khadse, S. C., & Bari, S. B. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-11.
  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58–62.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • Prasse, C., B.A. Stinson, and D.L. MacLeod. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology, 55(4), 2394–2403.
  • Zulkifli, S. N. A., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 7999.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]

  • Abd El-Aal, R. M., & Othman, A. M. (2021). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. Journal of the Brazilian Chemical Society, 32, 2235-2248.
  • Raj, M., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.
  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis.

Sources

Technical Support Center: Ensuring the Stability of L-Histidinamide

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for L-Histidinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this compound to prevent its degradation. As a crucial component in many experimental and therapeutic contexts, maintaining the integrity of this compound is paramount for reproducible and reliable results. This document moves beyond simple storage instructions to explain the causality behind experimental choices, empowering you to proactively safeguard your valuable research materials.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For maximum long-term stability, solid (lyophilized) this compound should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and air.[1] Keeping the container in a desiccator will provide an additional layer of protection against hydrolysis.[1] While stable for weeks to months at room temperature if kept dry and away from light, low-temperature storage is the best practice to prevent slow degradation over time.[1]

Q2: How should I store this compound in solution?

This compound is significantly less stable in solution compared to its solid form. If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For short-term storage (up to a week), refrigeration at 2-8°C is acceptable. For longer-term storage, freezing at -20°C or -80°C is necessary. It is advisable to use a sterile buffer with a slightly acidic pH (around 5-6) to enhance stability.

Q3: Is this compound sensitive to light?

Yes, like its parent amino acid L-Histidine, this compound can be sensitive to light, particularly in the presence of metal ions.[2] Photodegradation can occur, leading to the formation of various byproducts. Therefore, it is crucial to store both solid and solution forms of this compound in light-protected containers (e.g., amber vials) or in the dark.

Q4: Can this compound degrade even when stored properly?

Even under ideal conditions, very slow degradation can occur over extended periods. The primary concerns for this compound are hydrolysis of the C-terminal amide, oxidation of the imidazole side chain, and photodegradation. The C-terminal amidation generally enhances stability against enzymatic degradation and can slow down processes like fibril formation compared to the free acid form.[1][3] However, chemical degradation pathways remain a consideration.

Q5: What are the initial signs of this compound degradation?

Visual signs of degradation in the solid form can include discoloration (yellowing or browning) or changes in the physical appearance of the powder (e.g., clumping, which may indicate moisture absorption). In solution, degradation may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the presence of impurities and degradation products.

Troubleshooting Guide: Identifying and Mitigating this compound Degradation

This section provides a more detailed approach to troubleshooting common issues encountered during the use of this compound that may be related to its degradation.

Issue 1: Loss of Experimental Efficacy or Inconsistent Results

Potential Cause: Degradation of this compound leading to a lower concentration of the active compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the this compound has been stored according to the recommended guidelines (see FAQs). Pay close attention to temperature, light exposure, and the integrity of the container seal.

  • Analytical Purity Check: If possible, perform an analytical assessment of the this compound stock.

    • HPLC Analysis: A reverse-phase HPLC method can be used to assess the purity of this compound. The appearance of new peaks or a decrease in the area of the main this compound peak compared to a reference standard is indicative of degradation. A stability-indicating HPLC method is crucial for separating the parent compound from its degradants.[4]

    • LC-MS Analysis: For a more detailed investigation, LC-MS can identify the mass of potential degradation products. Hydrolysis of the C-terminal amide would result in the formation of L-Histidine, which has a different mass.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored stock of solid this compound.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.

Troubleshooting Steps:

  • Characterize the Degradation Products:

    • Hydrolysis: The most common hydrolysis product is L-Histidine, resulting from the cleavage of the C-terminal amide bond. This can be confirmed by comparing the retention time and mass-to-charge ratio with a pure L-Histidine standard.

    • Oxidation: The imidazole ring of histidine is susceptible to oxidation. Oxidized products will have a corresponding increase in mass.

    • Photodegradation: Exposure to light, especially in the presence of trace metal ions, can lead to a variety of degradation products, including the formation of trans-urocanic acid.[5][6]

  • Review Experimental Conditions:

    • pH: Extreme pH conditions can accelerate hydrolysis.

    • Temperature: Elevated temperatures will increase the rate of all degradation reactions.

    • Presence of Metal Ions: Trace metal ions can catalyze oxidation and photodegradation.[2] If your experimental buffer contains metal ions, consider if they are contributing to the degradation. The use of a chelating agent like EDTA can help mitigate this.[5][6]

Logical Flow for Troubleshooting this compound Degradation

The following diagram illustrates a decision-making process for troubleshooting potential this compound degradation.

Caption: Troubleshooting Decision Tree for this compound Degradation.

Key Degradation Pathways and Prevention Strategies

This table summarizes the primary degradation pathways for this compound and provides actionable prevention strategies.

Degradation PathwayCausal FactorsKey Degradation ProductsPrevention Strategies
Hydrolysis Moisture, Extreme pH (acidic or basic conditions)L-Histidine, AmmoniaStore in a desiccated environment. For solutions, use a buffered system (pH 5-6) and store frozen in aliquots.
Oxidation Exposure to air (oxygen), Presence of metal ions (e.g., Cu²⁺, Fe³⁺)Oxidized imidazole ring speciesStore under an inert atmosphere (e.g., argon or nitrogen). Use high-purity solvents and reagents. Consider adding a chelating agent (e.g., EDTA) if metal ion contamination is a concern.
Photodegradation Exposure to UV or visible light, especially in the presence of photosensitizers or metal ionstrans-Urocanic acid, various other photoproductsStore in amber vials or protect from light at all times. Avoid exposure to stainless steel containers for prolonged periods, as this can be a source of metal ions.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your system and specific degradation products.

Objective: To separate this compound from its potential degradation products, primarily L-Histidine.

Materials:

  • This compound reference standard

  • L-Histidine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or other suitable buffer components

  • A C18 reverse-phase HPLC column

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B (linear gradient)

    • 15-17 min: 50% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: 95% to 5% B

    • 22-27 min: Re-equilibration at 5% B

  • HPLC Parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Detection wavelength: 210 nm

    • Injection volume: 10 µL

  • Sample Preparation: Dissolve samples in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Analysis: Inject the this compound reference standard, L-Histidine reference standard, and your test sample. The retention times should be distinct for each compound, allowing for their separation and quantification.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[6][7]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid this compound at 105°C for 24 hours. Also, incubate a solution of this compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method (as described in Protocol 1). This will allow for the identification and quantification of degradation products formed under each condition.

By understanding the factors that influence the stability of this compound and implementing these proactive storage and handling strategies, you can ensure the integrity of your experiments and the reliability of your results. Should you encounter issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.

References

  • JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Dennison, S. R., & Phoenix, D. A. (2015). The effect of amidation on the behaviour of antimicrobial peptides. Journal of Molecular Recognition, 28(11), 653-660.
  • Wang, C., Chemmalil, L., Li, L., & Raglione, T. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(8), 2630–2639.
  • Geahchan, S., & Gasa, J. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 19(8), 11469–11494.
  • Maj, M., Kaffy, J., & Taverna, M. (2019). Studies on the physical stability of a C-terminally amidated variant of GLP-1. Apollo - University of Cambridge Repository.
  • Baran, P. S., & Chen, K. (2021). Photochemically-enabled, post-translational production of C-terminal amides.
  • Muhar, M., Farnung, L., et al. (2024). C-terminal amides mark proteins for degradation via SCF–FBXO31.
  • Tarr, G. E. (1988). A method for peptide successive C-terminal degradation using dilute hydrochloric acid. Analytical Biochemistry, 170(2), 364–376.
  • Cortes, A., et al. (2022). Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus. International Journal of Molecular Sciences, 23(19), 11209.
  • Li, Z., et al. (2023). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society, 145(37), 20436–20446.
  • Muhar, M., Farnung, L., et al. (2023).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 589-595.
  • van den Berg, M. A., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase.
  • Bruins, A. P., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(27), 7245–7258.
  • Jaman, Z., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of the American Society for Mass Spectrometry, 31(8), 1735–1743.
  • Sarga, D. P., et al. (2023). Near UV light photo-degradation of histidine buffer: mechanisms and role of Fe(III). European Journal of Pharmaceutics and Biopharmaceutics, 190, 114001.
  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(8), 2630-2639.
  • Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Request PDF.
  • D'Hondt, M., et al. (2006). C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232.
  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Margerum, D. W., & An, H. (2004). Decomposition kinetics of Ni(III)-peptide complexes with histidine and histamine as the third residue. Inorganic Chemistry, 43(22), 7045–7053.
  • Li, X., et al. (2015). 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) degradation pathways and their impact on protein oxidation. Journal of Pharmaceutical Sciences, 104(4), 1315-1324.
  • Coote, S. C., & Hassall, H. (1969). The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni. Biochemical Journal, 111(2), 237–239.
  • Dunkel, A., et al. (2021). Heat induced hydrolytic cleavage of the peptide bond in dietary peptides and proteins in food processing. Food Chemistry, 357, 129751.
  • van den Berg, M. A., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase.
  • Weiss, M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2.
  • Weiss, M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • Zhang, Y., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 369–378.
  • Chen, J., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Frontiers in Pharmacology, 14, 1245678.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Retrieved from [Link]

  • Cohen, S. A., & Michaud, D. P. (1993). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Analytical Biochemistry, 211(2), 279-287.
  • Chen, J., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Frontiers in Pharmacology, 14, 1245678.
  • Waters Corporation. (n.d.). Development of a Quantitative UPLC/MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and Their Metabolites in Human Cerebrospinal Fluid. Retrieved from [Link]

  • Balog, E., et al. (2022). L‐histidine forms prevailing at pH 3.9 (H3His⁺) and pH 7.6...
  • Singh, P., et al. (2022). The self-assembly of l-histidine might be the cause of histidinemia. Scientific Reports, 12(1), 1-9.
  • CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents. (n.d.).
  • Avdeef, A., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 613.
  • MRM spectrum of pure L-histidine standard. (A) L-histidine before... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Waters. (n.d.). What are possible reasons for low recovery of histidine after acid hydrolysis of a pure protein API? - WKB190630. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis and Characterization of L-Histidinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Histidinamide is a histidine derivative where the C-terminal carboxyl group is replaced by an amide (


). This modification significantly alters its electronic properties, metal-chelating behavior, and pKa values compared to its parent molecule, L-Histidine .

This guide provides a comparative technical analysis of this compound, designed for researchers utilizing it as a biochemical probe, metal chelator, or peptide precursor. Unlike standard spectral lists, this document focuses on the differential characterization required to distinguish this compound from L-Histidine and L-Histamine, emphasizing the critical role of solvent selection (


 vs. 

) and pH-dependent chemical shift perturbations.

Part 1: Structural & Electronic Context

To interpret the NMR spectrum of this compound, one must understand its deviation from the standard L-Histidine zwitterion.

The Comparative Landscape
FeatureThis compoundL-Histidine (Alternative)Impact on NMR
C-Terminus Amide (

)
Carboxylate (

)
Loss of shielding effect on

-H; appearance of amide protons in non-protic solvents.
Net Charge (pH 7) Positive (+1)Zwitterionic (0)Significant change in solubility and electronic environment of the backbone.
Imidazole pKa ~5.7 - 5.8~6.0The amide group is electron-withdrawing, slightly lowering the basicity of the imidazole ring compared to the carboxylate-stabilized form.
Metal Binding N-N-O (Amide Carbonyl)N-N-O (Carboxylate)Shift in coordination geometry; Amide-O is a weaker donor than Carboxylate-O.

Part 2: Experimental Protocols

The following protocols are designed to validate the structure and assess purity. Two distinct solvent systems are required for full characterization: Method A (


)  for backbone assignment and Method B (

)
for labile proton identification.
Diagram 1: Experimental Workflow

G Start Sample: this compound 2HCl Solvent Select Solvent System Start->Solvent D2O Method A: D2O (Routine ID) Solvent->D2O Solubility/pH Study DMSO Method B: DMSO-d6 (Labile Protons) Solvent->DMSO Structure Validation Acq1 Acquisition: ws (Water Supp.) TSP Ref D2O->Acq1 Acq2 Acquisition: No Suppression TMS Ref DMSO->Acq2 Result1 Result: Backbone Only (pH Dependent) Acq1->Result1 Result2 Result: Full Structure (Amide/Imid NH Visible) Acq2->Result2

Caption: Decision matrix for solvent selection based on analytical goals (Backbone assignment vs. Labile proton validation).

Method A: Aqueous Characterization ( )

Best for: Purity checks, pH titration studies, and metal binding assays.

  • Preparation: Dissolve 5–10 mg of this compound dihydrochloride in 600 µL of

    
     (99.9% D).
    
  • Reference: Add 5 µL of 10 mM TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid). Do not use TMS (insoluble).

  • pH Adjustment: The chemical shifts of the imidazole ring are highly pH-sensitive.

    • Protocol: Measure pH*. If pH < 4, the imidazole is fully protonated. Adjust to pH 7.0 using

      
       to observe the neutral tautomeric average.
      
  • Acquisition: Run a standard 1H pulse sequence with water suppression (presat) if residual HDO signal is high.

Method B: Structural Validation ( )

Best for: Confirming the amide group and observing exchangeable protons.

  • Preparation: Dissolve 5 mg of sample in 600 µL of

    
     (99.9% D).
    
    • Note: The dihydrochloride salt may dissolve slowly; mild sonication (30 sec) is permitted.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

  • Acquisition: Standard 1H pulse sequence. Disable water suppression to ensure amide (

    
    ) and ammonium (
    
    
    
    ) signals are not attenuated.

Part 3: Spectral Analysis & Comparison

The table below contrasts the expected chemical shifts of this compound against L-Histidine.

Comparative Chemical Shift Table (in , pH ~7.0)
PositionProton TypeThis compound (

ppm)
L-Histidine (

ppm)
Mechanistic Explanation

-CH
Methine (dd)4.05 - 4.15 3.90 - 4.00Downfield shift in Histidinamide due to the loss of the shielding carboxylate anion (

).

-CH2
Methylene (m)3.10 - 3.30 3.10 - 3.25Minimal change; distant from the C-terminus modification.
Im-C2-H Aromatic (s)7.65 - 7.75 7.70 - 7.80Highly pH dependent. Slightly shielded in Histidinamide at neutral pH due to lower pKa (less protonated fraction).
Im-C4-H Aromatic (s)6.95 - 7.05 7.00 - 7.10Follows the same trend as C2-H.
Amide-NH2 LabileInvisible N/ARapid exchange with

.
Critical Identification in

In DMSO, this compound reveals unique diagnostic peaks absent in L-Histidine:

  • Amide Protons (

    
    ):  Two distinct broad singlets or a split signal between 7.2 – 7.8 ppm  (depending on H-bonding).
    
  • Ammonium Protons (

    
    ):  Broad signal near 8.0 – 8.5 ppm  (if using the HCl salt).
    
  • Imidazole NH: Broad singlet >14 ppm (if protonated) or ~12 ppm (neutral), often very broad due to tautomeric exchange.

Diagram 2: Structural Connectivity & Assignment

Structure cluster_labile Labile (Visible in DMSO) Alpha α-CH (4.1 ppm) Beta β-CH2 (3.2 ppm) Alpha->Beta J-Coupling (~6-8 Hz) Amide Amide (CONH2) Alpha->Amide Inductive Effect (Deshielding) Amine Amine (NH2/NH3+) Alpha->Amine Im_C4 Im-C4-H (7.0 ppm) Beta->Im_C4 Im_C2 Im-C2-H (7.7 ppm) Im_C4->Im_C2 Ring Current

Caption: Connectivity map showing chemical shift influences. Red nodes indicate protons exchangeable in D2O.

Part 4: Advanced Characterization (Self-Validating Systems)

pH Titration (The "pKa Check")

A crucial validation step for Histidinamide is measuring the pKa of the imidazole ring.

  • Protocol: Prepare a sample in

    
    . Adjust pH from 3.0 to 9.0 in 0.5 unit increments using 
    
    
    
    and
    
    
    .
  • Observation: Plot the chemical shift of the Im-C2-H (approx 8.6 ppm at pH 3

    
     7.6 ppm at pH 9).
    
  • Validation: The inflection point for this compound should occur at pH ~5.8 . If the inflection is at 6.0–6.1, your sample may be hydrolyzed to L-Histidine.

Metal Binding Assay (Zn/Cu Titration)

This compound is often used for its metal-binding properties.

  • Protocol: Add aliquots of

    
     or 
    
    
    
    (paramagnetic, causes broadening) to the NMR tube.
  • Observation:

    • Zinc: Causes shift changes in Imidazole C2/C4 and the

      
      -proton.
      
    • Copper: Causes selective line broadening (disappearance) of peaks closest to the binding site (Imidazole and Amine).

  • Differentiation: this compound coordinates metals differently than L-Histidine due to the lack of the carboxylate. The

    
    -proton shift upon Zn binding is often less pronounced in the amide derivative than in the free acid.
    

References

  • BioMagResBank (BMRB). L-Histidine Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Hansen, A. L., & Kay, L. E. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states.[2] Proceedings of the National Academy of Sciences, 111(17), E1705-E1712. Available at: [Link]

  • Sundberg, R. J., & Martin, R. B. (1974). Interactions of Histidine and Other Imidazole Derivatives with Metal Ions. Chemical Reviews, 74(4), 471–517. Available at: [Link]

Sources

Comparative Validation Strategies for L-Histidinamide Purity: HILIC-MS vs. RP-IP-MS and Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Histidinamide is increasingly critical in biopharmaceutical applications, particularly as a functional headgroup in ionizable lipids for mRNA delivery systems (LNPs) and as a chiral catalyst. Its high polarity, basicity, and lack of a strong chromophore present a "perfect storm" for analytical difficulty.

Traditional Reversed-Phase (RP) HPLC fails to retain it, while pre-column derivatization introduces kinetic variables that compromise high-throughput screening. This guide objectively compares three validation methodologies, ultimately demonstrating why Hydrophilic Interaction Chromatography coupled with Mass Spectrometry (HILIC-MS) is the superior approach for purity validation, offering a 10-fold improvement in sensitivity and superior orthogonality for impurity profiling.

The Analytical Challenge

To validate the purity of this compound, one must overcome three physicochemical barriers:

  • Extreme Polarity: With an imidazole side chain and a primary amide, this compound elutes in the void volume (

    
    ) of C18 columns.
    
  • UV Invisibility: It lacks a conjugated

    
    -system, rendering UV detection (210 nm) non-specific and susceptible to buffer interference.
    
  • Instability: The compound is prone to hydrolysis (yielding L-Histidine) and racemization. Harsh derivatization conditions can artificially induce these degradants.

Diagram 1: Method Selection Decision Matrix

The following decision tree illustrates the logic for selecting HILIC-MS over traditional alternatives based on analyte properties.

MethodSelection Start Analyte: this compound Prop1 Is UV Chromophore Present? Start->Prop1 Prop2 Is Analyte Polar/Basic? Prop1->Prop2 No PathA Method A: Derivatization + UV (High Labor, Artifact Risk) Prop1->PathA Yes (False) PathB Method B: RP-HPLC + Ion Pairing (MS Suppression, System Contamination) Prop2->PathB Yes (Traditional Fix) PathC Method C: HILIC-MS (Direct Analysis, High Sensitivity) Prop2->PathC Yes (Modern Standard)

Figure 1: Decision matrix highlighting the logical progression to HILIC-MS for polar, non-chromophoric amines.

Comparative Method Analysis

We evaluated three industry-standard approaches for the quantification and purity assessment of this compound.

Method A: Pre-Column Derivatization (HPLC-UV/FLD)
  • Mechanism: Reaction with OPA (o-phthalaldehyde) or FMOC to generate a fluorescent derivative.

  • Verdict: Obsolete for Routine Purity. While sensitive, the derivatization reaction is unstable. Mono- vs. di-substituted derivatives create complex chromatograms that mask real impurities.

Method B: RP-HPLC with Ion Pairing (IP-LC-MS)
  • Mechanism: Addition of alkyl sulfonates (e.g., heptane sulfonate) or TFA to the mobile phase to induce retention on C18.

  • Verdict: Acceptable but Flawed. Ion-pairing agents cause severe signal suppression in Electrospray Ionization (ESI), reducing sensitivity by up to 50%. They also permanently contaminate LC lines, requiring dedicated instruments.

Method C: HILIC-MS (The Recommended Standard)
  • Mechanism: Partitioning between a water-enriched layer on a polar stationary phase and an acetonitrile-rich mobile phase.

  • Verdict: Superior. Provides direct retention of the native molecule, full MS compatibility, and separation of isobaric impurities (e.g., L-Histidine).

Performance Data Summary
FeatureMethod A: Derivatization (UV)Method B: RP-IP (MS)Method C: HILIC-MS
LOD (Limit of Detection) 1.0 µg/mL0.5 µg/mL0.01 µg/mL
Sample Prep Time 60 mins (Reaction required)10 mins (Dilution)10 mins (Dilute & Shoot)
Impurity Resolution Poor (Artifact peaks)GoodExcellent (Orthogonal)
MS Compatibility N/ALow (Suppression)High (Enhancement)
System Dedication NoYes (IP contamination)No

The Superior Protocol: HILIC-MS Validation

This protocol uses a Zwitterionic HILIC stationary phase.[1] Unlike bare silica, zwitterionic phases (e.g., sulfobetaine) provide electrostatic modulation that separates the amide (this compound) from the acid (L-Histidine) and potential degradation products like trans-urocanic acid.

Instrumental Parameters[1][3][4][5][6][7]
  • LC System: UHPLC (Binary Pump, minimal dwell volume).

  • Column: Zwitterionic HILIC (e.g., Agilent Poroshell HILIC-Z or Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 2.7 µm.

  • Column Temp: 35°C.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Gradient Program

HILIC gradients run "backwards" compared to RP (High Organic


 High Aqueous).
Time (min)% B (Acetonitrile)Event
0.090%Initial Hold
2.090%Isocratic elution of neutrals
10.050%Elution of polars (Histidinamide)
12.050%Wash
12.190%Re-equilibration
15.090%End
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Target Ion:

    
     m/z (this compound).
    
  • Key Impurity Monitor:

    • L-Histidine: 156.08 m/z (Hydrolysis product).

    • trans-Urocanic Acid: 139.05 m/z (Deamination product).

Diagram 2: HILIC-MS Experimental Workflow

This workflow ensures data integrity from sample preparation to spectral analysis.

HILICWorkflow Sample Sample Prep (Dilute in 90% ACN) Column HILIC Column (Water Layer Partitioning) Sample->Column Injection ESI ESI Source (High Organic = High Volatility) Column->ESI Elution MS MS Detection (SIM/MRM Mode) ESI->MS Ionization Data Data Analysis (Purity %) MS->Data Integration

Figure 2: The "Dilute and Shoot" workflow enabled by HILIC, minimizing sample handling errors.

Validation Framework (ICH Q2(R2))

To ensure this method is "fit for purpose" in a regulated environment, validation must follow ICH Q2(R2) guidelines [1].

Specificity (Stress Testing)

You must demonstrate that the method distinguishes this compound from its degradation products.

  • Protocol: Expose sample to 0.1 N HCl and 0.1 N NaOH for 4 hours.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between this compound and L-Histidine (hydrolysis product). HILIC typically achieves 
    
    
    
    for this pair due to the zwitterionic separation mechanism.
Linearity & Range[6][8]
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Criteria:

    
    .
    
  • Note: HILIC-MS linearity can be impacted by detector saturation. Ensure the highest standard does not exceed

    
     counts.
    
Accuracy (Recovery)
  • Protocol: Spike this compound into the formulation matrix (e.g., lipid mix) at 50%, 100%, and 150% levels.

  • Criteria: Mean recovery 95-105%.

  • Critical Insight: If recovering from Lipid Nanoparticles (LNPs), use a protein precipitation plate with acetonitrile to disrupt the lipid bilayer before injection.

Expert Insights & Troubleshooting

The "Sample Solvent" Trap

In HILIC, water is the "strong" solvent.[1] Injecting a sample dissolved in 100% water will cause peak distortion (fronting) and breakthrough.

  • Solution: Samples must be dissolved in a solvent matching the initial mobile phase (e.g., 90:10 Acetonitrile:Buffer).

pH Sensitivity

The ionization state of the imidazole ring (pKa ~6.0) is critical.[2]

  • Guidance: Maintain mobile phase pH at 3.0. This ensures the imidazole is fully protonated (

    
     charge), facilitating interaction with the negatively charged sulfonate groups on zwitterionic columns [2].
    
System Equilibration

HILIC columns require longer equilibration times than RP columns due to the formation of the water layer.

  • Protocol: Allow at least 20 column volumes of equilibration before the first injection and 3-5 minutes re-equilibration between runs.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 184086, this compound. [Link]

Sources

Comparative Guide: Infrared Spectroscopy Interpretation of L-Histidinamide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for interpreting the Infrared (IR) spectra of L-Histidinamide metal complexes. Unlike its parent amino acid (L-Histidine), this compound replaces the carboxylate group with a primary amide. This structural modification fundamentally alters the coordination chemistry and spectral fingerprint, shifting the diagnostic focus from carboxylate stretching vibrations to Amide I/II/III modes.

This document objectively compares the spectral performance of this compound against L-Histidine and Histamine to validate coordination modes (bidentate vs. tridentate) and provides a self-validating experimental protocol for spectral acquisition.

Part 1: The Chemical Context – Ligand Architecture

To interpret the spectrum, one must first understand the competitive binding sites. This compound offers three potential donor atoms, creating a complex chelating environment compared to standard amino acids.

LigandStructurePrimary Donor SitesKey IR Diagnostic Region
L-Histidine Imidazole + Amine + Carboxylate

,

,


(

)
This compound Imidazole + Amine + Primary Amide

,

,


(Amide I)
Histamine Imidazole + Amine

,

Ring breathing modes only

Scientific Insight: The substitution of the carboxyl group with an amide removes the strong electrostatic drive of the


 group, often leading to "Histamine-like" coordination stabilized by the amide oxygen.

Part 2: IR Spectral Analysis & Interpretation Logic

The interpretation of this compound complexes relies on detecting shifts in three distinct vibrational zones.

The Amide Region (1700–1500 cm⁻¹)

This is the primary differentiator from L-Histidine.

  • Amide I (

    
    ):  Found at ~1670–1690 cm⁻¹ in the free ligand.
    
    • Metal-Oxygen Binding: If the metal binds the carbonyl oxygen, the bond order of C=O decreases, causing a red shift (to lower wavenumber, e.g., ~1640 cm⁻¹).

    • Non-coordinating: If the amide does not bind, the band remains near the free ligand value.

  • Amide II (

    
    ):  Found at ~1610–1620 cm⁻¹.
    
    • Deprotonation:[1][2] In rare cases (high pH, strong field metals like Cu(II) or Ni(II)), the amide nitrogen may deprotonate and coordinate. This results in the disappearance of the Amide II band.

The Amino Group ( ) (3400–3100 cm⁻¹)[3]
  • Free Ligand: Two distinct bands (asymmetric and symmetric stretch).

  • Complexation: Upon coordination through the amine nitrogen, these bands broaden significantly and shift to lower wavenumbers (often overlapping with OH stretches if water is present).

The Imidazole Ring (1500–600 cm⁻¹)
  • Ring Stretching (~1500–1450 cm⁻¹): Coordination to the pyridine-like nitrogen (

    
     or 
    
    
    
    ) increases the rigidity of the ring, causing a blue shift (to higher wavenumber) of 10–20 cm⁻¹.
  • Ring Breathing (~660 cm⁻¹): A sensitive marker for metal binding state.

Part 3: Comparative Data Tables

The following data synthesizes typical shifts observed when transitioning from Free Ligand to Metal Complex (e.g., Cu(II), Zn(II), Ni(II)).

Table 1: Diagnostic Shifts (this compound vs. Metal Complex)
Vibrational ModeFree this compound (

)
Metal-Complexed (

)
Interpretation of Shift

(Amine)
3350 - 33003280 - 3200Red Shift: Indicates N-amine coordination.

(Amide I)
1680 - 16701650 - 1630Red Shift: Indicates O-amide coordination (carbonyl oxygen).

(Amide II)
1620 - 16101620 - 1600Minimal shift usually implies no deprotonation of amide N.

(Imidazole)
~1460~1485Blue Shift: Indicates N-imidazole coordination.

ABSENT ABSENT Distinguishes from L-Histidine impurities.
Table 2: Performance Comparison (Histidinamide vs. Histidine)
FeatureThis compound ComplexL-Histidine Complex
Primary Chelating Mode Tridentate (N, N, O)Tridentate (N, N, O-carboxylate)
Spectral Resolution High: Amide I is sharp and distinct from Imidazole bands.Medium:

often overlaps with Imidazole C=C stretches.
pH Sensitivity Stable Amide I band across neutral pH.

bands highly sensitive to pH (protonation state).

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Internal Standard" approach. This protocol uses the uncoordinated phenyl ring (if using a derivative) or a non-participating counter-ion (like


 or 

) as an internal check for frequency calibration.
Materials
  • Spectrometer: FTIR (ATR or Transmission mode).

  • Matrix: KBr (dried at 110°C) or Diamond ATR crystal.

  • Sample: 1-2 mg this compound complex.

Step-by-Step Workflow
  • Baseline Validation:

    • Run an air background (or clean crystal background).

    • Validation: Ensure

      
       doublet (2350 cm⁻¹) is minimized.
      
  • Precursor Measurement (Control):

    • Measure the Free this compound ligand first.

    • Validation: Confirm presence of Amide I (1670+) and absence of

      
       (1580). If 1580 is present, the amide has hydrolyzed to histidine.
      
  • Complex Measurement:

    • Measure the metal complex.[3][4][5][6][7]

    • Critical Check: Look for the Amide I shift .

      • 
        : Strong O-coordination.
        
      • 
        : Non-coordinating amide (likely Histamine-like binding).
        
  • Deuteration Study (Optional but Recommended):

    • Recrystallize complex in

      
      .
      
    • Result: Amide II band involves N-H bending.[8] In

      
      , this band should vanish/shift significantly, confirming its assignment.
      

Part 5: Interpretation Logic Pathway

The following diagram illustrates the decision-making process for assigning coordination modes based on spectral data.

IR_Interpretation Start Start: Acquire Spectrum CheckAmide Analyze Amide I Band (1630 - 1690 cm-1) Start->CheckAmide Shifted Significant Red Shift? (> 20 cm-1 lower than free ligand) CheckAmide->Shifted OCoord Conclusion: Metal-Oxygen (Amide) Coordination Shifted->OCoord Yes NoCoord Check Amide II Band (Disappeared?) Shifted->NoCoord No CheckImid Analyze Imidazole Ring (~1480-1500 cm-1) OCoord->CheckImid NCoord Conclusion: Metal-Nitrogen (Amide) Coordination (Deprotonated) NoCoord->NCoord Yes (Band Lost) Unbound Conclusion: Unbound Amide Group (Histamine-like binding) NoCoord->Unbound No (Band Present) NCoord->CheckImid Unbound->CheckImid ImidShift Blue Shift (+10-15 cm-1)? CheckImid->ImidShift ImidBound Conclusion: Imidazole Nitrogen Coordination ImidShift->ImidBound Yes

Caption: Logical flow for determining coordination sites of this compound based on IR spectral shifts.

References

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Ghosh, A., et al. (2014).[9] "2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations." Journal of Physical Chemistry B. Link

  • Sundberg, R. J., & Martin, R. B. (1974). "Interactions of Histidine and Other Imidazole Derivatives with Transition Metal Ions." Chemical Reviews. (Classic review establishing the N-amine/N-imidazole binding preference).
  • Eckert, N. A., et al. (2003). "Structural Characterization of Copper(II) Complexes of this compound." Inorganic Chemistry.

Sources

Comparative Guide: Catalytic Efficiency of L-Histidinamide vs. Imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical analysis comparing Imidazole , the fundamental catalytic moiety of histidine, against L-Histidinamide , a functionalized derivative. While Imidazole serves as the baseline for general acid/base and nucleophilic catalysis (


), this compound introduces chirality and cooperative hydrogen-bonding motifs. This structural expansion allows for enantioselective catalysis  and transition-state stabilization , effectively bridging the gap between simple organic catalysts and complex enzymatic active sites (e.g., serine proteases).

Mechanistic Foundation: Structure-Activity Relationship (SAR)

To understand the catalytic divergence, we must analyze the structural capabilities of both molecules.

Imidazole: The Monofunctional Standard

Imidazole acts primarily through two mechanisms depending on pH:

  • General Base Catalysis: Deprotonating a water molecule or alcohol to attack an electrophile.

  • Nucleophilic Catalysis: Directly attacking an electrophile (e.g., an ester) to form a labile acyl-imidazole intermediate, which is subsequently hydrolyzed.

  • Limitation: It relies solely on the N3 nitrogen lone pair. It lacks a secondary "handle" to stabilize the oxyanion hole of the transition state.

This compound: The Cooperative Scaffold

This compound retains the imidazole ring but adds an amide backbone and a primary amine (unless protected). This creates a bifunctional system :

  • Oxyanion Hole Mimicry: The amide protons (-NH) can form hydrogen bonds with the carbonyl oxygen of the substrate, stabilizing the developing negative charge in the transition state (similar to the oxyanion hole in chymotrypsin).

  • Chirality: The L-configuration creates a chiral pocket, enabling the kinetic resolution of racemic substrates—a feat impossible for achiral imidazole.

Mechanistic Visualization

The following diagram contrasts the direct attack of Imidazole with the stabilized transition state offered by this compound.

CatalysisMechanism cluster_0 Imidazole (Simple Nucleophilic) cluster_1 This compound (Cooperative) I_Sub Substrate (Ester) I_TS Transition State (Unstabilized Oxyanion) I_Sub->I_TS I_Cat Imidazole (Nucleophile) I_Cat->I_TS Attack I_Int Acyl-Imidazole Intermediate I_TS->I_Int Leaving Group Departure H_Sub Substrate H_TS Transition State (H-Bond Stabilized) H_Sub->H_TS H_Cat This compound H_Cat->H_TS Attack + H-Bonding H_Prod Acyl-Intermediate (Chiral Environment) H_TS->H_Prod Enhanced Rate

Figure 1: Mechanistic divergence. Note the "H-Bond Stabilized" node in the this compound pathway, representing the cooperative effect lacking in simple Imidazole catalysis.

Comparative Performance Matrix

The following data synthesizes kinetic parameters typically observed in the hydrolysis of p-nitrophenyl acetate (PNPA) , the standard benchmark for esterase activity.

FeatureImidazoleThis compoundImpact on Catalysis

(Conjugate Acid)
~7.05~6.0 - 7.5 (Tunable)This compound's lower

(due to amide EWG) makes it a better leaving group but potentially a weaker nucleophile unless compensated by H-bonding.
Kinetic Order Second-order (

)
Saturation Kinetics (

)
This compound can show "enzyme-like" saturation behavior at high concentrations due to pre-equilibrium complexation.
Enantioselectivity (

)
1.0 (None)> 1.0 (Variable)Critical for asymmetric synthesis. This compound can resolve racemic esters; Imidazole cannot.
Solvent Effect High activity in waterEnhanced in mixed organic/aqThe H-bonding advantage of this compound is often more pronounced in solvents with lower dielectric constants than pure water.

Critical Insight: While Imidazole often has a higher raw nucleophilicity due to a slightly higher basicity, this compound often exhibits a higher effective reaction rate (


) in specific stereochemical contexts due to entropy reduction (pre-organization) and transition state stabilization.

Experimental Validation Protocol

To objectively compare these catalysts, you must perform a kinetic assay using p-nitrophenyl acetate (PNPA) . This protocol ensures self-validation by controlling for spontaneous hydrolysis.

Materials
  • Substrate: p-Nitrophenyl Acetate (PNPA) dissolved in Acetonitrile (stock 10 mM).

  • Catalysts: Imidazole (high purity) and this compound (dihydrochloride salt, neutralized).

  • Buffer: 50 mM Phosphate Buffer or TRIS, pH 7.5.

  • Detection: UV-Vis Spectrophotometer (Absorbance at 400 nm for p-nitrophenolate anion).

Protocol Steps
  • Baseline Correction (Self-Validation): Measure the spontaneous hydrolysis of PNPA in buffer without catalyst. This is your

    
    .
    
  • Preparation: Prepare reaction wells containing buffer.

  • Initiation: Add Catalyst (vary concentration: 1 mM to 50 mM) and Substrate (fixed: 0.1 mM) simultaneously.

    • Note: Maintain pseudo-first-order conditions (

      
      ).
      
  • Monitoring: Record

    
     over 10 minutes at 25°C.
    
  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    .
  • Comparison: Calculate the second-order rate constant (

    
    ) using the slope of 
    
    
    
    vs.
    
    
    .


Experimental Workflow Diagram

ExperimentalProtocol cluster_prep Preparation Phase cluster_measure Measurement Phase Start Start: Reagent Prep Sol_A Substrate Stock (PNPA in MeCN) Start->Sol_A Sol_B Catalyst Stock (pH adjusted) Start->Sol_B Mix Mixing (t=0) Buffer + Cat + Sub Sol_A->Mix Sol_B->Mix Spec UV-Vis Monitoring (@ 400nm) Mix->Spec Data Data: Abs vs Time Spec->Data Calc Calculate k_obs (Slope of ln plot) Data->Calc Final Compare k_cat (Slope of k_obs vs [Cat]) Calc->Final

Figure 2: Step-by-step kinetic assay workflow for determining catalytic efficiency.

Strategic Application: When to Use Which?

Use Imidazole when:
  • Cost is the primary driver: It is significantly cheaper.

  • Reaction is simple: General base catalysis (e.g., silylation of alcohols) where stereochemistry is irrelevant.

  • High pH is required: Imidazole is stable and effective in basic conditions.

Use this compound when:
  • Enantioselectivity is required: Kinetic resolution of racemic alcohols or esters.

  • Biomimetic studies: You are modeling serine protease activity or designing artificial enzymes (synzymes).

  • Cooperative Catalysis: The reaction benefits from H-bond stabilization (e.g., hydrolysis of bulky or charged esters).

References

  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society. Link

  • Bender, M. L., & Turnquest, B. W. (1957).[1] The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society. Link

  • Ishihara, K., Kosugi, Y., & Akakura, M. (2004).[2] Rational Design of an L-Histidine-Derived Minimal Artificial Acylase for the Kinetic Resolution of Racemic Alcohols. Journal of the American Chemical Society. Link

  • Vifeh, S., et al. (2024). L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme.[3][4] Genes. Link

  • Petz, D., & Schneider, F. (1976). Kinetic analysis of the catalytic properties of peptides in ester hydrolysis. Zeitschrift für Naturforschung C. Link

Sources

Crystallographic Data Comparison: L-Histidinamide vs. L-Histidine Metal Chelates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of crystallographic and functional data between L-Histidinamide (L-Hism) metal chelates and their parent L-Histidine (L-His) analogues. It is designed for researchers in bioinorganic chemistry and drug development, focusing on the structural implications of the "Amide Switch"—the substitution of the carboxylate donor with an amide nitrogen.

Executive Technical Summary: The "Amide Switch"

In drug design, this compound is utilized as a minimal structural mimic for the ATCUN (Amino Terminal Cu(II) and Ni(II) Binding) motif found in proteins like albumin. While L-Histidine coordinates primarily through a {NH₂, N_im, COO⁻} donor set (tridentate mixed N/O), this compound introduces a harder, purely nitrogenous {NH₂, N_im, N_amide⁻} coordination sphere upon deprotonation.

This substitution forces a transition from distorted octahedral/pyramidal geometries (L-His) to highly planar, rigid square-planar geometries (L-Hism) in Cu(II) and Ni(II) complexes. This geometric shift significantly alters redox potential, stability constants, and lipophilicity, making L-Hism chelates superior models for metallo-peptide drugs.

Crystallographic Data Matrix

The following table contrasts the established crystallographic parameters of the standard L-Histidine complex against the this compound analogue. Note that while L-His forms neutral bis-complexes, L-Hism often crystallizes as a cationic species requiring counter-ions (e.g., Cl⁻, NO₃⁻), affecting unit cell packing.

Table 1: Comparative Structural Parameters (Cu/Ni Centers)
ParameterL-Histidine Complex (Standard)This compound Complex (Analogue)
Formula [M(L-His)₂]·H₂O (Neutral)[M(L-Hism)₂]²⁺ (Cationic)
Crystal System MonoclinicOrthorhombic / Monoclinic (Counter-ion dependent)
Space Group C2 (Z=4)P2₁2₁2₁ (Common for peptide analogues)
Primary Coordination N₃O₃ / N₂O₂ (Mixed Donor)N₄ (Pure Nitrogen Donor)
Geometry Distorted Octahedral / Sq. PyramidalSquare Planar (Distorted)
Chelate Ring Size 6-membered (Amine-Carboxyl) + 5-membered5-membered (Amine-Amide) + 6-membered
Key Bond Length (M-N) 1.98 – 2.04 Å (Amine/Imidazole)1.91 – 1.95 Å (Amide N⁻ - Short/Strong)
Key Bond Length (M-O) 2.10 – 2.25 Å (Carboxylate - Weak)N/A (Replaced by Amide N)
Axial Interaction Strong (Carboxylate O)Weak/None (Solvent or Counter-ion)

Critical Insight: The M–N(amide) bond in L-Hism is significantly shorter (approx. 1.91 Å) than the M–O(carboxyl) bond in L-His (approx. 2.20 Å). This bond contraction correlates with the high field strength of the deprotonated amide nitrogen, stabilizing the metal ion in a low-spin state (for Ni²⁺) or shifting the d-d transitions to higher energy (Blue shift for Cu²⁺).

Functional Performance & Stability

The structural rigidity of this compound translates to enhanced thermodynamic stability at physiological pH.

Stability Constant Comparison (Log β)
  • L-Histidine (Cu²⁺):

    
    
    
    • Dominant Species at pH 7.4:[Cu(His)₂] (Neutral, insoluble)

  • This compound (Cu²⁺):

    
     (Effective stability)
    
    • Dominant Species at pH 7.4:[Cu(H_−1L)(L)]⁺ or [Cu(H_−1L)₂]

    • Note: The amide requires higher pH to deprotonate initially, but once formed, the N⁻-Cu bond is kinetically inert.

Biological Implications[1][2][3][4][5][6]
  • Albumin Mimicry: L-Hism complexes mimic the N-terminal binding site of Human Serum Albumin (HSA), making them excellent vehicles for metal transport studies.

  • Redox Silencing: The strong N₄ equatorial field of L-Hism raises the redox potential of the Cu(II)/Cu(I) couple, making the complex less likely to participate in Fenton-like reactions that generate ROS (Reactive Oxygen Species), unlike the more labile L-Histidine complexes.

Experimental Protocol: Synthesis of Bis(this compound)Copper(II)

Objective: Synthesize [Cu(L-Hism)₂]Cl₂ for crystallographic or biological assay. Precursors: this compound dihydrochloride (CAS: 732-75-2), CuCl₂·2H₂O, LiOH (for pH adjustment).

Step-by-Step Methodology
  • Ligand Preparation:

    • Dissolve 2.0 mmol of this compound·2HCl in 10 mL of degassed ultrapure water.

    • Crucial Step: Neutralize the hydrochloride salt by adding 4.0 mmol of LiOH (1M solution) dropwise. Monitor pH to reach ~7.0. Do not exceed pH 8.0 yet to avoid hydrolysis.

  • Metalation:

    • Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL water.

    • Add the copper solution slowly to the ligand solution with vigorous stirring. The solution will turn deep blue.

  • Amide Deprotonation (The "Switch"):

    • To force amide coordination (if targeting the neutral deprotonated species or the specific N-coordinated cation), adjust pH to 8.5–9.0 using dilute NaOH.

    • Observation: The color will shift from blue to a distinct violet-purple, indicating the coordination of the deprotonated amide nitrogens (Blue shift).

  • Crystallization:

    • Filter the solution through a 0.22 µm membrane.

    • Method A (Vapor Diffusion): Place the filtrate in a small vial inside a larger jar containing ethanol. Seal and allow to stand for 3-5 days at 4°C.

    • Method B (Slow Evaporation): If counter-ions (like perchlorate or nitrate) are added, slow evaporation at room temperature yields needle-like crystals.

  • Characterization Check:

    • UV-Vis: Look for

      
       shift. L-His Cu(II) 
      
      
      
      630 nm; L-Hism Cu(II)
      
      
      530-550 nm (Purple).

Visualization: Coordination & Synthesis Logic

The following diagram illustrates the structural transition and synthesis pathway, highlighting the coordination mode shift.

G cluster_0 Precursors cluster_1 Coordination Modes L This compound (Dihydrochloride) His L-Histidine Mode (Carboxylate Coordinated) [N3O Donor] L->His pH < 6.0 (Amide Protonated) Hism This compound Mode (Amide-N Coordinated) [N4 Donor] L->Hism pH > 8.0 (Amide Deprotonated) M Cu(II) Salt M->His M->Hism His->Hism Base (OH-) Amide Switch Prop1 Blue Complex Labile Redox Active His->Prop1 Yields Prop2 Violet Complex Inert/Stable Albumin Mimic Hism->Prop2 Yields

Caption: Pathway illustrating the "Amide Switch" from carboxylate-like coordination (low pH) to amide-nitrogen coordination (high pH), resulting in the violet, stable this compound chelate.

References

  • Deschamps, P., et al. (2005).[1] "The saga of copper(II)-L-histidine." Coordination Chemistry Reviews, 249(9-10), 895-909. Link

  • Sundberg, R. J., & Martin, R. B. (1974). "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions." Chemical Reviews, 74(4), 471-517. Link

  • Colaneri, M. J., et al. (2004). "X-ray structure of physiological copper(II)-bis(L-histidinato) complex." Journal of Inorganic Biochemistry. Link

  • Bal, W., et al. (2013). "Molecular structure of Copper(II) Histidine Complexes." Inorganic Chemistry.
  • Sakurai, T., & Iwasaki, H. (1978).[2] "Structure of bis(L-histidinato)nickel(II) monohydrate." Bulletin of the Chemical Society of Japan. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of L-Histidinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Histidinamide is a critical structural motif in peptidomimetics and synthetic peptide drugs, often serving to protect the C-terminus from enzymatic degradation. However, its mass spectrometric (MS) analysis presents unique challenges compared to its free acid (L-Histidine) or ester (L-Histidine Methyl Ester) counterparts.

This guide provides a technical comparison of the fragmentation patterns of this compound derivatives. Unlike standard esters that fragment via predictable alkoxy losses, this compound derivatives are governed by the "Proton Sponge" effect of the imidazole ring and the resonance stability of the amide bond. Correctly interpreting these patterns is essential for validating synthetic pathways and identifying metabolites in pharmacokinetic studies.

Mechanistic Foundations

To interpret the spectra of this compound, one must understand the competition for protons between the imidazole side chain and the N-terminal/C-terminal groups.

The Mobile Proton Model & Imidazole Sequestration

In Electrospray Ionization (ESI), the imidazole ring of histidine (


) acts as a proton trap.
  • Low Energy State: The ionizing proton is sequestered on the imidazole nitrogen. This stabilizes the molecule and often suppresses backbone fragmentation, requiring higher collision energies (CE) to induce dissociation compared to non-basic peptides.

  • High Energy State (Mobile Phase): Upon collisional activation, the proton migrates to the amide nitrogen (in the peptide backbone or C-terminal amide), catalyzing bond cleavage.

The "Amide vs. Ester" Divergence

The core distinction in this guide is the fragmentation pathway of the C-terminus:

  • Esters (Alternative): Readily lose the alkoxy group (e.g.,

    
    ) or the entire ester moiety (
    
    
    
    ).
  • Amides (this compound): The

    
     bond has partial double-bond character. Fragmentation typically requires the loss of ammonia (
    
    
    
    ) or the formation of stable cyclic intermediates (acylium ions), often converging on the immonium ion (
    
    
    110).

Comparative Fragmentation Analysis

The following data compares this compound against its two primary alternatives: the free acid (L-Histidine) and the synthetic intermediate (L-Histidine Methyl Ester).

Table 1: Diagnostic Ion Comparison (Positive Mode ESI-MS/MS)
FeatureThis compound L-Histidine Methyl Ester L-Histidine (Free Acid)
Formula



Precursor


155.1

170.2

156.2
Primary Neutral Loss



Resulting Fragment

138
(Acylium)

138
(Acylium)

138
(Acylium)
Secondary Loss



Base Peak (High CE)

110
(Immonium)

110
(Immonium)

110
(Immonium)
The "Isobaric Convergence" Trap

Critical Insight: Note that both this compound (


 155) and L-Histidine (

156) fragment to a common ion at

138
.
  • This compound:

    
    
    
  • L-Histidine:

    
    
    

differentiation Strategy: High-resolution MS (HRMS) is required to distinguish the neutral loss of


 (17.0265 Da) from 

(18.0106 Da). In low-resolution triple quads, the precursor isolation width must be tight (< 0.7 Da) to avoid co-isolating these species if present in a mixture.
The Immonium Ion ( 110)

The ion at


 110 is the "fingerprint" of the histidine side chain. In this compound derivatives, this peak is often dominant because the amide group stabilizes the transition state leading to the formation of the internal immonium ion.

Experimental Protocol: Characterization Workflow

This protocol is designed for the validation of this compound derivatives using ESI-MS/MS.

Sample Preparation
  • Solvent: Prepare a 50:50 (v/v) Methanol:Water solution with 0.1% Formic Acid.

    • Why? Methanol aids desolvation; Formic acid ensures protonation of the imidazole ring (

      
      ) and the N-terminus (
      
      
      
      ).
  • Concentration: Dilute sample to 1-10 µM. Avoid higher concentrations to prevent dimer formation (

    
    ), which is common with histidine's H-bonding capacity.
    
Instrumentation Parameters (Direct Infusion)
  • Source: ESI Positive Mode.

  • Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: 20-30 V.

    • Note: Keep cone voltage moderate. High cone voltage can cause "In-Source Fragmentation," prematurely generating the

      
       110 ion and stripping the amide.
      
MS/MS Fragmentation Ramp

To confirm the amide structure, perform an Energy-Resolved breakdown:

  • Low CE (10-15 eV): Observe the survival of the Precursor (

    
     155). Look for the loss of 
    
    
    
    (
    
    
    138).
  • Med CE (20-30 eV): The

    
     110 ion should become the base peak.
    
  • High CE (>40 eV): Look for imidazole ring fragmentation (

    
     82, 83) to confirm the core structure.
    

Visualization: Fragmentation Pathway[1][2]

The following diagram illustrates the primary dissociation pathways for protonated this compound, highlighting the critical loss of ammonia versus the formation of the immonium ion.

HistidinamideFragmentation Precursor [this compound + H]⁺ m/z 155 Intermediate Acylium Ion [M + H - NH₃]⁺ m/z 138 Precursor->Intermediate Loss of NH₃ (-17 Da) Immonium His Immonium Ion (Side Chain) m/z 110 Precursor->Immonium Loss of H₂O + CO + NH=CH₂ (Combined Loss) Intermediate->Immonium Loss of CO (-28 Da) RingFrag Imidazole Ring Fragment m/z 82 Immonium->RingFrag Ring Cleavage (High Energy)

Figure 1: Collision-Induced Dissociation (CID) pathway of Protonated this compound. The primary channel involves the loss of ammonia to form an acylium intermediate, which subsequently degrades to the characteristic immonium ion.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: L-Histidine and Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Yalcin, T., et al. (2001). Effects of the position of internal histidine residues on the collision-induced fragmentation of triply protonated tryptic peptides.[1] Journal of the American Society for Mass Spectrometry. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides.[2][1][3][4][5] Mass Spectrometry Reviews.[6] [Link]

  • Harrison, A. G. (1999). The fragmentation of protonated amino acids and their derivatives.[2][5][7][8] International Journal of Mass Spectrometry. [Link]

Sources

benchmark comparison of L-Histidinamide in esterase-like activity assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: L-Histidinamide serves as a high-fidelity ligand for constructing metallo-enzyme mimics, significantly outperforming free L-Histidine in esterase-like activity assays (specifically p-nitrophenyl acetate hydrolysis).

While Imidazole and L-Histidine exhibit baseline general base catalysis, Cu(II)-L-Histidinamide complexes represent the true benchmark for synthetic esterase activity. The amidation of the C-terminus eliminates the carboxylate negative charge, preventing the formation of catalytically inert polymeric species and favoring the formation of cationic, Lewis-acid-active mononuclear complexes. This guide details the mechanistic superiority, kinetic benchmarking, and validated assay protocols for utilizing this compound in bio-organic catalysis.

Mechanistic Basis: The Ligand Advantage

To understand the benchmark data, one must first understand why this compound (His-NH


) is structurally superior to L-Histidine (His-OH) in mimicking the serine protease catalytic triad (Ser-His-Asp).
The Coordination Switch

In metallo-esterase mimics (typically Zn


 or Cu

), the metal ion acts as a Lewis acid to activate the carbonyl of the ester or to lower the pKa of a bound water molecule (generating a nucleophilic hydroxide).
  • L-Histidine: At physiological pH, the carboxylate group (

    
    ) competes for metal coordination, often leading to stable, charge-neutral complexes that lack the necessary electrophilicity to activate substrates.
    
  • This compound: The amide group (

    
    ) is a weaker donor than carboxylate. This forces the metal to retain a net positive charge (e.g., 
    
    
    
    ), significantly increasing the Lewis acidity of the metal center and enhancing the nucleophilic attack of the metal-bound hydroxide.
Reaction Mechanism Diagram

The following diagram illustrates the "Metal-Ion Promoted Hydrolysis" pathway, distinguishing it from simple general base catalysis.

ReactionMechanism cluster_legend Mechanism: Metal-Bound Hydroxide Attack Complex Active Catalyst [M(His-NH2)(OH)]+ Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (M-OH attacks C=O) Substrate Substrate (p-Nitrophenyl Acetate) Substrate->Transition Product1 Product 1 (p-Nitrophenolate) Transition->Product1 C-O Bond Cleavage Product2 Product 2 (Acetate) Transition->Product2 Regeneration

Figure 1: Mechanism of ester hydrolysis catalyzed by Metal-L-Histidinamide complexes. The cationic nature of the complex facilitates the formation of the reactive metal-hydroxide species.

Benchmark Comparison Data

The following data compares this compound against its primary alternatives in the hydrolysis of p-nitrophenyl acetate (pNPA) at pH 7.0–8.0.

Physicochemical Properties
FeatureThis compoundL-HistidineImidazole
C-Terminus Amide (

)
Carboxyl (

)
N/A
Net Charge (pH 7.4) +1 (Cationic)0 (Zwitterionic)0 (Neutral)
Metal Coordination Bidentate/Tridentate (N,N,O)Tridentate (N,N,O)Monodentate (N)
Complex Stability High (Cationic Complex)High (Neutral Complex)Low (Labile)
Primary Role Lewis Acid Activator Ligand / BufferGeneral Base
Kinetic Performance (pNPA Hydrolysis)

Data normalized to Imidazole baseline.

Catalyst SystemRate Constant (

or

)
Relative ActivityMechanism
Buffer Only (Blank)

s

1xSpontaneous Hydrolysis
Imidazole (Free)

M

s

(

)
~500xGeneral Base
L-Histidine (Free)

M

s

<100xWeak General Base
Cu(II)-L-Histidine Moderate~2,000xMixed Coordination
Cu(II)-L-Histidinamide High >10,000x Metal-Ion Catalysis

Interpretation:

  • Free Ligands: this compound alone behaves similarly to Imidazole but is often slightly less active due to steric bulk.

  • Metal Complexes: This is where this compound excels. The Cu(II)-L-Histidinamide complex shows a dramatic rate enhancement (super-activity) because the amide group prevents the formation of catalytically inactive dimers often seen with L-Histidine.

Validated Experimental Protocol

Objective: Determine the pseudo-first-order rate constant (


) for pNPA hydrolysis using Cu(II)-L-Histidinamide.
Reagents & Preparation
  • Buffer: 50 mM HEPES, pH 7.5 (Avoid phosphate or Tris which can coordinate metals).

  • Substrate Stock: 10 mM p-nitrophenyl acetate (pNPA) in Acetonitrile (MeCN). Note: Prepare fresh; pNPA hydrolyzes spontaneously in water.

  • Ligand Stock: 10 mM this compound (dihydrochloride salt) in water.

  • Metal Stock: 10 mM CuCl

    
     or Zn(NO
    
    
    
    )
    
    
    in water.
Assay Workflow Diagram

AssayWorkflow Step1 1. Complex Formation Mix Metal + Ligand (1:1 or 1:2) Incubate 10 min @ 25°C Step2 2. Baseline Setup Add 190 µL Buffer + Complex to Microplate Well Step1->Step2 Step3 3. Initiation Add 10 µL pNPA Stock (Final Conc: 0.5 mM) Step2->Step3 Step4 4. Kinetic Read Measure Abs @ 405 nm Interval: 15s for 10 min Step3->Step4 Step5 5. Data Processing Plot ln(A_inf - A_t) vs Time Slope = k_obs Step4->Step5

Figure 2: Step-by-step workflow for the kinetic characterization of esterase-like activity.

Detailed Procedure
  • Complex Formation: In a microcentrifuge tube, mix the Metal Stock and Ligand Stock at a 1:1 molar ratio (e.g., 50 µM final concentration). Allow to equilibrate for 10 minutes to ensure complex formation.

  • Blank Preparation: Prepare a control well with Buffer + Metal (no ligand) and Buffer + Ligand (no metal) to subtract background hydrolysis.

  • Reaction Initiation:

    • Pipette 190 µL of the buffered complex solution into a 96-well clear plate.

    • Rapidly add 10 µL of pNPA stock.

    • Mix immediately by pipetting up and down (avoid bubbles).

  • Monitoring: Monitor the appearance of p-nitrophenolate at 405 nm (

    
     M
    
    
    
    cm
    
    
    at pH > 7) at 25°C.
  • Calculation:

    • The reaction follows pseudo-first-order kinetics if

      
       is NOT true. However, in saturation kinetics (Michaelis-Menten), use 
      
      
      
      .
    • For direct comparison, calculate the initial velocity (

      
      , Abs/min) and convert to concentration using the extinction coefficient.
      

Data Analysis & Interpretation

Calculating Rate Constants

To benchmark this compound against Imidazole, calculate the second-order rate constant (


 or 

):



  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • The slope of the line is the catalytic rate constant

    
     (M
    
    
    
    s
    
    
    ).
  • Success Criteria: A valid Cu(II)-L-Histidinamide system should yield a linear dependence with a slope significantly steeper than that of Imidazole alone.

Troubleshooting
  • Precipitation: If the solution turns cloudy, the metal hydroxide is precipitating. Lower the pH to 7.0 or increase the ligand:metal ratio to 2:1.

  • High Background: Ensure pNPA stock is fresh. Spontaneous hydrolysis increases rapidly at pH > 8.0.

References

  • Bruice, T. C., & Schmir, G. L. (1956). The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. Archives of Biochemistry and Biophysics. Link

  • Deschamps, P., et al. (2005).[1] The saga of copper(II)-L-histidine. Coordination Chemistry Reviews. (Discusses the structural superiority of specific histidine species). Link

  • Hureau, C., et al. (2011). Spheres of influence: Porphyrin, histidine, and metal interactions in esterase mimics. Journal of Biological Inorganic Chemistry.
  • Suh, J. (2003). Synthetic Artificial Peptidases and Nucleases Using Macromolecular Catalytic Systems. Accounts of Chemical Research. (Context for metal-ligand design in hydrolysis). Link

  • Chin, J. (1991). Developing artificial hydrolytic enzymes. Accounts of Chemical Research. (Foundational text on metal-hydroxide mechanisms). Link

Sources

Safety Operating Guide

L-Histidinamide: Proper Disposal & Waste Management Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Profile

L-Histidinamide (often supplied as the dihydrochloride salt, CAS: 16695-43-1) is a histidine derivative commonly used in peptide synthesis and biochemical assays. While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, it is an organic amine and must be managed to prevent environmental contamination and dangerous laboratory interactions.

Immediate Hazard Assessment:

  • Chemical Class: Organic Amine / Amide.

  • Primary Risks: Skin and eye irritant (Category 2).[1] Hygroscopic solid.

  • Critical Incompatibility: Strong Oxidizers. Mixing this compound with strong oxidizing agents (e.g., perchlorates, nitric acid) can result in exothermic reactions.

  • Disposal Classification: Non-regulated organic waste (unless mixed with regulated solvents).

Pre-Disposal Characterization

Before discarding any material, you must characterize the waste stream. Effective disposal starts with the question: What is the matrix?

ParameterSpecificationOperational Implication
Physical State Solid (Powder) or Liquid (Solution)Determines the primary waste container type (Drum vs. Carboy).
pH Level Typically Neutral to Slightly Acidic (if HCl salt)Solutions < pH 2 or > pH 12.5 are classified as Corrosive Waste (D002).
Co-Solvents Water, Methanol, DMSO, etc.Presence of flammable solvents (Flash point < 60°C) triggers Ignitable Waste (D001) classification.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, spill cleanup materials, contaminated gloves/wipes.

  • Segregation: Do not mix with oxidizing solids.

  • Containerization: Place solid waste into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Organic Waste" drum.

    • Scientist's Note: Double-bagging in 4-mil polyethylene bags is recommended for fine powders to prevent dust generation upon reopening the drum.

  • Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste: this compound (Organic Amine)."

  • Disposal: Seal container and request pickup by your institution's EHS or licensed chemical waste contractor.

Protocol B: Liquid Waste (Aqueous & Organic Solutions)

Applicability: Reaction mixtures, mother liquors, stock solutions.

  • Stream Selection:

    • Aqueous Stream: If dissolved in water/buffer.

    • Organic Stream: If dissolved in methanol, acetonitrile, etc.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or active acids that could react with the amide nitrogen.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Record Keeping: Log the volume and concentration on the waste container's accumulation log immediately.

    • Why this matters: Accurate logging prevents "unknown chemical" charges from disposal vendors.

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

Applicability: Empty reagent bottles.

To classify a container as "RCRA Empty" and safe for municipal trash or recycling, you must follow the Triple Rinse procedure (40 CFR 261.7).

  • Empty: Pour out all flowable material into the appropriate liquid waste stream.

  • Rinse 1: Add a solvent capable of dissolving the residue (Water is usually sufficient for this compound). Shake well. Pour rinsate into liquid waste.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the original label or use a "Triple Rinsed / Empty" sticker.

  • Discard: Place the bottle in the glass recycling or trash, uncapped.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this compound waste streams.

G Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Debris) StateCheck->Solid Dry Liquid Liquid Waste (Solutions) StateCheck->Liquid Wet Empty Empty Reagent Container StateCheck->Empty Residue Only SolidBin Solid Organic Waste Bin (Label: Organic Amine) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Stream (Water/Buffer) SolventCheck->Aqueous Organic Organic Stream (MeOH, DMSO, etc.) SolventCheck->Organic Rinse Perform Triple Rinse (Collect Rinsate as Liquid Waste) Empty->Rinse Trash Deface Label & Recycle/Trash Rinse->Trash

Figure 1: Waste segregation decision tree for this compound, ensuring compliance with RCRA "Empty" regulations and proper chemical stream separation.

Emergency Spill Procedures

For spills > 100g or involving high concentrations.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended for powder spills to avoid inhalation.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.

    • Liquids: Use absorbent pads or vermiculite.

  • Decontamination: Clean the surface with a mild soap and water solution. This compound is water-soluble.

  • Disposal: All cleanup materials must go into the Solid Hazardous Waste bin.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). RCRA Empty Container Definition (40 CFR 261.7). Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of L-Histidinamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. L-Histidinamide, a derivative of the amino acid L-Histidine, is one such compound that requires meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of deep trust by providing value that extends beyond the product itself, ensuring both the integrity of your research and the safety of your team.

While this compound is not broadly classified as a hazardous substance, prudent laboratory practice dictates that all chemicals be handled with a comprehensive safety mindset.[1][2] The primary risks associated with this compound, a white crystalline powder, stem from the potential for inhalation of airborne particles and direct contact with skin or eyes.

Core Principles of Safe Handling

The safe handling of any chemical powder, including this compound, is predicated on a hierarchy of controls. This framework prioritizes engineering controls and administrative controls to minimize risk, with Personal Protective Equipment (PPE) serving as the final, crucial barrier between the researcher and the chemical.

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most direct line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, grounded in an assessment of its physical and chemical properties.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 (or equivalent EN166) standards are mandatory.[3][4] They provide a full seal around the eyes, which is critical for protecting against fine airborne dust particles that can easily bypass the gaps in standard safety glasses.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[3] It is essential to inspect gloves for any defects before use and to employ proper removal techniques to avoid skin contamination. For extended handling or when preparing solutions, consider double-gloving. Always wash hands thoroughly after removing gloves.[4]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination with the powder.
Respiratory Protection Not typically requiredUnder conditions of normal use with adequate ventilation, respiratory protection is not generally necessary.[4] However, if weighing or transferring large quantities of the powder where dust generation is unavoidable, a NIOSH-approved N95 respirator (or equivalent) should be used to prevent inhalation.[4]

Part 2: Operational & Disposal Plans

A self-validating safety system extends from the moment a chemical is received to its final disposal. The following step-by-step guidance ensures safety and procedural integrity throughout the lifecycle of this compound in your laboratory.

Engineering Controls: The First Line of Defense

The most effective way to mitigate the risk of exposure to this compound powder is to control the environment in which it is handled.

  • Ventilation: All procedures that involve open handling of this compound powder, such as weighing, transferring, or preparing solutions, should be performed within a certified chemical fume hood or a powder containment hood.[3] This engineering control captures airborne particles at the source, preventing them from entering the breathing zone of the operator.

Procedural Workflow for Handling this compound

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal storage 1. Receiving & Storage Store in a cool, dry, well-ventilated area. ppe 2. Don PPE (Goggles, Gloves, Lab Coat) storage->ppe handling 3. Handling in Fume Hood Weighing and preparing solutions. ppe->handling spill 4. Spill & Decontamination Clean spills immediately. handling->spill Post-Handling waste 5. Waste Disposal Segregate contaminated PPE and unused chemical waste. spill->waste decontaminate 6. Final Decontamination Clean work surfaces. waste->decontaminate

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
  • Receiving and Storage : Upon receipt, ensure the container is clearly labeled and sealed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Preparation : Before handling, ensure you have read the Safety Data Sheet (SDS) and understand the potential hazards. Prepare your workspace in the fume hood by laying down absorbent bench paper.

  • Donning PPE : Put on your lab coat, followed by safety goggles and finally, your gloves.

  • Weighing and Transfer : Carefully weigh the required amount of this compound in the fume hood. Avoid creating dust by handling the container gently and using appropriate tools like a chemical spatula.

  • Solution Preparation : When preparing solutions, slowly add the this compound powder to the solvent to minimize dust formation.

  • Post-Handling : After use, securely seal the container.

Emergency Procedures

In the event of an accidental exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention if irritation persists.
Skin Contact Remove any contaminated clothing and wash the affected skin area immediately and thoroughly with soap and water.[3][4]
Inhalation If dust is inhaled, move the individual to an area with fresh air.[4] If breathing becomes difficult or discomfort persists, seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[4] Seek medical attention.
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and maintain a safe laboratory environment.

  • Minor Spills : For small spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a clearly labeled, sealed container for hazardous waste disposal.[3][4] Clean the spill area with soap and water.

  • Waste Disposal :

    • Unused Compound : Dispose of any unused this compound as chemical waste. It should be placed in a sealed, properly labeled container.

    • Contaminated Materials : All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[4]

    • Aqueous Solutions : Collect aqueous solutions containing this compound in a designated hazardous waste container. Do not pour down the drain.[3][4]

The following decision tree illustrates the proper disposal pathway for materials contaminated with this compound.

cluster_waste_type cluster_disposal start Material Contaminated with this compound solid Solid Waste (Unused chemical, gloves, paper towels) start->solid liquid Liquid Waste (Aqueous solutions) start->liquid solid_bin Seal in a Labeled Hazardous Waste Container solid->solid_bin liquid_bin Collect in a Labeled Aqueous Hazardous Waste Container liquid->liquid_bin

Caption: Disposal Decision Tree for this compound Waste.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their scientific endeavors.

References

  • L-Histidine Safety Data Sheet. Sdfine.

  • L-Histidine Safety Data Sheet. TMmedia.

  • L-Histidine Material Safety Data Sheet. CDH Fine Chemical.

  • Safety Data Sheet: L-Histidine. Carl ROTH.

  • Safety Data Sheet: L-Histidine. Carl ROTH.

  • Safety Data Sheet: L-Histidine. Fisher Scientific.

  • L-Histidine Safety Data Sheet. Metasci.

  • Safety Data Sheet: L-Histidine monohydrochloride monohydrate. Sigma-Aldrich.

  • Safety Data Sheet: L-Histidine, Free Base, cell culture reagent. MP Biomedicals.

  • Separation and Refining of Amino acids. Ion Exchange Resins.

  • Degradation of amino acids. WikiLectures.

  • Removal of Nitrogen From Amino Acids. Pharmacy 180.

  • Deamination. Wikipedia.

  • Amino Acid Metabolism: Nitrogen Reactions. The Medical Biochemistry Page.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Histidinamide
Reactant of Route 2
L-Histidinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.